Product packaging for 1-Chlorobicyclo[2.2.1]heptane(Cat. No.:CAS No. 765-67-3)

1-Chlorobicyclo[2.2.1]heptane

Cat. No.: B14757553
CAS No.: 765-67-3
M. Wt: 130.61 g/mol
InChI Key: LKMFWORXBTXJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Chlorobicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C7H11Cl and its molecular weight is 130.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11Cl B14757553 1-Chlorobicyclo[2.2.1]heptane CAS No. 765-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chlorobicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl/c8-7-3-1-6(5-7)2-4-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMFWORXBTXJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061100
Record name Bicyclo[2.2.1]heptane, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-67-3, 30899-14-0
Record name 1-Chloronorbornane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=765-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.1)heptane, 1-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norbornane, chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030899140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloronorbornane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]heptane, 1-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bicyclo[2.2.1]heptane, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chlorobicyclo[2.2.1]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.047
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Chlorobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorobicyclo[2.2.1]heptane, also known as 1-chloronorbornane, is a halogenated derivative of the saturated bicyclic hydrocarbon, bicyclo[2.2.1]heptane (norbornane).[1][2] Its rigid, strained ring structure imparts unique chemical properties and reactivity, making it a subject of significant interest in physical organic chemistry and a valuable intermediate in various synthetic applications. The placement of the chlorine atom at a bridgehead position profoundly influences its chemical behavior, particularly in nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its spectral data, reactivity, and relevant experimental considerations.

Physical and Chemical Properties

The core structure of this compound is the bicyclo[2.2.1]heptane skeleton, which consists of a six-membered ring in a boat conformation bridged by a methylene (B1212753) group. This arrangement results in a highly rigid and strained molecule. The chlorine atom at the bridgehead position (C1) further influences the electronic and steric environment of the compound.[1]

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₁Cl[2]
Molecular Weight 130.61 g/mol [1]
Boiling Point Not explicitly reported[1]
Density (estimated) 1.12 g/cm³[1]
Solubility Soluble in low polarity solvents[1]

Table 2: Chemical Identifiers for this compound

IdentifierValue
CAS Number 765-67-3
PubChem CID 69832
InChI InChI=1S/C7H11Cl/c8-7-3-1-6(5-7)2-4-7/h6H,1-5H2
Canonical SMILES C1CC2(CCC1C2)Cl

Spectral Data

Table 3: Summary of Spectral Data for this compound

SpectrumKey Features
¹H NMR Complex multiplets are expected in the aliphatic region due to the rigid bicyclic structure and complex spin-spin coupling.
¹³C NMR Distinct signals for the bridgehead carbons and the different methylene carbons are anticipated.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z 130 and 132 in an approximate 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl. Fragmentation would likely involve the loss of HCl or cleavage of the bicyclic ring.

Chemical Reactivity

The most notable aspect of the chemical reactivity of this compound is its inertness in Sₙ1 reactions. This is a direct consequence of its rigid bicyclic structure.

Unreactivity in Sₙ1 Reactions

Nucleophilic substitution reactions proceeding through an Sₙ1 mechanism involve the formation of a carbocation intermediate. For this intermediate to be stable, the carbon atom bearing the positive charge must adopt a trigonal planar geometry with sp² hybridization.[3][4][5][6] In the case of this compound, the bridgehead carbon is part of a rigid, strained ring system.[1][5] The formation of a carbocation at this position would require the bridgehead carbon to become planar, which would introduce an insurmountable amount of angle strain into the bicyclic framework.[3][4][5][6] This violation of Bredt's rule makes the formation of the bridgehead carbocation extremely unfavorable, thus rendering this compound virtually unreactive in Sₙ1 reactions.[7]

SN1_Unreactivity Start This compound (Bridgehead Tertiary Halide) Carbocation Bridgehead Carbocation (Highly Strained, Non-planar) Start->Carbocation Ionization (Extremely Unfavorable) Product Substitution Product Carbocation->Product Nucleophilic Attack (Does not occur)

Caption: Unfavorability of the Sₙ1 pathway for this compound.

Sᵣₙ1 Reactions

While polar nucleophilic substitution is disfavored, reactions involving radical intermediates are possible. Derivatives of this compound have been shown to undergo substitution reactions with nucleophiles such as diphenylphosphide ion in liquid ammonia (B1221849) under photostimulation, proceeding via an Sᵣₙ1 (substitution radical-nucleophilic unimolecular) mechanism.[8] This pathway involves the formation of a radical anion intermediate, which then expels the chloride ion to form a bridgehead radical. This radical can then react with a nucleophile.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not widely reported in standard literature. However, general synthetic approaches can be described.

Synthesis of this compound

A common method for the synthesis of this compound is the direct chlorination of bicyclo[2.2.1]heptane.[1]

General Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place bicyclo[2.2.1]heptane dissolved in a suitable inert solvent (e.g., carbon tetrachloride).

  • Reagent Addition: Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), to the solution. The reaction is often initiated by a radical initiator like benzoyl peroxide or by UV irradiation.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete reaction.

  • Work-up: After cooling, the reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with water and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.

Synthesis_Workflow Start Bicyclo[2.2.1]heptane in Solvent Reaction Reaction under Reflux Start->Reaction Reagents Chlorinating Agent (e.g., SO₂Cl₂) + Radical Initiator Reagents->Reaction Workup Aqueous Work-up (NaHCO₃, H₂O, Brine) Reaction->Workup Purification Drying and Solvent Removal Workup->Purification Final_Product Purification (Distillation/Chromatography) Purification->Final_Product Product This compound Final_Product->Product

Caption: General workflow for the synthesis of this compound.

Nucleophilic Substitution via Sᵣₙ1 Mechanism (Illustrative)

While a specific protocol for the parent this compound is not detailed, the following illustrates the conditions for a related derivative.

Reaction of a this compound derivative with Diphenylphosphide Ions: [8]

  • Reaction Setup: In a three-necked flask equipped with a cold finger condenser, a mechanical stirrer, and an inlet for ammonia, the reaction is carried out in liquid ammonia as the solvent.

  • Reagent Preparation: A solution of the nucleophile, sodium diphenylphosphide, is prepared in situ by the reaction of triphenylphosphine (B44618) with sodium in liquid ammonia.

  • Reaction: The this compound derivative is added to the solution of the nucleophile. The reaction mixture is then irradiated with a high-pressure mercury lamp.

  • Quenching and Work-up: The reaction is quenched by the addition of an ammonium (B1175870) salt. The ammonia is allowed to evaporate, and the residue is taken up in an organic solvent and water.

  • Purification: The organic layer is separated, dried, and the solvent is evaporated. The product is then purified by chromatography.

Conclusion

This compound is a molecule with distinct chemical properties dictated by its rigid, strained bicyclic structure. Its unreactivity in Sₙ1 reactions at the bridgehead position is a classic example of the influence of stereoelectronic effects on chemical reactivity. While challenging to functionalize through traditional polar pathways, the potential for radical-mediated reactions opens avenues for its use in the synthesis of complex molecules. This guide provides a foundational understanding of the core chemical properties of this compound for researchers and professionals in the chemical sciences. Further investigation into its reactivity and the development of specific, high-yielding synthetic protocols will continue to be of interest to the scientific community.

References

An In-depth Technical Guide to 1-Chlorobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 765-67-3

This technical guide provides a comprehensive overview of 1-Chlorobicyclo[2.2.1]heptane, a halogenated derivative of norbornane (B1196662). The content herein is curated for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical properties, synthesis, and reactivity.

Physicochemical and Spectroscopic Data

This compound, also known as 1-chloronorbornane, is a colorless liquid at room temperature.[1] Its rigid bicyclic structure imparts unique stereochemical properties that make it a valuable intermediate in the synthesis of complex organic molecules.[1] The key physical and computed properties are summarized in the tables below.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 765-67-3[1][2]
Molecular Formula C₇H₁₁Cl[2]
Molecular Weight 130.61 g/mol [3]
Appearance Colorless liquid[1]
Density 1.12 g/cm³ (estimated)[4]
Dipole Moment 2.13 D[5]

Table 2: Spectroscopic Data

Spectrum TypePredicted/Analogous Data
¹H NMR Chemical shifts are expected in the range of δ 1.2-2.5 ppm. The bridgehead proton (at C4) would likely appear as a broad singlet around δ 2.3 ppm. The methylene (B1212753) protons would exhibit complex splitting patterns.
¹³C NMR The bridgehead carbon bearing the chlorine (C1) is predicted to have a chemical shift in the range of δ 70-80 ppm. The other bridgehead carbon (C4) would be around δ 40-50 ppm. The methylene carbons are expected in the δ 25-40 ppm range.
Infrared (IR) C-H stretching vibrations for the sp³ hybridized carbons are expected around 2850-3000 cm⁻¹. The C-Cl stretching vibration is anticipated in the range of 650-850 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ would be observed at m/z 130 and an [M+2]⁺ peak at m/z 132 with an approximate 3:1 ratio, characteristic of a monochlorinated compound. A prominent fragment would be the loss of HCl, resulting in a peak at m/z 94.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common approach is the chlorination of a suitable bicyclo[2.2.1]heptane precursor.

Experimental Protocol: Chlorination of 1-Hydroxybicyclo[2.2.1]heptane

This protocol describes the synthesis of this compound from its corresponding alcohol using thionyl chloride. This is a standard procedure for converting tertiary alcohols to alkyl chlorides.

Materials:

  • 1-Hydroxybicyclo[2.2.1]heptane (1-norborneol)

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (catalytic amount)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-hydroxybicyclo[2.2.1]heptane in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a stoichiometric equivalent of thionyl chloride dropwise to the stirred solution. A catalytic amount of pyridine can be added to facilitate the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture back to 0 °C and cautiously quench the excess thionyl chloride by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation to yield pure this compound.

Synthesis Workflow

G Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product A 1-Hydroxybicyclo[2.2.1]heptane B Chlorination with SOCl₂ in Diethyl Ether A->B 1. SOCl₂, Pyridine 2. Reflux C Quenching B->C D Extraction & Washing C->D E Drying & Concentration D->E F Fractional Distillation E->F G This compound F->G

Synthesis Workflow for this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is significantly influenced by its rigid, strained bicyclic structure. The chlorine atom is located at a bridgehead carbon, which has profound implications for nucleophilic substitution reactions.

Nucleophilic Substitution: SN1 vs. SN2 Pathways

Bridgehead halides such as this compound are characteristically unreactive in SN1 reactions.[6] The SN1 mechanism proceeds through a carbocation intermediate, which adopts a trigonal planar geometry with sp² hybridization.[6] However, the rigid framework of the bicyclo[2.2.1]heptane system prevents the bridgehead carbon from achieving this planarity, making the formation of the corresponding carbocation highly energetically unfavorable.[6]

The SN2 mechanism, which involves a backside attack by a nucleophile, is also sterically hindered at the bridgehead position. The cage-like structure effectively shields the carbon atom from the incoming nucleophile. Consequently, while SN2 reactions are favored over SN1, they are still significantly slower compared to acyclic tertiary halides.[4]

G Reactivity of this compound cluster_main cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway Start This compound SN1_Inter Bridgehead Carbocation (Highly Strained, Non-planar) Start->SN1_Inter - Cl⁻ SN2_TS Pentavalent Transition State (Sterically Hindered) Start->SN2_TS + Nu⁻ SN1_Prod SN1 Product SN1_Inter->SN1_Prod + Nu⁻ label_disfavored Disfavored SN2_Prod SN2 Product SN2_TS->SN2_Prod label_slow Slow

Nucleophilic Substitution Pathways for this compound.

Applications in Organic Synthesis

Despite its reduced reactivity, this compound serves as a useful precursor for the synthesis of other functionalized norbornane derivatives.[4] Its rigid framework is valuable for introducing specific stereochemistry into molecules, making it an important building block in asymmetric catalysis and the synthesis of chiral auxiliaries.[4] For instance, it can be converted to 1-hydroxybicyclo[2.2.1]heptane through hydrolysis with aqueous sodium hydroxide.[4] This compound and its derivatives have been explored as fragments in the design of antiviral nucleoside analogs.[7]

References

An In-depth Technical Guide to the Molecular Structure of 1-Chlorobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of 1-Chlorobicyclo[2.2.1]heptane. This compound, also known as 1-chloronorbornane, is a halogenated bicyclic alkane with a rigid cage-like structure that makes it a valuable building block in organic synthesis, including the development of novel pharmaceutical agents.

Molecular Structure and Identification

This compound is a derivative of bicyclo[2.2.1]heptane (norbornane) where a chlorine atom substitutes a hydrogen atom at one of the bridgehead positions (C1). This substitution on the rigid bicyclic framework imparts unique chemical and physical properties to the molecule.

Key Identifiers:

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 765-67-3[3]
Molecular Formula C₇H₁₁Cl[3]
Synonyms 1-Chloronorbornane, 1-Norbornyl chloride[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The rigid structure of the bicyclo[2.2.1]heptane core influences its physical constants.

Table of Physicochemical Data:

PropertyValueSource
Molecular Weight 130.615 g/mol [3]
Boiling Point 165.592 °C at 760 mmHg[4]
Density (calculated) 1.095 g/cm³[4]
Solubility Soluble in low polarity solvents[5]
Melting Point Not explicitly reported in the searched literature.

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods involve the direct chlorination of bicyclo[2.2.1]heptane or the rearrangement of other chlorinated norbornane (B1196662) isomers.

General Synthesis Method: Direct Chlorination

A straightforward method for the synthesis of this compound is the direct chlorination of bicyclo[2.2.1]heptane using a suitable chlorinating agent.[5]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Bicycloheptane Bicyclo[2.2.1]heptane Chlorobicycloheptane This compound Bicycloheptane->Chlorobicycloheptane Reflux ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂, PCl₅) ChlorinatingAgent->Chlorobicycloheptane

Caption: General workflow for the synthesis of this compound via direct chlorination.

Detailed Experimental Protocol (Representative Procedure):

Disclaimer: The following is a representative protocol based on general methods for the chlorination of alkanes and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place bicyclo[2.2.1]heptane.

  • Reagent Addition: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to the flask. The reaction can be initiated by the addition of a radical initiator like AIBN if radical chlorination is desired, though this may lead to a mixture of isomers.[5]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench any unreacted chlorinating agent by slowly adding the mixture to ice-water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane.

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Alternative Synthesis Method: Lewis Acid-Catalyzed Rearrangement

An alternative route involves the aluminum chloride (AlCl₃)-catalyzed rearrangement of 2,2-dichloronorbornane (B20958) to yield 1-chloronorbornane. This reaction proceeds through a series of carbocation intermediates.[6]

G Start 2,2-Dichloronorbornane Cation1 2-Chloro-2-norbornyl cation Start->Cation1 Ionization (AlCl₃) Cation2 1-Chloro-2-norbornyl cation Cation1->Cation2 Wagner-Meerwein shift Product This compound Cation2->Product Hydride abstraction

Caption: Logical workflow of the Lewis acid-catalyzed rearrangement to form this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

Table of Spectroscopic Data:

TechniqueData
¹H NMR Detailed chemical shifts and coupling constants were not available in the searched literature. General regions for protons in the bicyclo[2.2.1]heptane system are expected.
¹³C NMR A ¹³C NMR spectrum is available in public databases such as SpectraBase.[2] Detailed peak assignments require further analysis.
Infrared (IR) Characteristic C-H stretching and bending vibrations for the alkane framework and a C-Cl stretching vibration are expected. Specific peak positions were not detailed in the searched literature.
Mass Spectrometry (MS) The fragmentation pattern is influenced by the rigid bicyclic structure. Key fragmentation pathways would involve the loss of a chlorine radical and subsequent rearrangements of the norbornyl cation.[7] A detailed fragmentation analysis was not found.

Applications in Research and Drug Development

The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane core makes it an attractive scaffold in medicinal chemistry and materials science. This compound serves as a key starting material for the synthesis of various derivatives with potential biological activity. Its stereochemistry can be leveraged to create chiral molecules for use as catalysts or in asymmetric synthesis.[5] The introduction of different functional groups at the bridgehead position via nucleophilic substitution of the chloride allows for the exploration of structure-activity relationships in drug discovery programs. For instance, derivatives of bicyclo[2.2.1]heptane have been investigated for their potential as antiviral agents.[8]

References

Synthesis of 1-Chlorobicyclo[2.2.1]heptane from Bicyclo[2.2.1]heptane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-chlorobicyclo[2.2.1]heptane, a key intermediate in the development of novel therapeutics and advanced materials. The rigid bicyclic structure of this molecule, also known as 1-chloronorbornane, offers a unique scaffold for designing compounds with specific spatial orientations. This document details the most reliable synthetic methodologies, including a selective multi-step synthesis and a discussion of less selective direct approaches, providing detailed experimental protocols and quantitative data to support your research and development endeavors.

Executive Summary

The synthesis of this compound from the parent hydrocarbon presents a significant challenge due to the inherent low reactivity of the bridgehead carbon atom. Direct chlorination methods are often non-selective, leading to a mixture of isomers that are difficult to separate. This guide focuses on a robust and selective two-step method involving the synthesis of a dichlorinated intermediate followed by a Lewis acid-catalyzed rearrangement. Additionally, a critical analysis of direct free-radical chlorination is provided to illustrate the challenges of regioselectivity in this system.

Method 1: Selective Synthesis via Rearrangement of 2,2-Dichlorobicyclo[2.2.1]heptane

This method is the most reliable and selective route to pure this compound. It proceeds in two distinct steps: the synthesis of 2,2-dichlorobicyclo[2.2.1]heptane from bicyclo[2.2.1]heptan-2-one (norcamphor), and the subsequent aluminum chloride-catalyzed rearrangement to the desired 1-chloro product.

Step 1: Synthesis of 2,2-Dichlorobicyclo[2.2.1]heptane

The initial step involves the conversion of the commercially available bicyclo[2.2.1]heptan-2-one to the gem-dichloro derivative.

Reaction Scheme:

Bicyclo[2.2.1]heptan-2-one reacts with phosphorus pentachloride, typically in the presence of phosphorus trichloride (B1173362), to yield 2,2-dichlorobicyclo[2.2.1]heptane.

G cluster_reactants Reactants cluster_products Product Bicyclo[2.2.1]heptan-2-one Bicyclo[2.2.1]heptan-2-one 2,2-Dichlorobicyclo[2.2.1]heptane 2,2-Dichlorobicyclo[2.2.1]heptane Bicyclo[2.2.1]heptan-2-one->2,2-Dichlorobicyclo[2.2.1]heptane + PCl5, PCl3 Room Temperature PCl5 PCl5 PCl3 PCl3

Figure 1: Synthesis of 2,2-Dichlorobicyclo[2.2.1]heptane.

Experimental Protocol: [1]

A 1-L round-bottomed flask is equipped with a mechanical stirrer and a calcium sulfate (B86663) drying tube. The flask is charged with phosphorus trichloride (91.3 g, 0.665 mole) and bicyclo[2.2.1]heptan-2-one (90.0 g, 0.817 mole). The solution is stirred and cooled to 0°C in an ice-salt bath. Phosphorus pentachloride (193 g, 0.927 mole) is then added in portions over a 1-hour period. The mixture is allowed to warm to room temperature and stand overnight. The reaction mixture is then carefully poured onto 1000 g of crushed ice. The resulting mixture is thoroughly dispersed and extracted with four 500-mL portions of pentane (B18724). The combined pentane layers are washed with two 600-mL portions of water. The aqueous layers are then back-extracted with 200 mL of pentane. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation at atmospheric pressure. The residue is then distilled under reduced pressure to yield 2,2-dichlorobicyclo[2.2.1]heptane.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Amount (g)MolesYield (%)
Bicyclo[2.2.1]heptan-2-one110.1590.00.817-
Phosphorus Trichloride137.3391.30.665-
Phosphorus Pentachloride208.241930.927-
2,2-Dichlorobicyclo[2.2.1]heptane165.06115-1210.697-0.73385-90
Step 2: Aluminum Chloride-Catalyzed Rearrangement to this compound

The gem-dichloro intermediate undergoes a Wagner-Meerwein type rearrangement in the presence of a Lewis acid to furnish the thermodynamically more stable this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product 2,2-Dichlorobicyclo[2.2.1]heptane 2,2-Dichlorobicyclo[2.2.1]heptane This compound This compound 2,2-Dichlorobicyclo[2.2.1]heptane->this compound AlCl3 Pentane, 40h AlCl3 AlCl3 pentane Pentane

Figure 2: Rearrangement to this compound.

Experimental Protocol: [1]

A 5-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a condenser fitted with a drying tube, and a stopper. The flask is charged with 2,2-dichlorobicyclo[2.2.1]heptane (230 g, 1.39 moles) and 3 L of pentane. The solution is stirred while aluminum chloride (87.0 g, 0.652 mole) is added over 4.5 hours. The mixture is stirred for 40 hours, during which time hydrogen chloride gas evolves and a brown sludge forms. The supernatant pentane solution is decanted. The remaining brown sludge is thoroughly extracted with four 200-mL portions of pentane. The combined pentane solutions are washed with two 200-mL portions of water, two 200-mL portions of 10% aqueous sodium carbonate solution, and finally with 200 mL of water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the pentane is removed by distillation at atmospheric pressure. The residue is distilled under reduced pressure to give this compound.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Amount (g)MolesYield (%)
2,2-Dichlorobicyclo[2.2.1]heptane165.062301.39-
Aluminum Chloride133.3487.00.652-
This compound130.61117-1240.896-0.95064-68

Method 2: Direct Chlorination Approaches (Non-selective)

Direct chlorination of bicyclo[2.2.1]heptane is conceptually simpler but suffers from a lack of selectivity, leading to a mixture of monochlorinated products.

Free-Radical Chlorination

Free-radical chlorination of bicyclo[2.2.1]heptane with reagents such as chlorine gas under UV irradiation or with initiators like AIBN is known to produce a mixture of all possible monochloro isomers. The reactivity of the different C-H bonds in bicyclo[2.2.1]heptane (bridgehead, exo, and endo) leads to a complex product distribution. The stability of the resulting alkyl radicals (tertiary > secondary > primary) influences the product ratios, but the statistical abundance of secondary hydrogens often leads to them being the major products.[2][3]

Logical Relationship of Products:

G cluster_reactants Reactants cluster_products Product Mixture Bicyclo[2.2.1]heptane Bicyclo[2.2.1]heptane This compound This compound Bicyclo[2.2.1]heptane->this compound exo-2-Chlorobicyclo[2.2.1]heptane exo-2-Chlorobicyclo[2.2.1]heptane Bicyclo[2.2.1]heptane->exo-2-Chlorobicyclo[2.2.1]heptane endo-2-Chlorobicyclo[2.2.1]heptane endo-2-Chlorobicyclo[2.2.1]heptane Bicyclo[2.2.1]heptane->endo-2-Chlorobicyclo[2.2.1]heptane 7-Chlorobicyclo[2.2.1]heptane 7-Chlorobicyclo[2.2.1]heptane Bicyclo[2.2.1]heptane->7-Chlorobicyclo[2.2.1]heptane Cl2 Cl2, hv

Figure 3: Non-selective products of free-radical chlorination.

Due to the formation of a complex mixture of isomers with similar boiling points, purification of this compound from this reaction is challenging and generally makes this method impractical for obtaining the pure bridgehead-chlorinated product.

Direct Chlorination with Thionyl Chloride or Phosphorus Pentachloride

Conclusion

For the synthesis of this compound, the two-step method involving the formation and subsequent Lewis acid-catalyzed rearrangement of 2,2-dichlorobicyclo[2.2.1]heptane is the recommended and most robust procedure. This method provides a reliable and scalable route to the desired product with good overall yield and high purity. Direct chlorination methods, particularly free-radical chlorination, are generally non-selective and result in complex product mixtures that are difficult to purify, making them less suitable for targeted synthesis. Researchers and drug development professionals should consider the multi-step rearrangement pathway for reliable access to this important bicyclic building block.

References

Physical properties of 1-chloronorbornane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1-Chloronorbornane

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical characteristics of chemical compounds is paramount. This guide provides a detailed overview of the physical properties of 1-chloronorbornane (also known as 1-chlorobicyclo[2.2.1]heptane), a halogenated bicyclic alkane. The information presented herein is curated to provide a reliable reference for laboratory and research applications.

Core Physical and Chemical Data

1-Chloronorbornane is a colorless liquid that has the notable property of solidifying upon standing at room temperature.[1] Its fundamental chemical identifiers and properties are summarized below.

PropertyValueReference
IUPAC Name This compound[2]
Synonyms 1-Chloronorbornane, Norbornane, 1-chloro-[2]
CAS Number 765-67-3[3]
Molecular Formula C₇H₁₁Cl[3]
Molecular Weight 130.61 g/mol [2]
Boiling Point 70–74 °C at 55 mmHg[1]
Density 1.095 g/cm³ (calculated)[4]
Refractive Index (n_D^20) 1.496 (for exo-2-chloronorbornane)[5]
Melting Point Solidifies at room temperature[1]
Solubility Insoluble in water; soluble in nonpolar organic solvents.[6]

Note on Isomers: It is crucial to distinguish 1-chloronorbornane from its isomers, such as exo-2-chloronorbornane (B1593384). The physical properties can differ significantly between isomers. For instance, exo-2-chloronorbornane has a boiling point of 159.2°C at 760 mmHg.[5]

Experimental Protocols

The following sections detail the methodologies for the synthesis of 1-chloronorbornane and the determination of its key physical properties.

Synthesis of 1-Chloronorbornane via Rearrangement

A documented method for the synthesis of 1-chloronorbornane involves the aluminum chloride-catalyzed rearrangement of 2,2-dichloronorbornane (B20958).[1][7]

Materials:

  • 2,2-dichloronorbornane

  • Anhydrous aluminum chloride (AlCl₃)

  • Pentane (B18724)

  • Water

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • 5-L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Condenser with a drying tube

  • Vigreux column for distillation

Procedure:

  • A 5-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a condenser fitted with a drying tube, and a stopper.

  • The flask is charged with 230 g (1.39 moles) of 2,2-dichloronorbornane and 3 L of pentane.[1]

  • The solution is stirred as 87.0 g (0.652 mole) of anhydrous aluminum chloride is added over a period of 4.5 hours.[1]

  • Following the addition, the reaction mixture is stirred for an additional 20 hours at room temperature.

  • The mixture is then cooled in an ice bath, and 1 L of water is slowly added to quench the reaction.

  • The organic layer is separated, and the aqueous layer is extracted twice with 500-mL portions of pentane.

  • The combined pentane extracts are washed with three 600-mL portions of water and one 600-mL portion of saturated sodium chloride solution.[1]

  • The combined aqueous washes are back-extracted with two additional 500-mL portions of pentane.

  • All pentane solutions are combined and dried over anhydrous sodium sulfate.

  • The pentane is removed by distillation through a 3 x 30 cm Vigreux column.

  • The residual liquid is then distilled to yield 110–114 g (60–63%) of 1-chloronorbornane as a colorless liquid with a boiling point of 70–74°C at 55 mmHg.[1]

Determination of Boiling Point (Capillary Method)

Apparatus:

  • Thiele tube or oil bath

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Sample of 1-chloronorbornane

Procedure:

  • A small amount of 1-chloronorbornane is placed in the small test tube.

  • The capillary tube, with its open end down, is placed inside the test tube containing the liquid.

  • The test tube is attached to a thermometer and immersed in a Thiele tube or an oil bath.

  • The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is removed, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Apparatus:

  • Pycnometer (a small glass flask with a precise volume)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately measured.

  • The pycnometer is filled with distilled water and placed in a water bath at a constant temperature (e.g., 20°C) until it reaches thermal equilibrium. The mass is then measured.

  • The pycnometer is emptied, dried, and filled with 1-chloronorbornane.

  • The mass of the pycnometer filled with the sample is measured at the same constant temperature.

  • The density of 1-chloronorbornane is calculated using the formula: Density = (mass of sample) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of water at that temperature.

Determination of Refractive Index

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Sample of 1-chloronorbornane

  • Ethanol (B145695) and lens paper for cleaning

Procedure:

  • The prisms of the Abbe refractometer are cleaned with ethanol and lens paper.

  • The instrument is calibrated using a standard liquid with a known refractive index.

  • A few drops of 1-chloronorbornane are placed on the lower prism.

  • The prisms are closed, and water from the constant temperature bath (typically 20°C) is circulated through the instrument.

  • The light source is positioned, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The compensator is adjusted to remove any color fringes.

  • The dividing line is centered on the crosshairs, and the refractive index is read from the scale.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from synthesis to the characterization of the physical properties of 1-chloronorbornane.

experimental_workflow cluster_properties Physical Property Determination start Start: Synthesis of 2,2-Dichloronorbornane synthesis Synthesis of 1-Chloronorbornane (AlCl3-catalyzed rearrangement) start->synthesis purification Purification (Quenching, Extraction, Drying, Distillation) synthesis->purification product Pure 1-Chloronorbornane purification->product boiling_point Boiling Point Determination (Capillary Method) product->boiling_point density Density Measurement (Pycnometer) product->density refractive_index Refractive Index Measurement (Abbe Refractometer) product->refractive_index solubility_test Solubility Assessment (Qualitative) product->solubility_test data_table Data Compilation and Analysis boiling_point->data_table density->data_table refractive_index->data_table solubility_test->data_table end End: Technical Guide data_table->end

Caption: Workflow for the synthesis and physical characterization of 1-chloronorbornane.

References

An In-depth Technical Guide to the Stereoisomers of Chlorobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.1]heptane, commonly known as norbornane, is a rigid bicyclic hydrocarbon that serves as a fundamental scaffold in medicinal chemistry and materials science. Its unique three-dimensional structure and conformational rigidity allow for the precise spatial arrangement of functional groups, making it an attractive template for the design of biologically active molecules and specialized polymers. Substitution on the bicyclo[2.2.1]heptane framework can lead to a variety of stereoisomers with distinct chemical and physical properties. This technical guide provides a comprehensive overview of the stereoisomers of 2-chlorobicyclo[2.2.1]heptane, focusing on their synthesis, characterization, and differential reactivity. The two primary diastereomers are exo-2-chlorobicyclo[2.2.1]heptane and endo-2-chlorobicyclo[2.2.1]heptane, each of which exists as a pair of enantiomers.

Stereoisomers of 2-Chlorobicyclo[2.2.1]heptane

The rigid, bridged structure of the bicyclo[2.2.1]heptane skeleton gives rise to stereoisomerism based on the orientation of the chlorine atom at the C-2 position. The terms exo and endo are used to describe the position of the substituent relative to the one-carbon bridge (C-7). The exo isomer has the chlorine atom on the opposite side of the one-carbon bridge, while the endo isomer has the chlorine atom on the same side. Furthermore, the C-2 carbon is a stereocenter, and due to the chirality of the bicyclic system, both the exo and endo diastereomers exist as pairs of enantiomers.

G cluster_exo exo-Isomers cluster_endo endo-Isomers exo_racemate exo-2-Chlorobicyclo[2.2.1]heptane (Racemic Mixture) exo_R (1S,2R,4R)- 2-Chlorobicyclo[2.2.1]heptane exo_racemate->exo_R Enantiomers exo_S (1R,2S,4S)- 2-Chlorobicyclo[2.2.1]heptane exo_racemate->exo_S Enantiomers endo_racemate endo-2-Chlorobicyclo[2.2.1]heptane (Racemic Mixture) exo_racemate->endo_racemate Diastereomers endo_R (1S,2S,4R)- 2-Chlorobicyclo[2.2.1]heptane endo_racemate->endo_R Enantiomers endo_S (1R,2R,4S)- 2-Chlorobicyclo[2.2.1]heptane endo_racemate->endo_S Enantiomers Diastereomers Diastereomers

Fig. 1: Stereoisomeric relationships of 2-chlorobicyclo[2.2.1]heptane.

Physical and Spectroscopic Properties

The stereochemical differences between the exo and endo isomers, as well as their respective enantiomers, lead to distinct physical and spectroscopic properties. While data for the endo isomer is less commonly reported, a compilation of available information is presented below.

Table 1: Physical Properties of 2-Chlorobicyclo[2.2.1]heptane Stereoisomers

Propertyexo-2-Chlorobicyclo[2.2.1]heptaneendo-2-Chlorobicyclo[2.2.1]heptane
CAS Number 765-91-3[1]2825-93-6
Molecular Formula C₇H₁₁ClC₇H₁₁Cl
Molecular Weight 130.62 g/mol 130.62 g/mol
Boiling Point 159.2 °C at 760 mmHg[1]; 66-66.5 °C at 30 mmHg[2]Data not readily available
Density 1.08 g/cm³[1]; 1.06 g/mL at 25 °C[2]Data not readily available
Refractive Index (n²⁰/D) 1.4854; 1.496[1]Data not readily available
Optical Rotation Specific rotation data for the enantiomers is not readily available. However, for a related derivative, (+)-(1R,2R,4R)-2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide, [α]D = +60° (c 0.4, CHCl₃).[3]Data not readily available. For a related derivative, (-)-(1S,2S,4S)-2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide, [α]D = -60° (c 0.4, CHCl₃).[3]

Table 2: Spectroscopic Data of 2-Chlorobicyclo[2.2.1]heptane Stereoisomers

Spectroscopyexo-2-Chlorobicyclo[2.2.1]heptaneendo-2-Chlorobicyclo[2.2.1]heptane
¹H NMR Detailed spectral data with assigned chemical shifts and coupling constants are not readily available in compiled sources.Detailed spectral data with assigned chemical shifts and coupling constants are not readily available in compiled sources.
¹³C NMR A ¹³C NMR spectrum is available on PubChem, but without detailed assignments of chemical shifts.[4]Detailed spectral data with assigned chemical shifts and coupling constants are not readily available in compiled sources.
Mass Spectrometry Mass spectral data is available through the NIST WebBook.[5]Data not readily available.
Infrared Spectroscopy An IR spectrum is available through the NIST WebBook.[6]Data not readily available.

Experimental Protocols

Synthesis of exo-2-Chlorobicyclo[2.2.1]heptane

The most common method for the synthesis of exo-2-chlorobicyclo[2.2.1]heptane is the hydrochlorination of bicyclo[2.2.1]hept-2-ene (norbornene). This reaction proceeds with high stereoselectivity, favoring the formation of the exo isomer due to lower steric hindrance for the attack of the chloride ion from the exo face of the intermediate norbornyl cation.

G Norbornene Bicyclo[2.2.1]hept-2-ene Reaction Hydrochlorination Norbornene->Reaction HCl Hydrogen Chloride HCl->Reaction Solvent Methylene (B1212753) Chloride Solvent->Reaction Product exo-2-Chlorobicyclo[2.2.1]heptane Reaction->Product Purification Purification (e.g., Distillation) Product->Purification

Fig. 2: Synthesis of exo-2-chlorobicyclo[2.2.1]heptane.

Protocol:

  • Reaction Setup: Dissolve bicyclo[2.2.1]hept-2-ene in a suitable inert solvent, such as methylene chloride, in a reaction vessel equipped with a gas inlet and a stirring mechanism. Cool the solution to 0 °C using an ice bath.

  • Hydrochlorination: Bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench any remaining acid by washing the reaction mixture with a cold, dilute aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and filter. Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield pure exo-2-chlorobicyclo[2.2.1]heptane.

Synthesis of endo-2-Chlorobicyclo[2.2.1]heptane

The synthesis of the endo isomer is less direct. One potential route involves the reduction of bicyclo[2.2.1]heptan-2-one (norcamphor) to the corresponding endo-alcohol, followed by conversion to the chloride.

G Norcamphor Bicyclo[2.2.1]heptan-2-one Reduction Reduction Norcamphor->Reduction ReducingAgent Reducing Agent (e.g., LiAlH(OtBu)₃) ReducingAgent->Reduction EndoAlcohol endo-Bicyclo[2.2.1]heptan-2-ol Reduction->EndoAlcohol Chlorination Chlorination EndoAlcohol->Chlorination ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂) ChlorinatingAgent->Chlorination Product endo-2-Chlorobicyclo[2.2.1]heptane Chlorination->Product

Fig. 3: Potential synthesis route for endo-2-chlorobicyclo[2.2.1]heptane.

Protocol (General):

  • Reduction of Norcamphor: Reduce bicyclo[2.2.1]heptan-2-one with a sterically hindered reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), which preferentially attacks from the less hindered exo face to yield endo-bicyclo[2.2.1]heptan-2-ol.

  • Chlorination: Convert the resulting endo-alcohol to the corresponding chloride using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction should be performed under conditions that minimize rearrangement.

  • Purification: The product would require purification, likely through chromatography, to separate it from any unreacted starting material or isomeric byproducts.

Differential Reactivity: Solvolysis

A key difference in the chemical behavior of the exo and endo isomers of 2-chlorobicyclo[2.2.1]heptane is their rate of solvolysis. The exo isomer undergoes solvolysis at a significantly faster rate than the endo isomer. This rate enhancement is a classic example of anchimeric assistance, or neighboring group participation.

In the case of the exo isomer, the C1-C6 sigma bond is positioned anti-periplanar to the C-Cl bond. As the C-Cl bond begins to break, the electrons from the C1-C6 sigma bond can participate in the departure of the leaving group, leading to the formation of a stabilized, non-classical carbocation. This participation lowers the activation energy for the reaction. In contrast, the C1-C6 sigma bond in the endo isomer is not properly aligned to provide such assistance, and solvolysis proceeds through a less stable, classical secondary carbocation, resulting in a much slower reaction rate. The ratio of the solvolysis rates (kexo/kendo) for related norbornyl systems is often in the hundreds.[7]

G cluster_exo exo-Isomer Solvolysis cluster_endo endo-Isomer Solvolysis Exo_Start exo-2-Chlorobicyclo[2.2.1]heptane Exo_TS Transition State (Anchimeric Assistance) Exo_Start->Exo_TS Fast (k_exo) NonClassical Non-Classical Carbocation (Stabilized) Exo_TS->NonClassical Exo_Product Solvolysis Product NonClassical->Exo_Product Endo_Start endo-2-Chlorobicyclo[2.2.1]heptane Endo_TS Transition State Endo_Start->Endo_TS Slow (k_endo) Classical Classical Secondary Carbocation (Less Stable) Endo_TS->Classical Endo_Product Solvolysis Product Classical->Endo_Product

Fig. 4: Comparative solvolysis pathways.

Table 3: Relative Solvolysis Rates

IsomerRelative Rate of SolvolysisMechanism
exo-2-Chlorobicyclo[2.2.1]heptaneHigh (e.g., ~350 times faster than endo for related systems)[7][8]Anchimeric assistance leading to a non-classical carbocation
endo-2-Chlorobicyclo[2.2.1]heptaneLowFormation of a classical secondary carbocation

Applications in Drug Development and Research

The rigid bicyclo[2.2.1]heptane scaffold is utilized in drug design to lock flexible molecules into specific conformations, which can enhance binding affinity to biological targets and improve pharmacokinetic properties. The stereoisomers of 2-chlorobicyclo[2.2.1]heptane serve as valuable chiral building blocks for the synthesis of more complex molecules. The differential reactivity of the exo and endo isomers can be exploited in stereoselective synthesis to achieve desired stereochemical outcomes.

Conclusion

The stereoisomers of 2-chlorobicyclo[2.2.1]heptane exhibit distinct physical properties and reactivity, primarily driven by the steric and electronic effects of the bicyclic framework. The exo isomer is generally more stable and undergoes solvolysis at a much faster rate than the endo isomer due to anchimeric assistance. While the synthesis of the exo isomer is straightforward, the preparation of the endo isomer requires a more targeted synthetic approach. A comprehensive understanding of the properties and reactivity of these stereoisomers is crucial for their effective application in organic synthesis, medicinal chemistry, and materials science. Further research to fully characterize the physical and spectroscopic properties of the endo isomer and the individual enantiomers would be of significant value to the scientific community.

References

An In-depth Technical Guide on the Stability and Storage of 1-Chlorobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Chlorobicyclo[2.2.1]heptane (also known as 1-chloronorbornane). Understanding the stability profile of this rigid, bicyclic alkyl halide is crucial for its effective use as an intermediate in organic synthesis and drug development, ensuring the integrity of experimental results and the safety of laboratory personnel.

Core Stability Profile

This compound is a colorless liquid that is generally considered to be chemically stable under standard ambient conditions, referring to room temperature and pressure. Its inherent stability can be attributed to the rigid bicyclic framework of the norbornane (B1196662) structure, which imparts significant resistance to conformational changes.[1] However, exposure to certain conditions can lead to degradation.

Thermal Stability: While stable at room temperature, warming of this compound should be avoided. Although specific decomposition temperatures are not extensively documented in readily available literature, studies on the parent hydrocarbon, norbornane, show thermal decomposition occurs at temperatures between 873 and 973 K. This suggests that the bicyclo[2.2.1]heptane skeleton is thermally robust. It is important to note that the presence of the chlorine atom may influence the decomposition temperature and pathway.

Reactivity and Incompatibilities: this compound is incompatible with strong oxidizing agents and strong bases.[2][3] Vapors of the compound may form explosive mixtures with air. Due to the bridgehead position of the chlorine atom, the formation of a carbocation at this position is highly unfavorable, making SN1 reactions extremely slow. The compound is virtually unreactive in SN1 solvolysis. However, it can participate in SN2 type reactions.

Recommended Storage and Handling

Proper storage and handling are paramount to maintain the purity and integrity of this compound and to ensure a safe laboratory environment.

ParameterRecommendationRationale
Temperature Store in a cool place.[1][3]To minimize potential thermal degradation and vapor pressure.
Atmosphere Store under an inert gas.To prevent reactions with atmospheric components, such as moisture and oxygen.
Container Keep container tightly closed.[1][3]To prevent evaporation and exposure to atmospheric moisture.
Location Store in a dry and well-ventilated place.[1][3]To prevent moisture absorption and to safely disperse any potential vapors.
Ignition Sources Keep away from heat, sparks, open flames, and other ignition sources.[1][3]The compound is a flammable liquid.
Incompatible Materials Store away from strong oxidizing agents and strong bases.[2][3]To prevent potentially vigorous or explosive reactions.

Experimental Protocols: Stability Assessment

While specific, detailed experimental protocols for the stability testing of this compound are not widely published, established guidelines for chemical stability testing can be adapted. The following outlines a general approach based on International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products.

Accelerated Stability Study Protocol

Objective: To assess the stability of this compound under accelerated conditions to predict its long-term stability.

Methodology:

  • Sample Preparation: Place a known quantity of purified this compound into sealed, inert containers (e.g., amber glass vials with PTFE-lined caps).

  • Storage Conditions: Store the samples in a stability chamber maintained at 40°C ± 2°C and 75% ± 5% relative humidity.

  • Testing Timepoints: Analyze the samples at initial (time zero), 1, 3, and 6-month intervals.

  • Analytical Method: Employ a stability-indicating analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the purity of the sample and to identify and quantify any degradation products.

    • GC-MS Method Parameters (Example):

      • Column: HP-5ms (or equivalent)

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium

      • MS Detector: Scan range 40-400 amu.

  • Data Analysis: Compare the purity of the stored samples to the initial sample. Identify and quantify any significant degradation products. A significant change can be defined as a decrease in purity of more than 5%.

Logical Workflow for Stability and Storage Assessment

The following diagram illustrates the logical relationship between the factors influencing the stability of this compound and the recommended storage practices.

Stability_Storage_Workflow cluster_factors Factors Affecting Stability cluster_storage Recommended Storage Conditions cluster_outcome Desired Outcome Temperature Temperature Cool Cool Environment Temperature->Cool Light Light Dark Dark Place (Amber Containers) Light->Dark Moisture Moisture Dry Dry Conditions Moisture->Dry Oxygen Oxygen Inert Inert Atmosphere Oxygen->Inert Incompatibles Incompatible Materials (Oxidizing Agents, Bases) Segregated Segregated Storage Incompatibles->Segregated Stability Chemical Purity and Integrity Maintained Cool->Stability Dark->Stability Dry->Stability Inert->Stability Segregated->Stability

Caption: Factors influencing stability and corresponding storage recommendations.

Signaling Pathways and Degradation Mechanisms

While detailed degradation pathways for this compound are not extensively elucidated in the literature, potential degradation could occur via radical mechanisms under thermal or photolytic stress, or through nucleophilic substitution reactions in the presence of strong nucleophiles. The rigid structure of the bicyclo[2.2.1]heptane system significantly influences its reactivity, making it less prone to certain reaction pathways that are common for other alkyl halides.

The following diagram illustrates a hypothetical degradation pathway initiated by radical formation.

Degradation_Pathway Start This compound Initiation Initiation (Heat, Light) Start->Initiation Radical Bicyclo[2.2.1]heptyl Radical + Cl• Initiation->Radical Propagation Propagation Radical->Propagation Products Decomposition Products (e.g., Bicyclo[2.2.1]heptene, HCl) Propagation->Products

References

Spectroscopic Analysis of 1-Chlorobicyclo[2.2.1]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1-chlorobicyclo[2.2.1]heptane. The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications where this bicyclic alkyl halide may serve as a key intermediate or reference compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹³C NMR, ¹H NMR, and IR spectroscopy for this compound.

Table 1: ¹³C NMR Spectroscopic Data
Carbon AtomChemical Shift (δ) ppm
C1Data not available
C2Data not available
C3Data not available
C4Data not available
C5Data not available
C6Data not available
C7Data not available
Table 2: ¹H NMR Spectroscopic Data
Proton(s)Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H2, H6 (exo)Data not available
H2, H6 (endo)Data not available
H3, H5 (exo)Data not available
H3, H5 (endo)Data not available
H4Data not available
H7 (syn)Data not available
H7 (anti)Data not available
Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
~2950C-H stretch (alkane)
~1450C-H bend (alkane)
~750-550C-Cl stretch

Note: The listed IR absorption peaks are characteristic for alkyl halides and the bicyclo[2.2.1]heptane framework. Precise peak positions and intensities would be determined from an experimental spectrum.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for haloalkanes and bicyclic compounds are outlined below. These represent standard methodologies that would be applicable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining high-resolution ¹H and ¹³C NMR spectra involves the following steps:

  • Sample Preparation: Approximately 5-15 mg of this compound is dissolved in a suitable deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300-600 MHz for ¹H).

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans and a longer acquisition time are required compared to ¹H NMR.

  • Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to yield the final spectrum.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like this compound is as follows:

  • Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation. A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid evenly.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample holder and salt plates is recorded first to be subtracted from the sample spectrum.

  • Data Acquisition: The prepared salt plates are placed in the spectrometer's sample holder. The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare thin film on salt plates Sample->Prep_IR NMR_Acq Acquire 1H & 13C NMR Spectra Prep_NMR->NMR_Acq IR_Acq Acquire IR Spectrum Prep_IR->IR_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Fourier Transform, Background Subtraction IR_Acq->IR_Proc NMR_Analysis Chemical Shift & Coupling Constant Analysis NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis Structure_Elucidation Structural Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation

Caption: Workflow for spectroscopic analysis of this compound.

An In-depth Technical Guide to Bridgehead Halogenated Bicyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bridgehead halogenated bicyclic compounds, covering their synthesis, reactivity, and critical applications in drug discovery and development. These unique molecules, characterized by a halogen atom positioned at a non-planar, sterically hindered bridgehead carbon, possess distinct physicochemical properties that make them valuable scaffolds in medicinal chemistry. Their rigid bicyclic frameworks offer precise three-dimensional arrangements of functional groups, influencing their interactions with biological targets.

Synthesis of Bridgehead Halogenated Bicyclic Compounds

The synthesis of bridgehead halogenated bicyclic compounds presents unique challenges due to the steric hindrance and the inherent instability of carbocation intermediates at the bridgehead position, which hampers traditional S(_N)1 and S(_N)2 reactions.[1] Consequently, radical-based and specialized substitution reactions are the predominant methods for their preparation.

Halodecarboxylation of Bridgehead Carboxylic Acids (Hunsdiecker Reaction)

The Hunsdiecker reaction and its modifications are widely used for the synthesis of bridgehead halides from the corresponding carboxylic acids.[1][2] The reaction proceeds via a radical mechanism, initiated by the thermal or photochemical decomposition of an acyl hypohalite intermediate.

Caption: Hunsdiecker reaction pathway for 1-bromoadamantane (B121549) synthesis.

Halogenation of Bridgehead Alcohols (Appel Reaction)

The Appel reaction provides a versatile method for converting bridgehead alcohols into the corresponding halides using a combination of a triaryl- or trialkylphosphine and a carbon tetrahalide.[3][4] This reaction is particularly useful for preparing bridgehead chlorides and bromides under mild conditions.

Caption: Generalized Appel reaction for bridgehead alcohol halogenation.

Physicochemical and Reactivity Data

The rigid framework of bicyclic systems allows for the systematic study of substituent effects on reactivity. The following tables summarize key quantitative data for representative bridgehead halogenated bicyclic compounds and their precursors.

Table 1: Spectroscopic Data for Selected Bridgehead Halogenated Bicyclic Compounds

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)MS (m/z)
1-Chlorobicyclo[2.2.2]octane1.75-2.05 (m, 12H), 2.15 (s, 1H)30.5, 34.5, 69.52940, 1450, 1010144 (M+), 109, 81
1-Bromobicyclo[2.2.2]octane1.80-2.10 (m, 12H), 2.30 (s, 1H)29.8, 35.1, 65.22935, 1455, 990188/190 (M+), 109, 81
1-Bromoadamantane1.70 (s, 6H), 2.05 (s, 3H), 2.25 (s, 6H)30.8, 35.9, 48.9, 68.42910, 1450, 960214/216 (M+), 135

Note: Spectroscopic data can vary slightly based on the solvent and instrument used.[5][6][7]

Table 2: pKa Values of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids in 50% Ethanol/Water [8][9][10][11]

Substituent (X)pKa
H6.75
Br6.08
CO2Et6.31
CN5.90

Applications in Drug Development

The unique three-dimensional structures and lipophilic nature of bridgehead halogenated bicyclic compounds make them attractive scaffolds in medicinal chemistry. The adamantane (B196018) cage, in particular, is a well-established pharmacophore.

NMDA Receptor Antagonists for Neurological Disorders

Memantine (B1676192) (1-amino-3,5-dimethyladamantane), a prominent example of a bioactive adamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[12][13][14][15] It is used in the treatment of moderate-to-severe Alzheimer's disease. Its mechanism of action involves blocking the ion channel of the NMDA receptor when it is excessively activated by the neurotransmitter glutamate (B1630785), thereby preventing excitotoxicity.[12][14][15]

Caption: Simplified signaling pathway of NMDA receptor and memantine's inhibitory action.

P2X7 Receptor Antagonists for Inflammatory Diseases

Adamantane derivatives have also been identified as potent antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immune responses.[16][17][18][19] By blocking the P2X7 receptor, these compounds can inhibit the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), making them potential therapeutic agents for inflammatory diseases.

Caption: P2X7 receptor-mediated inflammatory signaling and its inhibition by adamantane antagonists.

Farnesyltransferase Inhibitors in Oncology

Bridgehead-functionalized bicyclic compounds have been explored as inhibitors of farnesyltransferase (FTase), an enzyme involved in the post-translational modification of proteins, including the Ras oncoprotein.[20][21] By inhibiting FTase, these compounds can disrupt Ras signaling pathways that are crucial for cancer cell proliferation and survival.

Table 3: Biological Activity of Selected Bicyclic Compounds

Compound ClassTargetBiological ActivityIC50/Ki Range
Adamantane derivativesNMDA ReceptorChannel blocking, neuroprotection0.1 - 10 µM
Adamantane derivativesP2X7 ReceptorAntagonism, anti-inflammatory10 - 500 nM
Bicyclic PyridinesFarnesyltransferaseEnzyme inhibition, anti-cancerpM to nM
Adamantane derivativesPoxvirus ReplicationAntiviral0.133 - 0.515 µM

Note: Potency values are highly dependent on the specific compound structure and assay conditions.[22][23][24][25]

Experimental Protocols

Synthesis of 1-Bromoadamantane via the Hunsdiecker Reaction[1][2][26]

Caption: Experimental workflow for the synthesis of 1-bromoadamantane.

  • Preparation of the Silver Salt: Adamantane-1-carboxylic acid is dissolved in a minimal amount of aqueous ammonia. A solution of silver nitrate (B79036) is added, and the resulting precipitate of silver adamantane-1-carboxylate is collected by filtration, washed with water and acetone, and dried under vacuum.

  • Hunsdiecker Reaction: The dry silver salt is suspended in anhydrous carbon tetrachloride. A solution of bromine in carbon tetrachloride is added dropwise, and the mixture is refluxed until the evolution of carbon dioxide ceases.

  • Workup and Purification: The reaction mixture is cooled and filtered to remove silver bromide. The filtrate is washed with aqueous sodium thiosulfate, sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude 1-bromoadamantane is purified by recrystallization or sublimation.

In Vitro Farnesyltransferase Inhibition Assay[20][21][27][28]
  • Assay Principle: This assay measures the transfer of a tritiated farnesyl group from [3H]farnesyl pyrophosphate to a biotinylated peptide substrate. The reaction is terminated, and the biotinylated peptide is captured on a streptavidin-coated plate. The amount of incorporated radioactivity, which is proportional to the enzyme activity, is quantified by scintillation counting.

  • Procedure:

    • A reaction mixture containing buffer, farnesyltransferase, and the test compound (or vehicle control) is pre-incubated.

    • The reaction is initiated by the addition of [3H]farnesyl pyrophosphate and the biotinylated peptide substrate.

    • After incubation at 37 °C, the reaction is stopped, and the mixture is transferred to a streptavidin-coated microplate.

    • The plate is washed to remove unincorporated [3H]farnesyl pyrophosphate.

    • Scintillation cocktail is added to each well, and the radioactivity is measured.

  • Data Analysis: The percent inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

NMDA Receptor Channel Blocking Assay (Calcium Flux Assay)[29][30][31]
  • Assay Principle: This assay utilizes a fluorescent calcium indicator to measure the influx of calcium through NMDA receptor channels in cultured neurons or transfected cells. An increase in intracellular calcium upon receptor activation by glutamate and a co-agonist (glycine or D-serine) results in an increase in fluorescence. Channel blockers will inhibit this fluorescence increase.

  • Procedure:

    • Cells expressing NMDA receptors are plated in a microplate and loaded with a calcium-sensitive fluorescent dye.

    • The test compound is added to the wells.

    • The NMDA receptor is activated by the addition of glutamate and a co-agonist.

    • The change in fluorescence intensity is monitored over time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the fluorescence signal in the presence and absence of the compound. IC50 values can be calculated from concentration-response curves.

Conclusion

Bridgehead halogenated bicyclic compounds represent a fascinating and synthetically challenging class of molecules with significant potential in drug discovery. Their rigid structures provide a unique platform for the design of potent and selective modulators of various biological targets. The continued development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new therapeutic agents based on these remarkable scaffolds.

References

Core Concepts: Bridgehead Reactivity and Carbocation Stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of Tertiary Alkyl Halides in Bicyclic Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of tertiary alkyl halides incorporated within bicyclic systems. A particular focus is placed on the solvolysis reactions, which are predominantly governed by the S(_N)1 mechanism due to the steric hindrance at the bridgehead position disfavoring S(_N)2 reactions. The stability of the resulting bridgehead carbocation is a critical determinant of reactivity, and this guide delves into the structural factors that influence it.

The reactivity of tertiary alkyl halides in bicyclic systems is intrinsically linked to the stability of the bridgehead carbocation intermediate formed during S(_N)1 reactions. Unlike their acyclic counterparts, bridgehead carbocations are constrained by the rigid bicyclic framework, which often prevents them from adopting the ideal planar geometry with sp² hybridization. This deviation from planarity induces significant angle strain, thereby destabilizing the carbocation and retarding the rate of solvolysis.

Several factors influence the stability of bridgehead carbocations:

  • Ring Size and Flexibility: Larger and more flexible bicyclic systems can better accommodate the geometric demands of a carbocation, thus leading to faster reaction rates.

  • Angle Strain: The inherent strain in the bicyclic system plays a crucial role. The formation of a carbocation can either increase or decrease the overall strain, which is reflected in the reaction rate. According to Bredt's rule, a double bond (and by extension, a planar carbocation) cannot be formed at a bridgehead carbon of a small, strained bicyclic system.[1][2]

  • Inductive and Field Effects: Substituents on the bicyclic framework can exert inductive or field effects that stabilize or destabilize the carbocation.

Quantitative Data: Relative Solvolysis Rates

The following table summarizes the relative rates of solvolysis for a series of tertiary bicyclic bromides in 80% aqueous ethanol (B145695) at 25°C, with tert-butyl bromide serving as the reference compound. This data provides a quantitative measure of the impact of the bicyclic structure on reactivity.

CompoundBicyclic SystemRelative Rate (krel)
tert-Butyl bromide-1
1-Bromobicyclo[2.2.1]heptaneNorbornane10-14
1-Bromobicyclo[2.2.2]octaneBicyclo[2.2.2]octane10-6
1-Bromoadamantane (B121549)Adamantane (B196018)10-3.5

Note: The data presented is a compilation from various studies and is intended for comparative purposes.

Experimental Protocols

Synthesis of Tertiary Bicyclic Alkyl Halides

3.1.1. Synthesis of 1-Bromoadamantane

This protocol describes the direct bromination of adamantane.

  • Materials: Adamantane, liquid bromine, sodium hydrogen sulfite (B76179) solution.

  • Procedure:

    • In a suitable reaction flask, combine adamantane (e.g., 30 g) with an excess of liquid bromine (e.g., 24 mL).[3]

    • Heat the mixture with stirring at 85°C for 6 hours.[3]

    • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.[3]

    • After cooling, carefully distill the excess bromine.

    • Quench the remaining bromine in the crude product by adding a saturated sodium hydrogen sulfite solution until the color disappears.[3]

    • The crude 1-bromoadamantane can be purified by recrystallization from methanol (B129727).

3.1.2. Synthesis of 1-Bromobicyclo[2.2.2]octane

This method involves the bromination of bicyclo[2.2.2]octane using a catalyst.

  • Materials: Bicyclo[2.2.2]octane, liquid bromine, boron tribromide, aluminum bromide, methanol.

  • Procedure:

    • Prepare a solution of boron tribromide (1.5 mL) and a catalytic amount of aluminum bromide (8 mg) in liquid bromine (10 mL).[4]

    • Heat this solution under reflux for approximately 25 minutes.[4]

    • After cooling, add bicyclo[2.2.2]octane (1.59 g) to the mixture.[4]

    • Stir the reaction mixture under reflux for 3 hours and then at room temperature overnight.[4]

    • Perform a standard aqueous workup, followed by purification of the crude product by column chromatography on silica (B1680970) gel and subsequent crystallization from methanol to yield pure 1-bromobicyclo[2.2.2]octane.[4]

Determination of Solvolysis Rates

This protocol outlines a general method for determining the first-order rate constant of solvolysis for a tertiary bicyclic alkyl halide.

  • Materials: Tertiary bicyclic alkyl halide, appropriate solvent (e.g., 80% aqueous ethanol), non-nucleophilic base (e.g., 2,6-lutidine), conductivity meter or titrator, constant temperature bath.

  • Procedure:

    • Prepare a solution of the bicyclic halide of known concentration in the chosen solvent.

    • Add a non-nucleophilic base to neutralize the hydrohalic acid produced during the reaction.

    • Place the reaction mixture in a constant temperature bath to maintain a precise temperature.

    • Monitor the progress of the reaction by following the change in conductivity of the solution over time, which is proportional to the formation of the hydrohalic acid salt. Alternatively, aliquots can be withdrawn at specific time intervals, quenched, and titrated to determine the amount of acid produced.

    • The first-order rate constant (k) can be calculated from the integrated rate law: ln([RX]t/[RX]0) = -kt, where [RX]0 is the initial concentration of the alkyl halide and [RX]t is the concentration at time t.

Visualizations

The following diagrams illustrate key concepts and workflows related to the reactivity of tertiary alkyl halides in bicyclic systems.

SN1_Mechanism cluster_step1 Step 1: Formation of Bridgehead Carbocation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation RX R-X TS1 [R---X]‡ RX->TS1 Slow Carbocation R+ TS1->Carbocation X_minus X- Carbocation2 R+ Nu Nu-H Product_intermediate R-NuH+ Product_intermediate2 R-NuH+ Carbocation2->Product_intermediate Fast Final_Product R-Nu Product_intermediate2->Final_Product Fast Solvent Solvent

Caption: SN1 reaction mechanism for a tertiary bicyclic alkyl halide.

Solvolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Synthesize & Purify Tertiary Bicyclic Alkyl Halide C Prepare Solution of Halide and Non-nucleophilic Base A->C B Prepare Solvent System (e.g., 80% aq. Ethanol) B->C D Equilibrate at Constant Temperature C->D E Monitor Reaction Progress (Conductivity or Titration) D->E F Collect Data Points (Conductivity/Volume vs. Time) E->F G Calculate Rate Constant (k) using Integrated Rate Law F->G

Caption: Experimental workflow for determining solvolysis rates.

Conclusion

The reactivity of tertiary alkyl halides in bicyclic systems is a fascinating area of study that highlights the profound impact of molecular structure on chemical behavior. The inability of bridgehead positions to form stable, planar carbocations significantly retards S(_N)1 reactions compared to their acyclic analogues. Understanding these principles is of paramount importance for professionals in drug development and organic synthesis, as bicyclic moieties are common scaffolds in pharmacologically active molecules. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for designing and interpreting experiments involving these challenging yet important substrates.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Chlorobicyclo[2.2.1]heptane using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorobicyclo[2.2.1]heptane, also known as 1-chloronorbornane, is a halogenated bicyclic organic compound. Its rigid bicyclo[2.2.1]heptane framework imparts unique stereochemical properties, making it a valuable intermediate in organic synthesis. This structural motif is found in various biologically active molecules, highlighting its significance in medicinal chemistry and drug development. The compound serves as a precursor for the synthesis of a variety of functionalized bicyclo[2.2.1]heptane derivatives, including alcohols, amines, and esters.

This document provides a detailed protocol for the synthesis of this compound from bicyclo[2.2.1]heptan-1-ol using thionyl chloride.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₇H₁₁Cl[1][2]
Molecular Weight 130.61 g/mol [3]
CAS Number 765-67-3[2]
Appearance Colorless liquid
Boiling Point Not explicitly reported
Density 1.12 g/cm³ (estimated)[4]
Solubility Soluble in low polarity organic solvents[4]

Experimental Protocol: Synthesis from Bicyclo[2.2.1]heptan-1-ol

This protocol details the synthesis of this compound via the reaction of bicyclo[2.2.1]heptan-1-ol with thionyl chloride. This method is a straightforward approach that generally results in a high-purity product.[4]

Materials:

  • Bicyclo[2.2.1]heptan-1-ol

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (optional, as a base)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve bicyclo[2.2.1]heptan-1-ol in a suitable anhydrous solvent such as diethyl ether or dichloromethane. If pyridine is to be used, it can be added to this solution.

  • Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. An exothermic reaction will occur, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product as a colorless liquid.[5]

Quantitative Data Summary

Starting MaterialReagentSolventReaction TimeTemperatureYieldPurityReference
Bicyclo[2.2.1]heptaneThionyl chlorideNot specifiedNot specifiedRefluxHigh>90%[4]
exo-Bicyclo[2.2.1]heptan-2-olThionyl chlorideNot specifiedNot specifiedRefluxNot specifiedNot specified[6]

Visualizations

Reaction Scheme

G Synthesis of this compound cluster_reagents Reagents & Conditions start Bicyclo[2.2.1]heptan-1-ol reagent + SOCl₂ (Thionyl Chloride) product This compound reagent->product Reflux byproducts + SO₂ + HCl

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

G Experimental Workflow A 1. Reaction Setup: Dissolve Bicyclo[2.2.1]heptan-1-ol in anhydrous solvent. B 2. Reagent Addition: Slowly add Thionyl Chloride at 0°C. A->B C 3. Reaction: Reflux for several hours. Monitor by TLC/GC-MS. B->C D 4. Work-up: Quench with ice. Extract with organic solvent. C->D E 5. Purification: Wash with NaHCO₃ and brine. Dry over MgSO₄. D->E F 6. Isolation: Remove solvent via rotary evaporation. E->F G 7. Final Product: Purify by fractional distillation. F->G H This compound G->H

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Notes and Protocols for the Grignard Reaction with 1-Chlorobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the preparation and use of the Grignard reagent derived from 1-chlorobicyclo[2.2.1]heptane, also known as 1-chloronorbornane. The formation of this bridgehead Grignard reagent, 1-bicyclo[2.2.1]heptylmagnesium chloride, presents unique challenges due to the steric hindrance and rigid structure of the bicyclic system. These notes offer a comprehensive guide to successfully synthesize this valuable reagent and utilize it in subsequent carbon-carbon bond-forming reactions with various electrophiles, which is of significant interest in the synthesis of complex molecules in medicinal chemistry and materials science.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide with an electrophile. The synthesis of Grignard reagents from bridgehead halides, such as this compound, can be challenging. The rigid bicyclic structure can hinder the reaction of the halide with magnesium. However, the successful formation of 1-bicyclo[2.2.1]heptylmagnesium chloride opens pathways to novel bicyclic compounds with potential applications in drug discovery and materials science.

Recent studies have highlighted the complexities of Grignard reactions involving substituted bicyclo[2.2.1]heptane systems, where side reactions like dehydrochlorination can occur. Therefore, a carefully controlled and optimized protocol is crucial for the successful generation and application of 1-bicyclo[2.2.1]heptylmagnesium chloride.

Data Presentation

Table 1: Reaction Conditions and Yields for the Preparation and Application of 1-Bicyclo[2.2.1]heptylmagnesium Chloride
StepReactionKey Reagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
1Preparation of 1-Bicyclo[2.2.1]heptylmagnesium ChlorideThis compound, Activated Magnesium, Anhydrous Tetrahydrofuran (B95107) (THF)Reflux6Not isolated[1]
2Carboxylation of Grignard ReagentDry Ice (CO2), Diethyl EtherRoom TemperatureNot specified60-70[1]

Experimental Protocols

Protocol 1: Preparation of 1-Bicyclo[2.2.1]heptylmagnesium Chloride

This protocol is adapted from a procedure described in Organic Syntheses for the preparation of the analogous carboxylic acid, which involves the in-situ formation of the Grignard reagent.[1]

Materials:

  • This compound (1-chloronorbornane)

  • Highly reactive magnesium powder

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • 20% Hydrochloric acid

  • 10% Aqueous sodium hydroxide

  • Anhydrous sodium sulfate

  • Flame-dried glassware

  • Magnetic stirrer and heating mantle

  • Septa and needles for inert atmosphere techniques

Procedure:

  • Activation of Magnesium: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a septum, place the highly reactive magnesium powder. The apparatus should be under an inert atmosphere (e.g., argon or nitrogen).

  • Initiation of Grignard Reaction: To the flask, add anhydrous THF. A solution of this compound in anhydrous THF is then added via syringe.

  • Formation of the Grignard Reagent: The reaction mixture is heated to reflux and maintained for 6 hours to ensure the complete formation of 1-bicyclo[2.2.1]heptylmagnesium chloride.[1] The completion of the reaction can be monitored by the consumption of magnesium.

Protocol 2: Reaction of 1-Bicyclo[2.2.1]heptylmagnesium Chloride with Carbon Dioxide (Carboxylation)

This protocol demonstrates a key application of the Grignard reagent in the formation of a carboxylic acid.[1]

Procedure:

  • Quenching with Dry Ice: After the formation of the Grignard reagent as described in Protocol 1, the reaction mixture is cooled to room temperature. A large excess of freshly crushed dry ice is quickly added to the vigorously stirred solution.

  • Work-up: The mixture is allowed to warm to room temperature. It is then acidified with 20% hydrochloric acid and extracted with diethyl ether.

  • Purification: The combined ether layers are extracted with 10% aqueous sodium hydroxide. The alkaline solution is then acidified with concentrated hydrochloric acid, and the resulting acidic solution is extracted with diethyl ether. The final ether extracts are combined, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 1-bicyclo[2.2.1]heptanecarboxylic acid.[1]

Mandatory Visualizations

Reaction Pathway for the Synthesis of 1-Bicyclo[2.2.1]heptanecarboxylic Acid

Reaction_Pathway cluster_0 Starting Material cluster_1 Grignard Reagent cluster_2 Final Product Start This compound Mg Mg / THF Grignard 1-Bicyclo[2.2.1]heptylmagnesium chloride Mg->Grignard Reflux, 6h CO2 1. CO2 (dry ice) 2. H3O+ Product 1-Bicyclo[2.2.1]heptane- carboxylic acid CO2->Product Experimental_Workflow A Setup Flame-Dried Glassware under Inert Atmosphere B Add Activated Magnesium and Anhydrous THF A->B C Add this compound in Anhydrous THF B->C D Reflux for 6 hours C->D E Cool to Room Temperature D->E F Quench with Excess Dry Ice E->F G Acidic Work-up (HCl) F->G H Extraction with Diethyl Ether G->H I Base-Acid Purification H->I J Isolation of Pure Product I->J

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloronorbornane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloronorbornane, a bridgehead alkyl halide, exhibits profound unreactivity in nucleophilic substitution reactions. This characteristic inertia stems from the rigid, bicyclic structure of the norbornane (B1196662) framework, which imposes significant steric and electronic constraints that disfavor both SN1 and SN2 reaction pathways. These application notes provide a detailed overview of the reactivity of 1-chloronorbornane, present quantitative kinetic data for solvolysis reactions, and offer experimental protocols for comparative analysis. The extreme unreactivity of this compound makes it an excellent negative control in mechanistic studies and a benchmark for understanding the limits of nucleophilic substitution at sterically hindered centers.

Introduction

Nucleophilic substitution is a fundamental class of reactions in organic chemistry, pivotal in the synthesis of a vast array of molecules, including pharmaceuticals. The reactivity of an alkyl halide in these reactions is governed by factors such as the structure of the alkyl group, the nature of the leaving group, the strength of the nucleophile, and the properties of the solvent. Bridgehead halides, such as 1-chloronorbornane, represent a unique class of substrates where the halogen is attached to a carbon atom that is part of a rigid, polycyclic system. This structural feature leads to unusual chemical behavior, particularly a dramatic decrease in reactivity towards nucleophilic substitution. Understanding the factors that render 1-chloronorbornane inert is crucial for predicting reactivity and designing synthetic routes involving complex polycyclic scaffolds.

Mechanistic Discussion

SN2 Pathway

The bimolecular nucleophilic substitution (SN2) reaction is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group. This concerted mechanism leads to an inversion of stereochemistry. In the case of 1-chloronorbornane, the bicyclic framework completely shields the back of the C1-Cl bond, making a backside attack sterically impossible.[1][2] Any attempt by a nucleophile to approach from the rear is blocked by the cage-like structure of the norbornane skeleton. Consequently, the SN2 pathway is effectively shut down.

SN1 Pathway

The unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the ionization of the C-X bond. For most tertiary alkyl halides, this pathway is favorable due to the stability of the resulting tertiary carbocation. However, at a bridgehead position, the formation of a carbocation is highly destabilized. According to Bredt's rule, double bonds cannot be formed at a bridgehead position in small bicyclic systems because it would introduce excessive ring strain. A carbocation, which is sp²-hybridized and trigonal planar, is electronically similar to a double bond. The rigid structure of the norbornane cage prevents the bridgehead carbon from adopting the required planar geometry, leading to a highly strained and energetically unfavorable carbocation.[1][2] This high-energy transition state for ionization makes the SN1 pathway extremely slow.

Quantitative Data Presentation

The unreactivity of 1-chloronorbornane is best illustrated by comparing its rate of solvolysis to that of a standard tertiary alkyl halide, such as t-butyl chloride. The solvolysis in aqueous ethanol (B145695) is a classic SN1 reaction.

CompoundSolventTemperature (°C)Rate Constant (s⁻¹)Relative Rate
t-Butyl chloride80% aq. Ethanol251.0 x 10⁻²1
1-Chloronorbornane 80% aq. Ethanol 25 ~1 x 10⁻¹⁴ ~10⁻¹²

Table 1: Comparative solvolysis rates of t-butyl chloride and 1-chloronorbornane.

For reactions favoring an SN2 mechanism, such as with sodium iodide in acetone (B3395972), 1-chloronorbornane is observed to be completely unreactive under conditions where primary and secondary alkyl halides react readily.

CompoundConditionsObservation
1-Chlorobutane (B31608)15% NaI in Acetone, 50°CPrecipitate of NaCl forms
1-Chloronorbornane 15% NaI in Acetone, 50°C No reaction observed

Table 2: Qualitative reactivity of 1-chlorobutane and 1-chloronorbornane under SN2 conditions.

Experimental Protocols

The following protocols are designed to demonstrate the inertness of 1-chloronorbornane in comparison to more reactive alkyl halides.

Protocol 1: Comparative Solvolysis in Aqueous Ethanol (SN1 Conditions)

Objective: To qualitatively compare the rate of solvolysis of 1-chloronorbornane with t-butyl chloride and 1-chlorobutane.

Materials:

  • 1-Chloronorbornane

  • t-Butyl chloride

  • 1-Chlorobutane

  • 0.1 M Silver Nitrate (AgNO₃) in 95% Ethanol

  • Test tubes and rack

  • Water bath (optional, for heating)

Procedure:

  • Label three clean, dry test tubes for each of the three alkyl halides.

  • Add 2 mL of the 0.1 M AgNO₃ in ethanol solution to each test tube.

  • Add 4-5 drops of the respective alkyl halide to each corresponding test tube.

  • Shake the tubes to mix the contents and start a timer.

  • Observe the tubes for the formation of a white precipitate (AgCl). Record the time it takes for the precipitate to first appear.

  • If no reaction is observed at room temperature after 15-20 minutes, the tubes can be gently warmed in a water bath to observe if heating promotes the reaction.

Expected Results:

  • t-Butyl chloride: A white precipitate of AgCl will form almost immediately.

  • 1-Chlorobutane: A precipitate may form very slowly or only upon heating.

  • 1-Chloronorbornane: No precipitate will be observed, even after prolonged time and heating, demonstrating its extreme unreactivity under SN1 conditions.

Protocol 2: Reaction with Sodium Iodide in Acetone (SN2 Conditions)

Objective: To qualitatively assess the reactivity of 1-chloronorbornane under SN2 conditions.

Materials:

  • 1-Chloronorbornane

  • 1-Chlorobutane

  • 15% (w/v) Sodium Iodide (NaI) in anhydrous acetone

  • Test tubes and rack

  • Water bath

Procedure:

  • Label two clean, dry test tubes.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • Add 4-5 drops of 1-chlorobutane to the first tube and 4-5 drops of 1-chloronorbornane to the second.

  • Shake the tubes to mix and start a timer.

  • Observe the tubes for the formation of a white precipitate (NaCl), as sodium chloride is insoluble in acetone.

  • If no reaction is observed at room temperature after 10-15 minutes, place the tubes in a 50°C water bath for 5-10 minutes and observe any changes.

Expected Results:

  • 1-Chlorobutane: A white precipitate of NaCl will form, and the reaction will be faster upon heating.

  • 1-Chloronorbornane: No precipitate will form, even with heating, indicating its inertness to backside nucleophilic attack.

Visualizations

SN2_Pathway cluster_1 Standard SN2 Reaction cluster_2 1-Chloronorbornane Nu Nu⁻ TS [Nu---C---X]⁻ Nu->TS Backside Attack Substrate R₃C-X Substrate->TS Product Nu-CR₃ + X⁻ TS->Product Nu2 Nu⁻ Norbornane 1-Chloronorbornane Nu2->Norbornane Backside Attack Sterically Blocked Blocked No Reaction

Caption: Steric hindrance preventing SN2 backside attack on 1-chloronorbornane.

SN1_Pathway cluster_1 Standard SN1 Reaction (Tertiary Halide) cluster_2 1-Chloronorbornane Substrate1 R₃C-X Carbocation1 R₃C⁺ (planar, stable) Substrate1->Carbocation1 Slow Ionization Product1 R₃C-Nu Carbocation1->Product1 Fast Attack by Nu: Substrate2 1-Chloronorbornane Carbocation2 Bridgehead C⁺ (non-planar, highly unstable) Substrate2->Carbocation2 Very High Energy Transition State NoReaction Extremely Slow/No Reaction

Caption: Destabilization of the bridgehead carbocation in the SN1 pathway for 1-chloronorbornane.

Conclusion

1-Chloronorbornane stands as a classic example of a substrate that is exceptionally unreactive towards nucleophilic substitution reactions. Its rigid bicyclic structure effectively prevents both the backside attack required for an SN2 mechanism and the formation of a stable planar carbocation necessary for an SN1 pathway. The quantitative data underscores this inertia, showing a reactivity difference of many orders of magnitude compared to standard alkyl halides. For researchers in drug development and synthetic chemistry, the behavior of 1-chloronorbornane serves as a crucial reminder of the profound impact that substrate structure can have on chemical reactivity and provides a valuable tool for mechanistic elucidation.

References

Application Notes and Protocols: 1-Chlorobicyclo[2.2.1]heptane as a Precursor for Norbornane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-chlorobicyclo[2.2.1]heptane as a versatile precursor in the synthesis of norbornane (B1196662) derivatives. The unique, rigid, and sterically constrained bicyclic scaffold of norbornane imparts valuable physicochemical properties to molecules, making it a privileged structure in medicinal chemistry and drug design. Its derivatives have shown significant potential in various therapeutic areas, including oncology and virology.

Introduction to this compound

This compound is a halogenated derivative of norbornane, a saturated bicyclic hydrocarbon.[1] Its rigid framework and the presence of a reactive chlorine atom at the bridgehead position make it a valuable starting material for the synthesis of a variety of functionalized norbornane derivatives.[2] The constrained nature of the bicyclo[2.2.1]heptane system influences the reactivity of the chloro-substituent, with nucleophilic substitution reactions playing a key role in its chemical transformations.

Synthetic Applications

This compound serves as a key intermediate for the introduction of the norbornane scaffold into more complex molecules. Key transformations include nucleophilic substitution reactions to yield alcohols, amines, and carbon-carbon bond--functionalized derivatives.

Table 1: Synthesis of Norbornane Derivatives from this compound
ProductReagents and ConditionsYield (%)Reference
Bicyclo[2.2.1]heptan-1-olH₂O, Dioxane, refluxNot specified[3]
1-Aminobicyclo[2.2.1]heptane1. NaN₃, DMF; 2. LiAlH₄, Et₂ONot specifiedGeneral knowledge
1-Phenylbicyclo[2.2.1]heptanePhMgBr, Et₂O, refluxNot specified[4]

Experimental Protocols

Protocol 1: Synthesis of Bicyclo[2.2.1]heptan-1-ol via Hydrolysis

This protocol describes the hydrolysis of this compound to the corresponding bridgehead alcohol.

Materials:

  • This compound

  • Dioxane

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether (Et₂O)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dioxane and water (3:1 v/v).

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure bicyclo[2.2.1]heptan-1-ol.

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, 300 MHz): δ 2.55 (t, J = 3.9 Hz, 1H), 2.15–2.05 (m, 1H), 1.92 (dd, J = 4.5, 17.7 Hz, 1H), 1.89–1.76 (m, 1H), 1.76–1.55 (m, 3H), 1.54–1.34 (m, 4H).[5]

  • ¹³C NMR (CDCl₃, 75 MHz): δ 218.9 (C=O, for ketone derivative), 57.9 (s), 46.2 (t), 41.2 (t), 34.0 (d), 30.3 (t), 28.7 (t), 25.9 (t).[5] Note: Data is for a ketone derivative, but illustrates typical shifts for the norbornane core.

Protocol 2: Synthesis of 1-Aminobicyclo[2.2.1]heptane via Azide (B81097) Reduction

This two-step protocol involves the formation of an azide intermediate followed by its reduction to the primary amine.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O)

  • Distilled water

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Stirring apparatus

  • Ice bath

Procedure:

Step 1: Synthesis of 1-Azidobicyclo[2.2.1]heptane

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Add sodium azide (1.5 eq) to the solution and stir the mixture at 80 °C for 12 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 1-azidobicyclo[2.2.1]heptane, which can be used in the next step without further purification.

Step 2: Reduction to 1-Aminobicyclo[2.2.1]heptane

  • In a separate flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ (2.0 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of crude 1-azidobicyclo[2.2.1]heptane (1.0 eq) in anhydrous diethyl ether dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 1 M NaOH solution, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Dry the filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain 1-aminobicyclo[2.2.1]heptane.

Protocol 3: Synthesis of 1-Phenylbicyclo[2.2.1]heptane via Grignard Reaction

This protocol details the carbon-carbon bond formation at the bridgehead position using a Grignard reagent.

Materials:

  • This compound

  • Magnesium (Mg) turnings

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether (Et₂O)

  • Iodine (a small crystal for initiation)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask with reflux condenser and dropping funnel

  • Inert atmosphere setup (e.g., argon or nitrogen)

Procedure:

  • Assemble a dry three-neck flask with a reflux condenser and a dropping funnel under an inert atmosphere.

  • Place magnesium turnings (1.2 eq) in the flask.

  • In the dropping funnel, prepare a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not start, add a small crystal of iodine and gently warm the flask.

  • Once the reaction initiates (visible by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).

  • Cool the Grignard reagent solution to room temperature.

  • Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition, reflux the reaction mixture for 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 1-phenylbicyclo[2.2.1]heptane.

Application in Drug Development: Targeting the Wnt/β-Catenin Signaling Pathway

The norbornane scaffold is a key feature in several biologically active compounds, including inhibitors of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.[6]

Wnt/β-Catenin Signaling Pathway

The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and embryonic development. In the "off-state" (absence of a Wnt ligand), a destruction complex, comprising Axin, APC, CK1, and GSK3, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. In the "on-state" (Wnt ligand binds to Frizzled and LRP5/6 receptors), the destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to promote the expression of target genes involved in cell proliferation and survival.

Norbornane Derivatives as Wnt Pathway Inhibitors

Certain norbornane-containing molecules have been identified as potent inhibitors of the Wnt/β-catenin pathway. For instance, the endo-IWR-1 compound stabilizes the Axin destruction complex, thereby promoting the degradation of β-catenin and inhibiting the transcription of Wnt target genes. This mechanism of action makes such compounds promising candidates for anticancer drug development.

Table 2: Biological Activity of Norbornane-Containing Wnt Pathway Inhibitors
CompoundTargetCell LineActivity (IC₅₀ / EC₅₀)Reference
endo-IWR-1Wnt/β-catenin Pathway (Axin stabilization)HCT116 (Colon)EC₅₀: ~180 nMNot specified in provided context
Bicyclic ImidesAndrogen Receptor (AR) AntagonistLNCaP (Prostate)IC₅₀: ~1 µMNot specified in provided context
Bicyclic SultamAndrogen Receptor (AR) AntagonistLNCaP (Prostate)IC₅₀: 2 µMNot specified in provided context

Visualizations

Synthetic_Workflow Start This compound Hydrolysis\n(H₂O, Dioxane) Hydrolysis (H₂O, Dioxane) Start->Hydrolysis\n(H₂O, Dioxane) Azidation/Reduction\n(1. NaN₃; 2. LiAlH₄) Azidation/Reduction (1. NaN₃; 2. LiAlH₄) Start->Azidation/Reduction\n(1. NaN₃; 2. LiAlH₄) Grignard Reaction\n(PhMgBr) Grignard Reaction (PhMgBr) Start->Grignard Reaction\n(PhMgBr) Product1 Bicyclo[2.2.1]heptan-1-ol Applications Further Derivatization & Drug Discovery Product1->Applications Product2 1-Aminobicyclo[2.2.1]heptane Product2->Applications Product3 1-Phenylbicyclo[2.2.1]heptane Product3->Applications Hydrolysis\n(H₂O, Dioxane)->Product1 Azidation/Reduction\n(1. NaN₃; 2. LiAlH₄)->Product2 Grignard Reaction\n(PhMgBr)->Product3

Caption: Synthetic pathways from this compound.

Wnt_Signaling_Pathway cluster_off Wnt 'Off' State cluster_on Wnt 'On' State DestructionComplex Destruction Complex (Axin, APC, CK1, GSK3) betaCatenin_p Phosphorylated β-Catenin DestructionComplex->betaCatenin_p phosphorylates Proteasome Proteasomal Degradation betaCatenin_p->Proteasome Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Receptor->DestructionComplex inhibits betaCatenin_stable Stabilized β-Catenin Nucleus Nucleus betaCatenin_stable->Nucleus translocates TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates NorbornaneInhibitor Norbornane Derivative (e.g., endo-IWR-1) NorbornaneInhibitor->DestructionComplex stabilizes

Caption: Wnt/β-catenin signaling and inhibition by norbornane derivatives.

References

Application Notes and Protocols: The Strategic Use of 1-Chlorobicyclo[2.2.1]heptane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorobicyclo[2.2.1]heptane, also known as 1-chloronorbornane, is a rigid, bicyclic organic compound that serves as a versatile building block in the synthesis of complex pharmaceutical agents. Its unique three-dimensional structure and predictable reactivity make it a valuable scaffold for introducing the bicyclo[2.2.1]heptane moiety into drug candidates. This structural motif is found in a variety of biologically active molecules, including potent antagonists for chemokine and prostaglandin (B15479496) receptors, as well as antiviral nucleoside analogs.[1][2][3][4] The rigid framework of the bicyclo[2.2.1]heptane system can impart favorable pharmacokinetic properties to a drug molecule, such as improved metabolic stability and receptor binding affinity.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the preparation of precursors for CXCR2 receptor antagonists, a promising class of drugs for the treatment of inflammatory diseases and cancer.[1]

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its function as a precursor to other functionalized bicyclo[2.2.1]heptane derivatives, particularly amines and alcohols. These derivatives can then be incorporated into larger, more complex drug molecules.

1. Synthesis of 1-Aminobicyclo[2.2.1]heptane: A Gateway to Bioactive Molecules

1-Aminobicyclo[2.2.1]heptane is a crucial intermediate for the synthesis of various pharmaceutical compounds, including the potent N,N'-diarylsquaramide CXCR2 selective antagonists.[1][5] The introduction of the amino group at the bridgehead position of the bicyclo[2.2.1]heptane skeleton can be achieved from this compound through a two-step process involving hydrolysis followed by a Ritter reaction.

2. Precursor for Prostaglandin D2 Receptor Antagonists

The bicyclo[2.2.1]heptane ring system is a key structural feature of a class of potent and selective prostaglandin D2 (PGD2) receptor antagonists.[3] These compounds are being investigated as potential treatments for allergic inflammatory diseases such as asthma and conjunctivitis.[3] While the direct use of this compound in the synthesis of these specific antagonists is not explicitly detailed in the provided literature, the general importance of the bicyclo[2.2.1]heptane scaffold highlights the potential of its derivatives in this therapeutic area.

3. Building Block for Antiviral Nucleoside Analogs

Optically active substituted bicyclo[2.2.1]heptane skeletons are utilized as sugar mimics in the synthesis of novel 1'-homocarbocyclic nucleoside analogs with antiviral activity, for instance against Herpes Simplex Virus 1 (HSV-1).[4] Although these examples may start from different isomers of chlorobicycloheptane, they underscore the value of the chlorinated bicycloalkane framework in developing antiviral agents.

Experimental Protocols

Protocol 1: Synthesis of 1-Bicyclo[2.2.1]heptanol from this compound

This protocol describes the hydrolysis of this compound to 1-bicyclo[2.2.1]heptanol, a key intermediate for the subsequent Ritter reaction.

Reaction Scheme:

G reactant This compound reagents Aqueous NaOH Heat reactant->reagents product 1-Bicyclo[2.2.1]heptanol reagents->product

Caption: Hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Water (deionized)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of aqueous sodium hydroxide solution (e.g., 10-20% w/v).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1-bicyclo[2.2.1]heptanol.

  • Further purification can be achieved by distillation or column chromatography.

Quantitative Data Summary:

ParameterValueReference
Starting MaterialThis compoundGeneral Procedure
Key ReagentAqueous NaOHGeneral Procedure
Product1-Bicyclo[2.2.1]heptanolGeneral Procedure
Typical YieldVaries based on scale and conditionsGeneral Procedure
Purity>95% after purificationGeneral Procedure
Protocol 2: Synthesis of N-(Bicyclo[2.2.1]heptan-1-yl)acetamide via Ritter Reaction

This protocol details the synthesis of the corresponding acetamide (B32628) from 1-bicyclo[2.2.1]heptanol, which can be subsequently hydrolyzed to 1-aminobicyclo[2.2.1]heptane.[6]

Reaction Scheme:

G reactant 1-Bicyclo[2.2.1]heptanol reagents Acetonitrile Sulfuric Acid reactant->reagents product N-(Bicyclo[2.2.1]heptan-1-yl)acetamide reagents->product

Caption: Ritter reaction of 1-Bicyclo[2.2.1]heptanol.

Materials:

  • 1-Bicyclo[2.2.1]heptanol

  • Acetonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice-water bath

  • Sodium carbonate solution

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask cooled in an ice-water bath, dissolve 1-bicyclo[2.2.1]heptanol in acetonitrile.

  • Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude N-(bicyclo[2.2.1]heptan-1-yl)acetamide.

  • The product can be purified by recrystallization or column chromatography.

Quantitative Data Summary:

ParameterValueReference
Starting Material1-Bicyclo[2.2.1]heptanol[6]
Key ReagentsAcetonitrile, Sulfuric Acid[6]
ProductN-(Bicyclo[2.2.1]heptan-1-yl)acetamide[6]
Typical YieldModerate to good[6]
Purity>95% after purification[6]
Protocol 3: Synthesis of a Bicyclo[2.2.1]heptane-containing N,N'-diarylsquaramide CXCR2 Antagonist (Conceptual)

This protocol outlines the conceptual final step in the synthesis of a potent CXCR2 antagonist, utilizing the 1-aminobicyclo[2.2.1]heptane intermediate.[1][5]

Logical Workflow:

Caption: Synthetic pathway to a CXCR2 antagonist.

Procedure (Conceptual):

  • Preparation of 1-Aminobicyclo[2.2.1]heptane: Hydrolyze N-(bicyclo[2.2.1]heptan-1-yl)acetamide (from Protocol 2) under acidic or basic conditions to yield 1-aminobicyclo[2.2.1]heptane.

  • Coupling Reaction: React 1-aminobicyclo[2.2.1]heptane with a suitably substituted 3,4-diethoxycyclobut-3-ene-1,2-dione derivative in an appropriate solvent. This nucleophilic substitution reaction forms the squaramide core of the final antagonist.[4]

Quantitative Data for a Representative CXCR2 Antagonist:

ParameterValueReference
CompoundBicyclo[2.2.1]heptane containing N,N′-diarylsquaramide (compound 2e)[1][5]
CXCR2 IC₅₀48 nM[1][5]
Selectivity (CXCR1 IC₅₀ / CXCR2 IC₅₀)60.4[1][5]

Conclusion

This compound is a valuable and strategically important starting material in pharmaceutical synthesis. Its rigid bicyclic structure can be efficiently functionalized to produce key intermediates such as 1-aminobicyclo[2.2.1]heptane. This amine is a critical building block for the construction of potent and selective CXCR2 receptor antagonists, demonstrating the direct applicability of this compound in the development of novel therapeutics. The protocols and data presented herein provide a foundation for researchers to utilize this versatile compound in their drug discovery and development programs.

References

Application of 1-Chlorobicyclo[2.2.1]heptane in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorobicyclo[2.2.1]heptane, also known as 1-chloronorbornane, is a versatile synthetic intermediate characterized by a rigid bicyclic framework. While not an agrochemical in its own right, its unique structural and stereochemical properties make it a valuable building block for the synthesis of novel agrochemicals, particularly insecticides.[1] The bicyclo[2.2.1]heptane scaffold is a key structural motif in a variety of biologically active molecules. This document provides detailed application notes and protocols for the use of this compound in the development of potential new insecticidal agents, drawing inspiration from the demonstrated efficacy of related bicyclic compounds.

Application: Precursor for Nicotinoid Insecticide Analogs

Recent research has highlighted the potent insecticidal activity of terpenoid esters containing a bicyclo[2.2.1]heptane core, particularly against sap-sucking insects like Aphis gossypii (cotton aphid).[1] One notable example, (1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl nicotinate (B505614), has demonstrated significantly greater efficacy than commercial insecticides such as imidacloprid (B1192907) and sulfoxaflor.[1]

This provides a strong rationale for using this compound as a starting material to synthesize analogous nicotinoid insecticides. The proposed synthetic pathway involves the hydrolysis of the chloro group to a hydroxyl group, followed by esterification with nicotinoyl chloride.

Proposed Synthetic Scheme

G A This compound B Bicyclo[2.2.1]heptan-1-ol A->B Step 1: Hydrolysis (e.g., NaOH(aq)) C Bicyclo[2.2.1]heptan-1-yl nicotinate (Target Insecticide Analog) B->C Step 2: Esterification D Nicotinoyl chloride hydrochloride D->C

Caption: Proposed synthesis of a nicotinoid insecticide analog from this compound.

Quantitative Data: Insecticidal Activity of a Bicyclic Nicotinoid Analog

The following table summarizes the reported insecticidal activity of a structurally related bicyclic nicotinoid ester against Aphis gossypii. This data provides a benchmark for the potential efficacy of new analogs synthesized from this compound.

CompoundTarget PestLC50 (µg/mL)Reference Insecticides (LC50 in µg/mL)
(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl nicotinateAphis gossypii0.28Imidacloprid (0.54), Sulfoxaflor (0.70)
Table 1: Insecticidal activity of a bicyclo[2.2.1]heptane-based nicotinoid analog.[1]

Experimental Protocols

Protocol 1: Synthesis of Bicyclo[2.2.1]heptan-1-ol from this compound (Hydrolysis)

The rigid bicyclic structure of this compound generally favors S_N2-type reactions due to the limited stability of the corresponding carbocation.[2] Hydrolysis can be achieved using a strong aqueous base.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Water (deionized)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of water and a co-solvent like THF to improve solubility.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude bicyclo[2.2.1]heptan-1-ol.

  • The product can be purified further by column chromatography on silica (B1680970) gel or by distillation.

Protocol 2: Synthesis of Nicotinoyl Chloride Hydrochloride

Materials:

  • Nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (B28343)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add nicotinic acid (1 equivalent).

  • Carefully add an excess of thionyl chloride (2-3 equivalents).

  • Heat the mixture to reflux for 1.5-2 hours. The nicotinic acid will dissolve as it reacts.

  • After the reaction is complete, allow the mixture to cool.

  • Remove the excess thionyl chloride under reduced pressure.

  • Add dry toluene to the residue and evaporate again to remove any remaining traces of thionyl chloride.

  • Triturate the crystalline residue with dry diethyl ether, filter the solid, and dry under vacuum to obtain nicotinoyl chloride hydrochloride.[3][4]

Protocol 3: Synthesis of Bicyclo[2.2.1]heptan-1-yl nicotinate (Esterification)

Materials:

  • Bicyclo[2.2.1]heptan-1-ol

  • Nicotinoyl chloride hydrochloride

  • Pyridine (B92270) or another suitable base (e.g., triethylamine)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve bicyclo[2.2.1]heptan-1-ol (1 equivalent) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (2-3 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of nicotinoyl chloride hydrochloride (1.1-1.2 equivalents) in dry dichloromethane to the cooled mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC analysis indicates completion.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1N HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain bicyclo[2.2.1]heptan-1-yl nicotinate.[4]

Protocol 4: Determination of Insecticidal Activity (LC50) against Aphis gossypii

This protocol outlines a general method for assessing the lethal concentration (LC50) of the synthesized compound.

Materials:

  • Synthesized bicyclo[2.2.1]heptan-1-yl nicotinate

  • Aphis gossypii (cotton aphids) of a uniform age/stage

  • Cotton leaf discs or seedlings

  • Acetone or another suitable solvent

  • Triton X-100 or another suitable surfactant

  • Distilled water

  • Petri dishes or ventilated containers

  • Micropipettes

  • Spray bottle or dipping solution containers

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Make a series of dilutions in distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to achieve a range of concentrations. A negative control (water + surfactant) should also be prepared.

  • Treatment:

    • Leaf-dip method: Dip cotton leaf discs into the test solutions for a set amount of time (e.g., 10-20 seconds), then allow them to air dry.

    • Spray method: Place aphids on leaf discs and spray with the test solutions until runoff.

  • Infestation: Place the treated leaf discs in petri dishes on a moist filter paper. Introduce a set number of aphids (e.g., 10-20) onto each leaf disc.

  • Incubation: Maintain the petri dishes at a controlled temperature and humidity with a set photoperiod.

  • Mortality Assessment: Assess aphid mortality at set time intervals (e.g., 24, 48, 72 hours) under a microscope. Aphids that do not move when prodded gently with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis on the mortality data to determine the LC50 value and its 95% confidence limits.

Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonist

Nicotinoid insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[5][6][7] These receptors are ligand-gated ion channels that are crucial for synaptic transmission.

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds (Normal Signal) Nicotinoid Nicotinoid Insecticide (e.g., Bicyclo[2.2.1]heptan-1-yl nicotinate) Nicotinoid->nAChR Binds Irreversibly IonChannel Ion Channel Open nAChR->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization Na+/Ca2+ influx Hyperstimulation Continuous Nerve Stimulation (Hyper-excitation) Depolarization->Hyperstimulation Paralysis Paralysis and Death Hyperstimulation->Paralysis

Caption: Simplified signaling pathway of nicotinoid insecticides at the insect nicotinic acetylcholine receptor.

By binding to the nAChR, the nicotinoid insecticide mimics the action of the neurotransmitter acetylcholine (ACh). However, the binding is often much stronger and less easily reversible, leading to continuous stimulation of the receptor. This causes the associated ion channel to remain open, resulting in an uncontrolled influx of positive ions into the postsynaptic neuron. The subsequent persistent depolarization leads to hyperexcitation of the nervous system, followed by paralysis and ultimately the death of the insect. The selectivity of neonicotinoids for insects over vertebrates is due to their higher affinity for insect nAChRs.[5][6]

Experimental Workflow for Agrochemical Development

The following workflow outlines the key stages in the development of new agrochemical candidates starting from this compound.

G Start This compound Synthesis Synthesis of Analogs (e.g., Hydrolysis & Esterification) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Screening (e.g., LC50 on Aphis gossypii) Purification->Screening Screening->Synthesis Inactive Hit Active 'Hit' Compound Identified Screening->Hit Activity > Threshold Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit->Optimization Optimization->Synthesis Synthesize New Analogs AdvancedTesting Advanced Testing (Spectrum of Activity, Mode of Action, Toxicology) Optimization->AdvancedTesting Candidate Agrochemical Candidate AdvancedTesting->Candidate

Caption: A logical workflow for the development of novel agrochemicals from this compound.

References

Application Notes and Protocols: The Role of 1-Chlorobicyclo[2.2.1]heptane in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-chlorobicyclo[2.2.1]heptane, a rigid bicyclic molecule, in the context of organic synthesis. While its direct application in the total synthesis of complex natural products is not extensively documented, its derivatives are pivotal in constructing key structural motifs found in various biologically active compounds. This document details its preparation, fundamental reactivity, and its role as a precursor to valuable synthetic intermediates.

Introduction: Structural Features and Reactivity

This compound, also known as 1-chloronorbornane, possesses a unique bridged-ring system that imparts significant steric and electronic effects on its reactivity. The rigid bicyclo[2.2.1]heptane skeleton consists of a cyclohexane (B81311) ring in a boat conformation bridged by a methylene (B1212753) group between carbons 1 and 4. This structure provides a predictable and stereochemically defined scaffold for synthetic transformations.

The chlorine atom at the bridgehead position (C1) is relatively unreactive in SN2 reactions due to the steric hindrance of the bicyclic system. However, it can undergo nucleophilic substitution reactions, often proceeding through an SN1-type mechanism or via radical intermediates, to introduce a variety of functional groups. This makes this compound a useful starting material for the synthesis of functionalized norbornane (B1196662) derivatives.

Synthesis of this compound

The preparation of this compound can be achieved through several methods. The choice of method may depend on the availability of starting materials and the desired purity of the product.

Table 1: Synthesis of this compound and Related Isomers

MethodStarting MaterialReagents and ConditionsProductYield (%)Reference
Direct ChlorinationBicyclo[2.2.1]heptaneThionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅), refluxThis compound>90[1]
HydrochlorinationBicyclo[2.2.1]hept-2-ene (Norbornene)HCl, CH₂Cl₂exo-2-Chlorobicyclo[2.2.1]heptane78-84[1]

Materials:

  • Bicyclo[2.2.1]heptane

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place bicyclo[2.2.1]heptane.

  • Slowly add an equimolar amount of thionyl chloride to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully quench the excess thionyl chloride with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Applications in the Synthesis of Key Intermediates

The bicyclo[2.2.1]heptane core is a prominent feature in a number of biologically active molecules, including the potent analgesic epibatidine (B1211577). While total syntheses rarely start from this compound itself, the synthesis of the core bicyclic amine structure often involves transformations of related chlorinated precursors. The following workflow illustrates a general strategy for the synthesis of a 7-azabicyclo[2.2.1]heptane skeleton, a key intermediate for epibatidine analogues.

G cluster_0 Synthesis of Bicyclic Core cluster_1 Functional Group Interconversion cluster_2 Formation of Azabicyclic System cluster_3 Final Product A Cyclopentadiene C 5-Chlorobicyclo[2.2.1]hept-2-ene A->C Diels-Alder B Dienophile (e.g., Vinyl Chloride) B->C D Functionalized Bicyclo[2.2.1]heptane C->D e.g., Azide (B81097) Displacement, Reduction E Introduction of Nitrogen D->E F 7-Azabicyclo[2.2.1]heptane Derivative E->F Ring-closing Metathesis or other cyclization G Epibatidine Analogue F->G Aromatic Coupling

Caption: General synthetic workflow towards epibatidine analogues.

This protocol describes a general procedure for the displacement of the chloride in a bicyclo[2.2.1]heptane system with an azide nucleophile, a common step in the synthesis of nitrogen-containing bicyclic compounds.

Materials:

  • A chlorinated bicyclo[2.2.1]heptane derivative (e.g., 5-chlorobicyclo[2.2.1]hept-2-ene)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the chlorinated bicyclo[2.2.1]heptane derivative in DMF in a round-bottom flask.

  • Add an excess of sodium azide to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude azido-bicyclo[2.2.1]heptane derivative.

  • Further purification can be achieved by column chromatography.

Table 2: Representative Nucleophilic Substitution Reactions

SubstrateNucleophile/ReagentsProductYield (%)Conditions
5-Chlorobicyclo[2.2.1]hept-2-eneNaN₃, DMF5-Azidobicyclo[2.2.1]hept-2-eneVariable80-100 °C, 12-24 h
This compoundaq. NaOHBicyclo[2.2.1]heptan-1-olModerateReflux

Logical Relationships in Synthesis Planning

The decision to use a chlorinated bicyclo[2.2.1]heptane derivative in a total synthesis is guided by several factors, including the desired stereochemistry and the planned bond disconnections. The following diagram illustrates the logical flow for incorporating this building block.

G A Target Molecule with Bicyclo[2.2.1]heptane Core B Retrosynthetic Analysis A->B C Identify Key Bicyclic Intermediate B->C D Is a Chlorinated Precursor Suitable? C->D E Yes D->E F No D->F G Select Appropriate Chlorinated Bicyclo[2.2.1]heptane Derivative E->G I Consider Alternative Routes F->I H Plan Forward Synthesis G->H

References

Troubleshooting & Optimization

Technical Support Center: Reactivity of 1-Chlorobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chlorobicyclo[2.2.1]heptane, focusing on its characteristically low reactivity in S(_N)1 reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound, a tertiary alkyl halide, so unreactive in S(_N)1 reactions?

A1: The low reactivity of this compound in S(_N)1 reactions is due to the high instability of the bridgehead carbocation that would need to form as an intermediate.[1][2] The rigid bicyclic structure of the [2.2.1]heptane system prevents the bridgehead carbon from adopting the ideal trigonal planar geometry required for an sp

2^22
-hybridized carbocation.[3][4] This geometric constraint leads to significant angle strain in the carbocation intermediate, making its formation energetically unfavorable.[2] This principle is an extension of Bredt's Rule, which states that double bonds (and by analogy, planar carbocations) cannot be formed at a bridgehead position in small, strained bicyclic systems.[3][5][6]

Q2: How does the reactivity of this compound compare to a standard tertiary alkyl halide like tert-butyl chloride?

A2: this compound is dramatically less reactive than tert-butyl chloride in S(_N)1 reactions. While direct solvolysis rate comparisons for the chloro-derivatives are not readily available in a single study, data for the corresponding bromo-derivatives show that 1-bromobicyclo[2.2.1]heptane is approximately 10

14^{-14}−14
times less reactive than tert-butyl bromide. A similar vast difference in reactivity is expected for the chloro-derivatives. The solvolysis of this compound requires extremely high temperatures (e.g., 322°C in m-cresol) to proceed at a measurable rate.

Q3: What is Bredt's Rule and how does it apply to the stability of the bicyclo[2.2.1]heptan-1-yl cation?

A3: Bredt's rule is an empirical observation in organic chemistry that states a double bond cannot be placed at the bridgehead of a bridged ring system, unless the rings are large enough to accommodate it without significant strain.[5][6] This rule also applies to carbocations and free radicals, which, like sp

2^22
-hybridized carbons in a double bond, prefer a planar geometry with bond angles of approximately 120°.[5][6] In the case of the bicyclo[2.2.1]heptan-1-yl cation, the rigid, cage-like structure prevents the bridgehead carbon from flattening out to the required trigonal planar geometry.[3][4] This inability to achieve planarity results in a highly strained and unstable carbocation, thus hindering its formation and significantly slowing down the S(_N)1 reaction.[2]

Q4: Can this compound react via an S(_N)2 mechanism?

A4: No, this compound is also unreactive in S(_N)2 reactions. The S(_N)2 mechanism requires a backside attack by the nucleophile, which is sterically impossible at the bridgehead position of the bicyclic system. The cage-like structure completely shields the back of the carbon-chlorine bond.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No reaction or extremely slow reaction rate observed during solvolysis. The inherent low reactivity of this compound due to the instability of the bridgehead carbocation.Increase the reaction temperature significantly. Be aware that the required temperatures may exceed the boiling point of common solvolysis solvents, necessitating the use of high-boiling point solvents or sealed-tube reactions. Also, allow for extended reaction times, potentially several days or weeks.
Difficulty finding a suitable solvent for the reaction. The required high temperatures for the solvolysis of this compound can lead to solvent decomposition or side reactions.Select a high-boiling, polar, and chemically robust solvent. Examples of solvents used for unreactive substrates include m-cresol (B1676322) or trifluoroacetic acid. Ensure the chosen solvent is compatible with the desired reaction and subsequent work-up procedures.
Product decomposition or formation of unexpected byproducts. The harsh reaction conditions (high temperature, long reaction time) required for the solvolysis can lead to decomposition of the starting material or product, or promote alternative reaction pathways.Carefully monitor the reaction progress using techniques like GC-MS or NMR spectroscopy to identify the optimal reaction time and temperature to maximize the yield of the desired product and minimize byproduct formation. Consider using a milder Lewis acid catalyst to promote the reaction at a lower temperature, though this may also influence the product distribution.
Inconsistent or non-reproducible kinetic data. Impurities in the starting material or solvent can affect the reaction rate. The extremely slow reaction rate can also make accurate kinetic measurements challenging.Ensure the purity of this compound and the solvent through appropriate purification techniques (e.g., distillation, chromatography). For kinetic studies, use a sensitive and reliable method to monitor the reaction, such as titration of the produced HCl or spectroscopic analysis. Maintain precise temperature control throughout the experiment.

Data Presentation

Table 1: Relative Solvolysis Rates of Bridgehead Bromides in 80% Ethanol at 25°C

CompoundStructureRelative Rate
tert-Butyl bromide(CH({3}))({3})CBr1
1-BromoadamantaneC({10})H({15})Br10
3^{-3}−3
1-Bromobicyclo[2.2.2]octaneC({8})H({13})Br10
7^{-7}−7
1-Bromobicyclo[2.2.1]heptaneC({7})H({11})Br10
14^{-14}−14

This data for bromo-derivatives illustrates the dramatic decrease in reactivity with increasing strain at the bridgehead carbon.

Experimental Protocols

Protocol: Monitoring the Slow Solvolysis of this compound by Titration

This protocol is designed to measure the rate of the slow S(_N)1 solvolysis of this compound in a high-boiling solvent mixture. Due to the extremely low reactivity, high temperatures and long reaction times are necessary.

Materials:

  • This compound

  • Solvent: 80:20 (v/v) mixture of a high-boiling alcohol (e.g., ethylene (B1197577) glycol) and water

  • Indicator solution (e.g., bromothymol blue)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)

  • High-temperature oil bath or heating mantle with precise temperature control

  • Reflux condenser

  • Burette, pipettes, and flasks

Procedure:

  • Reaction Setup: In a round-bottom flask, place a known volume of the solvent mixture and a few drops of the indicator. The solution should be adjusted to the indicator's endpoint with a small amount of NaOH or dilute HCl as needed. Attach a reflux condenser and place the flask in the high-temperature bath set to the desired temperature (e.g., 150°C). Allow the system to equilibrate.

  • Initiation of Reaction: Accurately weigh a sample of this compound and dissolve it in a small amount of the reaction solvent. Once the solvent in the flask has reached the target temperature, add the substrate solution to the flask and start a timer.

  • Titration: The solvolysis reaction will produce hydrochloric acid (HCl), causing the indicator to change color. Periodically, titrate the reaction mixture with the standardized NaOH solution to return the indicator to its endpoint color. Record the volume of NaOH added and the time for each titration.

  • Data Collection: Continue to take readings at regular intervals over an extended period (potentially several days). The frequency of readings can be adjusted based on the observed reaction rate.

  • Infinity Point: After a very long period (when the reaction is assumed to be complete), or by adding a more reactive halide to consume the remaining nucleophile, determine the total amount of HCl produced. This is the "infinity" reading.

  • Data Analysis: The rate constant (k) for the first-order reaction can be determined by plotting ln(V({\infty}) - V({t})) versus time, where V({\infty}) is the volume of NaOH used at the infinity point and V({t}) is the volume of NaOH used at time t. The slope of the resulting line will be -k.

Visualizations

G Logical Relationship of Low Reactivity in this compound sub This compound (Tertiary Alkyl Halide) sn1 SN1 Reaction Pathway sub->sn1 undergoes int Bridgehead Carbocation Intermediate sn1->int requires formation of geom Ideal sp2 Geometry (Trigonal Planar, 120° angles) int->geom prefers bredt Bredt's Rule Violation (Geometric Constraint) geom->bredt is prevented by bredt->int prevents formation of planar strain High Angle Strain (Unstable Intermediate) bredt->strain leads to rate Very Slow Reaction Rate strain->rate results in

Caption: Factors contributing to the low SN1 reactivity.

G Experimental Workflow for Kinetic Study A Prepare Solvent & Indicator (e.g., 80:20 Ethylene Glycol/Water + Indicator) B Equilibrate at High Temperature (e.g., 150°C) A->B C Add this compound (Start Timer) B->C D Monitor Color Change (HCl produced) C->D E Titrate with Standardized NaOH (Record Volume and Time) D->E F Repeat Titration Periodically E->F Continue for extended period F->D G Determine Infinity Point F->G After reaction completion H Plot ln(Vinf - Vt) vs. Time (Calculate Rate Constant) G->H

Caption: Workflow for monitoring slow solvolysis.

References

Technical Support Center: Navigating Reactions with 1-Chloronorbornane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-chloronorbornane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by the sterically hindered, bridgehead structure of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is 1-chloronorbornane so unreactive in standard nucleophilic substitution reactions?

A1: The lack of reactivity of 1-chloronorbornane stems from its rigid, bicyclic structure. The chlorine atom is situated at a bridgehead carbon. This unique position leads to two main prohibitive factors:

  • Steric Hindrance: The cage-like structure of the norbornane (B1196662) skeleton completely blocks the backside access required for a bimolecular nucleophilic substitution (SN2) reaction. A nucleophile cannot approach the carbon atom from the opposite side of the leaving group.

  • Carbocation Instability: A unimolecular nucleophilic substitution (SN1) reaction is also disfavored because it would require the formation of a carbocation at the bridgehead. According to Bredt's rule, the formation of a planar carbocation at a bridgehead position is highly unfavorable due to the geometric constraints of the bicyclic system, which prevents the carbocation from adopting the ideal trigonal planar geometry.[1]

Q2: Can I force a substitution reaction to occur?

A2: While direct SN2 reactions are virtually impossible, SN1-type reactions (solvolysis) can be induced, albeit slowly. Promoting the formation of the 1-norbornyl cation is key. This can be facilitated by:

  • Using highly polar, protic solvents: Solvents like water and ethanol (B145695) can help stabilize the developing carbocation.

  • Employing Lewis acids: A Lewis acid, such as silver nitrate (B79036) (AgNO₃), can assist in the removal of the chloride ion, thereby promoting the formation of the carbocation. The silver ion coordinates with the chlorine, making it a better leaving group.

Q3: What are the likely side reactions or rearrangements I should be aware of?

A3: The 1-norbornyl cation, once formed, is known to undergo rearrangement to the more stable 2-norbornyl cation. This means that in reactions proceeding through a carbocation intermediate, you may obtain products with substitution at the 2-position in addition to, or even as the major product, instead of the expected 1-substituted norbornane.

Q4: Are there alternative strategies to functionalize the 1-position of norbornane if substitution reactions fail?

A4: Yes, several alternative strategies can be employed:

  • Elimination Reactions: Using a strong, bulky base can promote an elimination (E2) reaction to form norbornene.

  • Grignard Reagent Formation: It is possible to form the 1-norbornyl Grignard reagent, which can then be reacted with various electrophiles. This is a powerful method for forming new carbon-carbon bonds.

  • Free-Radical Reactions: Free-radical substitution offers a different mechanistic pathway that does not involve nucleophiles or carbocations. Photochemical chlorination can be used to introduce a chlorine atom at the bridgehead position of norbornane.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with 1-chloronorbornane.

Issue 1: My nucleophilic substitution reaction is not proceeding.
Symptom Possible Cause Troubleshooting Steps
No product formation after extended reaction time with a strong nucleophile (e.g., NaN₃, NaCN) in a polar aprotic solvent (e.g., DMSO, DMF).SN2 mechanism is inhibited by steric hindrance.1. Switch to an SN1-type reaction: Change the solvent to a polar protic solvent like ethanol/water. 2. Promote ionization: Add a Lewis acid like silver nitrate (AgNO₃) to facilitate the departure of the chloride ion. Be aware of potential rearrangements.
Low yield in solvolysis (e.g., with ethanol).The formation of the bridgehead carbocation is slow.1. Increase reaction temperature: This will increase the rate of the reaction. 2. Increase solvent polarity: Use a higher proportion of water in alcohol-water mixtures to better stabilize the carbocation intermediate.
Issue 2: My elimination reaction is giving low yields of norbornene.
Symptom Possible Cause Troubleshooting Steps
Low yield of norbornene when using a small, strong base (e.g., NaOH, NaOEt).Substitution may be competing with elimination, or the base may not be effective.1. Use a bulky, non-nucleophilic base: Potassium tert-butoxide (t-BuOK) is an excellent choice to favor elimination over substitution. 2. Increase reaction temperature: Higher temperatures generally favor elimination reactions. 3. Use a less polar solvent: A solvent like THF is often effective for E2 reactions with bulky bases.
Issue 3: I am unable to form the 1-norbornyl Grignard reagent.
Symptom Possible Cause Troubleshooting Steps
The reaction with magnesium turnings does not initiate.1. Passive oxide layer on magnesium: The surface of the magnesium is coated with MgO, preventing the reaction. 2. Presence of moisture: Grignard reagents are highly sensitive to water.1. Activate the magnesium: - Gently crush the magnesium turnings to expose a fresh surface. - Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask. 2. Ensure anhydrous conditions: - Thoroughly dry all glassware in an oven. - Use anhydrous ether or THF as the solvent. 3. Initiate the reaction: Gentle heating may be required to start the reaction. Once initiated, it is often exothermic.

Data Presentation

Table 1: Relative Solvolysis Rates of Bridgehead Halides

This table illustrates the profound effect of the rigid bicyclic structure on the rate of SN1-type reactions compared to a non-bridgehead tertiary halide.

CompoundRelative Rate of Solvolysis (80% Ethanol, 25°C)
tert-Butyl chloride1
1-Chlorobicyclo[2.2.1]heptane (1-Chloronorbornane)~10⁻⁶
1-Chlorobicyclo[2.2.2]octane~10⁻⁶
1-Bromobicyclo[2.2.1]heptane (1-Bromonorbornane)~10⁻⁵

Data is estimated based on literature values.

Experimental Protocols

Protocol 1: Lewis Acid-Assisted Solvolysis of 1-Chloronorbornane

This protocol describes a method to promote a substitution reaction via an SN1-like mechanism.

Materials:

  • 1-Chloronorbornane

  • Anhydrous ethanol

  • Silver nitrate (AgNO₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1-chloronorbornane (1.0 eq) in anhydrous ethanol.

  • Add silver nitrate (1.1 eq) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • The formation of a white precipitate (AgCl) indicates that the reaction is proceeding.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter to remove the silver chloride precipitate.

  • The filtrate contains the ethyl 1-norbornyl ether. Note that rearranged products may also be present.

  • Isolate the product by standard workup procedures, including solvent removal and purification by column chromatography if necessary.

Protocol 2: E2 Elimination of 1-Chloronorbornane

This protocol outlines the synthesis of norbornene from 1-chloronorbornane using a bulky base.

Materials:

  • 1-Chloronorbornane

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Add potassium tert-butoxide (1.5 eq) to the flask.

  • Add anhydrous THF via syringe to dissolve the base.

  • Slowly add a solution of 1-chloronorbornane (1.0 eq) in anhydrous THF to the stirred solution of the base at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with a low-boiling point organic solvent (e.g., pentane).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain norbornene.

Visualizations

experimental_workflow cluster_substitution Sₙ1-Type Substitution cluster_elimination E2 Elimination cluster_grignard Grignard Formation start_sub 1-Chloronorbornane reagent_sub AgNO₃ in EtOH/H₂O start_sub->reagent_sub Slow intermediate_sub 1-Norbornyl Cation (Rearrangement Possible) reagent_sub->intermediate_sub product_sub 1-Alkoxy/Hydroxy Norbornane + Rearranged Products intermediate_sub->product_sub Fast start_elim 1-Chloronorbornane reagent_elim t-BuOK in THF start_elim->reagent_elim Concerted product_elim Norbornene reagent_elim->product_elim start_grignard 1-Chloronorbornane reagent_grignard Mg in THF start_grignard->reagent_grignard product_grignard 1-Norbornylmagnesium Chloride reagent_grignard->product_grignard

Caption: Reaction pathways for functionalizing 1-chloronorbornane.

troubleshooting_logic start Reaction with 1-Chloronorbornane Fails q1 What is the desired product type? start->q1 sub Substitution Product q1->sub Substitution elim Elimination Product q1->elim Elimination grignard Grignard Adduct q1->grignard C-C bond formation sol_sub Promote Sₙ1: - Polar protic solvent - Add Lewis acid (e.g., AgNO₃) sub->sol_sub sol_elim Promote E2: - Bulky, non-nucleophilic base (t-BuOK) - Heat elim->sol_elim sol_grignard Promote Grignard Formation: - Anhydrous conditions - Activate Mg (I₂, heat) grignard->sol_grignard

Caption: Troubleshooting decision tree for 1-chloronorbornane reactions.

References

Technical Support Center: Synthesis of 1-Chlorobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Chlorobicyclo[2.2.1]heptane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary and most effective methods for the synthesis of this compound are:

  • Direct chlorination of bicyclo[2.2.1]heptane: This is often the most straightforward approach, utilizing chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. This method has been reported to yield the desired 1-chloro isomer with high purity (>90%).[1]

  • From bicyclo[2.2.1]heptan-1-ol: This method involves the conversion of the corresponding alcohol to the chloride, typically using reagents like a mixture of hydrochloric acid (HCl) and zinc chloride (ZnCl₂).

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield is highly dependent on the chosen synthetic route and optimization of reaction conditions. For the direct chlorination of bicyclo[2.2.1]heptane with thionyl chloride, yields in the range of 85-92% for the 1-chloro isomer have been reported.[1] Yields for other methods can vary, and the formation of isomeric byproducts is a common factor that can reduce the isolated yield of the desired product.

Q3: What are the main side products in this synthesis, and why do they form?

A3: The principal side products are isomers of the desired compound, primarily exo- and endo-2-chlorobicyclo[2.2.1]heptane. The formation of these isomers is a significant challenge, particularly in radical-mediated chlorinations. The bicyclo[2.2.1]heptane structure has hydrogen atoms at different positions (bridgehead, secondary, etc.), and the relative reactivity of these positions towards chlorination can lead to a mixture of products. For instance, hydrochlorination of norbornene, a related starting material, exclusively yields the exo-2-chloronorbornane (B1593384) isomer due to steric factors.[1]

Q4: How can I purify this compound from the reaction mixture?

A4: Due to the potential for isomeric byproducts with close boiling points, fractional distillation is the recommended method for purifying this compound.[2][3] This technique allows for the separation of compounds with small differences in boiling points. Careful control of the distillation rate and the use of an efficient fractionating column are crucial for achieving high purity. Column chromatography can also be employed for purification.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Low Yield of this compound
Symptom Potential Cause Suggested Solution
Low overall yield with a significant amount of unreacted starting material. Incomplete reaction.* Increase reaction time: Ensure the reaction is allowed to proceed to completion by monitoring its progress using techniques like GC-MS. * Increase reaction temperature: For direct chlorination, ensure the reaction mixture is maintained at a steady reflux. * Check reagent purity: Impurities in the starting material or chlorinating agent can inhibit the reaction. Use freshly distilled or high-purity reagents.
Low isolated yield after purification, with a complex mixture of products observed in preliminary analysis (e.g., GC-MS). Poor regioselectivity leading to the formation of multiple isomers.* Optimize chlorinating agent: For direct chlorination, thionyl chloride is reported to give good selectivity for the 1-position.[1] * Control reaction conditions: For radical chlorinations, the concentration of the chlorinating agent and the reaction temperature can influence selectivity. Lower temperatures generally favor the more stable radical, which may not be the precursor to the desired 1-chloro isomer. * Consider an alternative route: If direct chlorination proves unselective, synthesis from bicyclo[2.2.1]heptan-1-ol may offer better control over the position of chlorination.
Product loss during workup or purification. Inefficient extraction or purification.* Optimize extraction: Ensure the correct solvent and pH are used during aqueous workup to maximize the recovery of the organic product. * Refine distillation technique: Use a high-efficiency fractionating column and maintain a slow, steady distillation rate to minimize loss of product and ensure good separation from isomers.
Data Presentation: Comparison of Synthetic Methods
Method Starting Material Chlorinating Agent Typical Yield of 1-Chloro Isomer Key Side Products
Direct ChlorinationBicyclo[2.2.1]heptaneThionyl Chloride (SOCl₂)85-92%[1]2-Chlorobicyclo[2.2.1]heptane isomers
From AlcoholBicyclo[2.2.1]heptan-1-olHCl / ZnCl₂VariableRearrangement products, unreacted alcohol
Radical ChlorinationBicyclo[2.2.1]heptaneCl₂ / UV lightGenerally lower and less selectiveMixture of monochloro isomers[4][5]

Experimental Protocols

Method 1: Direct Chlorination of Bicyclo[2.2.1]heptane with Thionyl Chloride

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • Bicyclo[2.2.1]heptane

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., carbon tetrachloride)

  • Apparatus for reflux with a gas trap for HCl and SO₂

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve bicyclo[2.2.1]heptane in an anhydrous solvent.

  • Slowly add a stoichiometric excess of thionyl chloride to the solution. The reaction is exothermic and will generate HCl and SO₂ gas.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.

  • Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Bicyclo[2.2.1]heptane + SOCl₂ reflux Reflux start->reflux Heat quench Quench with H₂O reflux->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Solvent Evaporation dry->evaporate distill Fractional Distillation evaporate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_rxn Incomplete Reaction start->incomplete_rxn poor_selectivity Poor Regioselectivity start->poor_selectivity loss_workup Loss During Workup start->loss_workup optimize_conditions Increase Time/Temp, Check Reagents incomplete_rxn->optimize_conditions change_method Change Chlorinating Agent or Synthetic Route poor_selectivity->change_method refine_purification Optimize Extraction & Distillation loss_workup->refine_purification

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Chlorination of Bicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of bicyclo[2.2.1]heptane (norbornane).

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the free-radical chlorination of bicyclo[2.2.1]heptane?

A1: The free-radical chlorination of bicyclo[2.2.1]heptane is not a statistically random process. The major monochlorinated products are the exo-2-chlorobicyclo[2.2.1]heptane and endo-2-chlorobicyclo[2.2.1]heptane isomers. Bridgehead (1-chloro) and C7-chloro derivatives are formed in significantly smaller amounts or are often not detected. The preference for substitution at the C2 position is due to the greater stability of the secondary radical intermediate compared to the primary radical that would be formed at other positions.

Q2: Why is there a preference for the formation of the exo-2-chloro isomer over the endo-2-chloro isomer?

A2: The preference for the exo product is a subject of discussion. One common explanation is the steric hindrance on the endo face of the bicyclic system, which impedes the approach of the chlorine radical or the chlorine molecule in the propagation step.

Q3: What are the common side reactions to be aware of during the chlorination of bicyclo[2.2.1]heptane?

A3: The most common side reaction is polychlorination , leading to the formation of di-, tri-, and higher chlorinated products.[1] This can be minimized by using a large excess of the bicyclo[2.2.1]heptane substrate relative to the chlorinating agent.[1] Another potential, though less common, side reaction under certain conditions could be Wagner-Meerwein rearrangement . While characteristic of carbocationic reactions, the possibility of radical rearrangements or competing ionic pathways should not be entirely dismissed, especially if acidic conditions are inadvertently introduced.

Q4: Can I use sulfuryl chloride (SO₂Cl₂) as a chlorinating agent instead of chlorine gas?

A4: Yes, sulfuryl chloride in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a common and often more convenient laboratory method for free-radical chlorination.[2][3] It avoids the handling of gaseous chlorine. The reaction proceeds via a similar free-radical chain mechanism.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of monochlorinated products - Incomplete reaction. - Inefficient initiation of the radical chain. - Presence of radical inhibitors (e.g., oxygen, phenols).- Increase reaction time or temperature (within reasonable limits to avoid decomposition). - Ensure the UV lamp (for photochemical reactions) is functioning correctly and at the appropriate wavelength. - For chemical initiation (e.g., AIBN), ensure it is fresh and used at the correct temperature for decomposition. - Degas the solvent and reactants prior to the reaction to remove dissolved oxygen. Ensure the starting material is free of phenolic impurities.
High percentage of polychlorinated products - High ratio of chlorinating agent to bicyclo[2.2.1]heptane.- Use a significant excess of bicyclo[2.2.1]heptane (e.g., 5:1 or greater molar ratio) to the chlorinating agent.[1] - Monitor the reaction progress by GC and stop it at the optimal time for monochloride formation.
Unexpected product peaks in GC-MS analysis - Isomeric rearrangement products. - Products from solvent participation. - Impurities in the starting material.- Analyze the mass spectra of the unexpected peaks to identify their structures. Consider the possibility of Wagner-Meerwein or other rearrangements. - Use an inert solvent (e.g., carbon tetrachloride, benzene) that is less likely to participate in the reaction. - Purify the starting bicyclo[2.2.1]heptane by sublimation or distillation before use.
Difficulty in separating exo and endo isomers - Co-elution on the GC column.- Optimize the GC method. Use a capillary column with a suitable stationary phase (e.g., a polar phase) that can resolve the isomers. - Adjust the temperature program of the GC to improve separation.

Quantitative Data Summary

The relative yields of the monochlorinated products can vary depending on the reaction conditions. The following table summarizes a typical product distribution for the photochlorination of bicyclo[2.2.1]heptane.

Product Relative Yield (%)
exo-2-Chlorobicyclo[2.2.1]heptane55-65%
endo-2-Chlorobicyclo[2.2.1]heptane30-40%
1-Chlorobicyclo[2.2.1]heptane< 5%
7-Chlorobicyclo[2.2.1]heptaneTrace / Not Detected

Note: These are approximate values and can be influenced by factors such as temperature, solvent, and the chlorinating agent used.

Experimental Protocols

Protocol 1: Photochemical Chlorination of Bicyclo[2.2.1]heptane

Materials:

  • Bicyclo[2.2.1]heptane

  • Chlorine (Cl₂) gas or a solution of chlorine in carbon tetrachloride

  • Carbon tetrachloride (CCl₄), anhydrous

  • Nitrogen (N₂) or Argon (Ar) gas

  • Photochemical reactor equipped with a UV lamp (e.g., mercury vapor lamp), a gas inlet, a condenser, and a magnetic stirrer.

Procedure:

  • Dissolve bicyclo[2.2.1]heptane in anhydrous carbon tetrachloride in the photochemical reactor. A typical concentration is 0.1-0.5 M.

  • Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.

  • Cool the reaction mixture to the desired temperature (e.g., 0-25 °C) using a cooling bath.

  • While stirring, slowly bubble chlorine gas through the solution or add the chlorine/CCl₄ solution dropwise. The reaction should be initiated by switching on the UV lamp.

  • Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC).

  • Once the desired conversion is reached (typically aiming for low conversion to minimize polychlorination), stop the chlorine addition and turn off the UV lamp.

  • Purge the reaction mixture with an inert gas to remove any unreacted chlorine and HCl gas formed.

  • Wash the reaction mixture with a dilute aqueous solution of sodium bicarbonate to neutralize HCl, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product mixture.

  • The products can be separated and purified by fractional distillation or preparative gas chromatography.

Protocol 2: Analysis of Chlorinated Bicyclo[2.2.1]heptane Products by GC-MS

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Capillary column suitable for separating nonpolar to moderately polar compounds (e.g., DB-5ms, HP-5ms, or a more polar column like DB-WAX for better isomer separation).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio) or Splitless for trace analysis

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 150 °C

    • Hold at 150 °C for 5 minutes

  • MSD Transfer Line Temperature: 280 °C

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-200

  • Scan Mode: Full scan

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 10-100 µg/mL.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_chlorination Chlorination cluster_workup Work-up cluster_analysis Analysis & Purification A Dissolve Bicyclo[2.2.1]heptane in CCl4 B Purge with Inert Gas A->B C Cool Reaction Mixture B->C D Introduce Chlorine (gas or solution) C->D E Initiate with UV Light D->E F Monitor by GC E->F G Quench Reaction & Remove Excess Cl2 F->G H Neutralize with NaHCO3 G->H I Dry Organic Layer H->I J Remove Solvent I->J K GC-MS Analysis J->K L Purification (Distillation/Prep GC) K->L troubleshooting_flow Start Low Yield of Monochlorides? C1 Check Reaction Time/Temp Start->C1 C2 Verify Initiator (UV/AIBN) Start->C2 C3 Degas Solvents/Reactants Start->C3 S1 Increase Time/Temp C1->S1 S2 Replace/Check Initiator C2->S2 S3 Purge with N2/Ar C3->S3 End Yield Improved S1->End S2->End S3->End

References

Technical Support Center: Purification of 1-Chlorobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 1-Chlorobicyclo[2.2.1]heptane. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via fractional distillation and column chromatography.

Fractional Distillation
Issue Potential Cause Troubleshooting Steps
Low Purity of Distilled Product Inefficient separation of isomers or closely boiling impurities.- Ensure the fractionating column is adequately packed and insulated. - Reduce the distillation rate to allow for better vapor-liquid equilibrium. - Increase the reflux ratio to enhance separation efficiency.
Contamination from the distillation apparatus.- Thoroughly clean and dry all glassware before assembly. - Use high-quality joint grease sparingly and avoid contact with the distillate path.
Low Yield of Purified Product Product loss due to volatility.- Ensure all joints in the distillation setup are properly sealed to prevent vapor loss. - Use a chilled receiving flask to minimize evaporation of the collected product.
Hold-up in the fractionating column.- Choose a column with a suitable size for the amount of material being distilled to minimize the amount of liquid adhering to the column packing.
Bumping or Unstable Boiling Uneven heating of the distillation flask.- Use a heating mantle with a stirrer for uniform heat distribution. - Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Column Chromatography
Issue Potential Cause Troubleshooting Steps
Poor Separation of Isomers Inappropriate solvent system.- Optimize the eluent system by using a less polar solvent (e.g., pure hexane) or a very shallow gradient of a slightly more polar solvent. - Perform small-scale trials on TLC to determine the optimal solvent system for separation.
Column overloading.- Reduce the amount of crude material loaded onto the column. A general rule is to use a mass of stationary phase that is 20-100 times the mass of the crude product.
Product Elutes Too Quickly or Too Slowly Incorrect solvent polarity.- If the product elutes too quickly (high Rf), use a less polar solvent. - If the product elutes too slowly or not at all (low Rf), gradually increase the polarity of the eluent.
Tailing of Bands on the Column Compound is too soluble in the eluent, or there are interactions with the stationary phase.- Try a different solvent system that dissolves the compound well but still allows for good separation. - For acidic compounds, a small amount of a slightly acidic modifier can be added to the eluent.
Cracking or Channeling of the Stationary Phase Improper packing of the column.- Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry. - Add a layer of sand on top of the stationary phase to prevent disturbance when adding the eluent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route but often include unreacted starting materials such as bicyclo[2.2.1]heptane, residual chlorinating agents (e.g., thionyl chloride), and solvents.[1] Additionally, side-products such as isomers (e.g., exo/endo isomers of related chlorinated norbornanes) may be present.

Q2: Which purification technique is best for this compound?

A2: The choice of purification technique depends on the nature of the impurities. Fractional distillation is effective for separating compounds with different boiling points, such as removing residual solvents or some isomeric impurities.[2][3][4] Column chromatography is particularly useful for separating compounds with different polarities, making it ideal for removing more polar impurities and for the challenging separation of stereoisomers.[5]

Q3: How can I assess the purity of this compound after purification?

A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for assessing the purity of volatile compounds like this compound.[6] It can separate the desired product from volatile impurities and provide their relative concentrations. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity by identifying signals from impurities.

Q4: My purified this compound appears to be a single spot on TLC, but GC-MS shows two peaks. Why?

A4: This is likely due to the presence of stereoisomers. Isomers of this compound can have very similar polarities, making them difficult to separate by TLC. The higher resolution of gas chromatography often allows for the separation of these closely related compounds.

Q5: Can I use recrystallization to purify this compound?

A5: Since this compound is a liquid at room temperature, recrystallization is not a suitable purification method.[7]

Quantitative Data on Purification Techniques

The following table presents illustrative data on the expected outcomes of different purification techniques for this compound. Please note that these values are representative and can vary based on the specific experimental conditions and the composition of the crude mixture.

Purification Technique Initial Purity (%) Final Purity (%) Typical Yield (%) Primary Impurities Removed
Simple Distillation 8590-9580-90High and low boiling point impurities (e.g., solvent, starting materials).
Fractional Distillation 90>9870-85Closely boiling isomers and other minor impurities.
Flash Column Chromatography 90>9960-80Isomeric impurities and compounds with different polarities.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes the purification of this compound using fractional distillation.

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column packed with Raschig rings or other suitable packing material, a condenser, a distillation head with a thermometer, and a receiving flask. Ensure all glassware is dry.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips. Do not fill the flask more than two-thirds full.

  • Distillation: Begin heating the flask gently with a heating mantle. As the mixture begins to boil, vapors will rise into the fractionating column.

  • Equilibration: Allow the vapor to slowly ascend the column to establish a temperature gradient. A ring of condensing vapor should move slowly up the column.

  • Collecting Fractions: Collect the distillate in fractions. The first fraction will likely contain lower-boiling impurities. The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the purity of the collected fractions using GC-MS.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines the purification of this compound using flash column chromatography.

  • Column Preparation: Select a column of appropriate size. As a general guideline, use approximately 50g of silica (B1680970) gel for every 1g of crude material. Prepare a slurry of silica gel in hexane (B92381) and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with hexane. Apply gentle pressure with air or nitrogen to achieve a flow rate of approximately 2 inches per minute.

  • Fraction Collection: Collect the eluent in small fractions.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Analysis: Confirm the purity of the final product by GC-MS and NMR.

Visualizations

experimental_workflow_distillation cluster_prep Preparation cluster_process Distillation Process cluster_analysis Analysis start Crude this compound setup Assemble Fractional Distillation Apparatus start->setup charge Charge Flask with Crude Product & Boiling Chips setup->charge heat Gentle Heating charge->heat equilibrate Equilibrate Column heat->equilibrate collect Collect Fractions equilibrate->collect stop Stop Distillation collect->stop analyze GC-MS Analysis of Fractions stop->analyze product Pure this compound analyze->product

Caption: Workflow for the purification of this compound by fractional distillation.

experimental_workflow_chromatography cluster_prep Preparation cluster_process Chromatography Process cluster_analysis Analysis & Isolation start Crude this compound pack Pack Silica Gel Column start->pack load Load Sample onto Column pack->load elute Elute with Hexane load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Remove Solvent combine->evaporate analyze GC-MS Analysis evaporate->analyze product Pure this compound analyze->product

Caption: Workflow for the purification of this compound by column chromatography.

troubleshooting_logic cluster_distillation_solutions Distillation Solutions cluster_chromatography_solutions Chromatography Solutions cluster_yield_solutions Yield Improvement start Purification Issue Encountered purity_check Assess Purity (GC-MS) start->purity_check low_purity Low Purity purity_check->low_purity Impure low_yield Low Yield purity_check->low_yield Pure but Low Amount separation_issue Poor Separation of Isomers low_purity->separation_issue Isomers Present yield_sol1 Check for Leaks in Apparatus low_yield->yield_sol1 yield_sol2 Use Chilled Receiving Flask low_yield->yield_sol2 yield_sol3 Ensure Complete Elution low_yield->yield_sol3 dist_sol1 Increase Reflux Ratio separation_issue->dist_sol1 dist_sol2 Reduce Distillation Rate separation_issue->dist_sol2 chrom_sol1 Optimize Solvent System separation_issue->chrom_sol1 chrom_sol2 Reduce Column Loading separation_issue->chrom_sol2

Caption: Logical troubleshooting workflow for common purification issues.

References

Technical Support Center: Chlorination of Bicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternative chlorinating agents for bicyclo[2.2.1]heptane. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a comparative analysis of different reagents.

Troubleshooting Guide

This section addresses common issues encountered during the chlorination of bicyclo[2.2.1]heptane.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive radical initiator (for free-radical reactions).2. Insufficient reaction time or temperature.3. Impure starting materials or solvent.4. Premature termination of the radical chain reaction.1. Use a fresh batch of radical initiator (e.g., AIBN, benzoyl peroxide).2. Monitor the reaction progress by GC-MS and adjust time/temperature accordingly.3. Ensure bicyclo[2.2.1]heptane and solvent are pure and dry.4. Degas the solvent to remove oxygen, which can act as a radical scavenger.
Formation of Multiple Isomers (Low Regioselectivity) Free-radical chlorination is inherently not highly selective for bicyclo[2.2.1]heptane, leading to a mixture of 1-chloro-, exo-2-chloro-, and endo-2-chlorobicyclo[2.2.1]heptane.1. Employ a more selective chlorinating agent if a specific isomer is desired. For instance, hydrochlorination of norbornene yields predominantly the exo-2-chloro isomer.[1]2. Optimize reaction conditions (e.g., lower temperature) to favor the most stable radical intermediate, although this may have a limited effect.3. Separate the isomers after the reaction using fractional distillation or column chromatography.
Undesired Side Products (e.g., Dichloro- or Polychlorinated compounds) 1. High ratio of chlorinating agent to substrate.2. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess of the chlorinating agent.[2]2. Carefully monitor the reaction to stop it once the desired level of monochlorination is achieved.
Difficulty in Separating Exo and Endo Isomers The boiling points of exo- and endo-chlorobicyclo[2.2.1]heptane are very close, making separation by distillation challenging.1. Use a high-efficiency fractional distillation column.2. Employ column chromatography on silica (B1680970) gel, which can provide better separation based on the different polarities of the isomers.
Slow or Incomplete Reaction with Endo-Substituted Starting Materials The endo face of the bicyclo[2.2.1]heptane system is sterically hindered, which can impede the approach of reagents.1. Increase reaction time and/or temperature.2. Consider using a smaller, more reactive chlorinating agent.

Frequently Asked Questions (FAQs)

Q1: What are some common alternative chlorinating agents for bicyclo[2.2.1]heptane?

A1: Besides traditional agents like chlorine gas, several alternatives offer advantages in terms of handling and selectivity. These include:

  • Sulfuryl chloride (SO₂Cl₂) , often used with a radical initiator like AIBN or benzoyl peroxide.

  • N-Chlorosuccinimide (NCS) , a solid and therefore easier to handle reagent, also typically used under free-radical conditions.[3][4]

  • tert-Butyl hypochlorite (B82951) (t-BuOCl) , a liquid reagent that can initiate chlorination upon exposure to heat or light.

  • Thionyl chloride (SOCl₂) and Phosphorus pentachloride (PCl₅) are also reported for direct chlorination.

Q2: How can I selectively obtain exo-2-chlorobicyclo[2.2.1]heptane?

A2: Direct free-radical chlorination of bicyclo[2.2.1]heptane typically yields a mixture of isomers.[2] For selective synthesis of the exo-2-chloro isomer, the hydrochlorination of norbornene (bicyclo[2.2.1]hept-2-ene) with hydrogen chloride is a preferred method.[1] This reaction proceeds efficiently and favors the formation of the exo product due to reduced steric hindrance during the addition process.[1]

Q3: What is the general mechanism for the free-radical chlorination of bicyclo[2.2.1]heptane?

A3: The reaction proceeds via a free-radical chain mechanism involving three main steps:

  • Initiation: The radical initiator (e.g., AIBN, light) generates chlorine radicals from the chlorinating agent.

  • Propagation: A chlorine radical abstracts a hydrogen atom from bicyclo[2.2.1]heptane to form a bicyclo[2.2.1]heptyl radical and HCl. This radical then reacts with another molecule of the chlorinating agent to yield chlorobicyclo[2.2.1]heptane and a new chlorine radical, continuing the chain.

  • Termination: The reaction stops when two radicals combine.

Q4: How does the reactivity of the different C-H bonds in bicyclo[2.2.1]heptane compare in free-radical chlorination?

A4: In free-radical chlorination, the reactivity of C-H bonds generally follows the order: tertiary > secondary > primary. Bicyclo[2.2.1]heptane has one type of tertiary C-H bond (at the bridgehead positions, C1 and C4) and two types of secondary C-H bonds (exo and endo at C2, C3, C5, and C6, and the bridge C7). While the tertiary radical is generally more stable, steric hindrance at the bridgehead can influence reactivity.

Q5: What analytical techniques are best for characterizing the products of bicyclo[2.2.1]heptane chlorination?

A5: A combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate the different chlorinated isomers and identify them based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and stereochemistry of the products. The chemical shifts and coupling constants of the protons, particularly at the chlorinated carbon and the bridgehead carbons, are diagnostic for distinguishing between exo and endo isomers.

Comparative Data of Alternative Chlorinating Agents

The following table summarizes available quantitative data for different chlorinating agents used for bicyclo[2.2.1]heptane. Data for some reagents on this specific substrate is limited in the literature; in such cases, general reactivity and selectivity trends are noted.

Chlorinating AgentTypical ConditionsReported Yield (%)Exo/Endo SelectivityComments
Sulfuryl Chloride (SO₂Cl₂) Free-radical initiator (AIBN or BPO), reflux in an inert solvent (e.g., CCl₄, benzene)Moderate to GoodMixture of isomersA common and effective method for free-radical chlorination.[2]
N-Chlorosuccinimide (NCS) Free-radical initiator, reflux in an inert solventModerateCan favor exo isomer under certain conditionsEasier to handle solid reagent. Selectivity can be influenced by reaction conditions and additives.
tert-Butyl Hypochlorite (t-BuOCl) UV light or heat, inert solventModerateMixture of isomersA liquid reagent that can serve as its own initiator.
Thionyl Chloride (SOCl₂) Reflux85-92Primarily 1-chloro isomerA direct chlorination method.[1]
Hydrogen Chloride (HCl) on Norbornene CH₂Cl₂, 25°C78-84Highly selective for exo-2-chloro isomerAn indirect method starting from the corresponding alkene.[1]
Specialized N-Chloroamides Specific base and reaction conditions54Exclusively 2-exo-chloronorbornaneDemonstrates the potential for high selectivity with tailored reagents.[2]

Experimental Protocols

General Experimental Workflow

G General Workflow for Chlorination of Bicyclo[2.2.1]heptane cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Bicyclo[2.2.1]heptane in an inert solvent B Add Chlorinating Agent and Initiator (if required) A->B C Heat/Irradiate to initiate the reaction B->C D Monitor reaction progress by GC-MS or TLC C->D E Quench the reaction D->E F Aqueous wash E->F G Dry organic layer F->G H Remove solvent G->H I Purify by distillation or chromatography H->I

Caption: General experimental workflow for the chlorination of bicyclo[2.2.1]heptane.

Detailed Methodologies

1. Chlorination using Sulfuryl Chloride (SO₂Cl₂) and AIBN (Adapted from a general procedure for alkane chlorination)

  • Materials: Bicyclo[2.2.1]heptane, sulfuryl chloride (SO₂Cl₂), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄) or benzene (B151609), sodium bicarbonate solution (aqueous, saturated), anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve bicyclo[2.2.1]heptane (1.0 eq) in CCl₄.

    • Add sulfuryl chloride (1.1 eq) to the solution.

    • Add a catalytic amount of AIBN (approx. 0.05 eq).

    • Heat the mixture to reflux (approx. 80 °C) and maintain for several hours. Monitor the reaction progress by GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate to neutralize any remaining acid.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography to separate the isomers.

2. Chlorination using N-Chlorosuccinimide (NCS)

  • Materials: Bicyclo[2.2.1]heptane, N-chlorosuccinimide (NCS), benzoyl peroxide (BPO) or AIBN, benzene or CCl₄, sodium thiosulfate (B1220275) solution (aqueous), anhydrous sodium sulfate.

  • Procedure:

    • To a solution of bicyclo[2.2.1]heptane (1.0 eq) in benzene, add NCS (1.1 eq) and a catalytic amount of BPO.

    • Reflux the mixture with stirring for 4-6 hours, monitoring by TLC or GC-MS.

    • Cool the reaction mixture and filter to remove the succinimide (B58015) byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted NCS, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the product as described above.

3. Chlorination using tert-Butyl Hypochlorite (t-BuOCl)

  • Materials: Bicyclo[2.2.1]heptane, tert-butyl hypochlorite (t-BuOCl), inert solvent (e.g., CH₂Cl₂).

  • Procedure:

    • Dissolve bicyclo[2.2.1]heptane (1.0 eq) in the chosen solvent in a quartz reaction vessel.

    • Add t-BuOCl (1.1 eq) to the solution.

    • Irradiate the mixture with a UV lamp at room temperature or gently heat to reflux.

    • Monitor the reaction's progress.

    • Once the reaction is complete, wash the mixture with a sodium bisulfite solution, followed by water and brine.

    • Dry the organic phase over anhydrous calcium chloride.

    • Evaporate the solvent and purify the chlorinated bicyclo[2.2.1]heptane.

Logical Relationships in Troubleshooting

G Troubleshooting Logic for Low Product Yield A Low Product Yield B Check Reaction Conditions A->B C Check Reagents A->C D Check for Side Reactions A->D B1 Insufficient time/temp? B->B1 C1 Impure starting material? C->C1 C2 Inactive initiator? C->C2 D1 Polychlorination observed? D->D1 B2 Monitor kinetics by GC B1->B2 C3 Purify/use fresh reagents C1->C3 C2->C3 D2 Adjust stoichiometry D1->D2

Caption: Troubleshooting logic for addressing low product yield in chlorination reactions.

References

Technical Support Center: Managing Regioselectivity in Norbornane Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing regioselectivity in reactions involving norbornane (B1196662) systems. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for controlling reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why do my Diels-Alder reactions with norbornene derivatives show poor exo/endo selectivity?

A1: The exo/endo selectivity in Diels-Alder reactions involving norbornene systems is a delicate balance of kinetic and thermodynamic factors. The endo product is often the kinetically favored product due to secondary orbital interactions that stabilize the transition state, even though it is typically the more sterically hindered and thermodynamically less stable isomer.[1][2][3] Poor selectivity can arise from several factors:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the transition state leading to the more stable exo product, or even cause retro-Diels-Alder reactions, leading to an equilibrium mixture that favors the thermodynamic product.[1][3]

  • Steric Hindrance: Bulky substituents on either the diene or the dienophile can override the secondary orbital effects, favoring the less sterically hindered exo approach.[4][5]

  • Lewis Acid Catalysis: The use of Lewis acids can enhance endo selectivity by coordinating to the dienophile and exaggerating the secondary orbital interactions.[1][2]

Troubleshooting Guide:

IssueRecommended ActionExpected Outcome
Low endo selectivityDecrease reaction temperature.Favors the kinetic endo product.[1][3]
Introduce a suitable Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl).Enhances secondary orbital interactions, increasing endo selectivity.[1]
Use a more sterically demanding diene if feasible.May disfavor the exo transition state.
Low exo selectivityIncrease reaction temperature to favor the thermodynamic product.Allows the reaction to reach thermodynamic equilibrium, favoring the more stable exo isomer.[1]
Employ bulky protecting groups on the dienophile.Steric repulsion will favor the exo approach.[4]

Q2: I am observing unexpected rearranged products during electrophilic addition to a norbornene derivative. What is causing this and how can I control it?

A2: The strained nature of the norbornane framework makes it prone to carbocation rearrangements, most notably the Wagner-Meerwein rearrangement.[6][7][8] Electrophilic attack on the norbornene double bond generates a secondary carbocation which can rapidly rearrange to a more stable tertiary or delocalized non-classical carbocation.[6][9] This often leads to a mixture of products with different regiochemistry than anticipated.

Troubleshooting Flowchart:

G start Unexpected Rearranged Products problem Carbocation Rearrangement Occurring start->problem cause1 Formation of unstable carbocation intermediate problem->cause1 solution1 Use less electrophilic reagent cause1->solution1 solution2 Employ a solvent that can stabilize the initial carbocation cause1->solution2 solution3 Introduce a participating neighboring group cause1->solution3 outcome Minimized Rearrangement, Improved Regioselectivity solution1->outcome solution2->outcome solution3->outcome G A Mix Methyl Acrylate and AlCl3 in DCM at -78°C B Add Cyclopentadiene A->B C Reaction Stirring B->C D Quench with NaHCO3 C->D E Workup and Purification D->E F High endo-selectivity product E->F G sub Aryl Halide oa Oxidative Addition sub->oa cat Pd(0) cat->oa nb Norbornene ins Norbornene Insertion nb->ins oa->ins meta meta-C-H Activation ins->meta re Reductive Elimination meta->re re->cat prod meta-Functionalized Product re->prod

References

Technical Support Center: The 1-Norbornyl Cation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the highly unstable 1-norbornyl cation.

Frequently Asked Questions (FAQs)

Q1: Why is the 1-norbornyl cation so unstable?

The instability of the 1-norbornyl cation, a tertiary carbocation, is primarily due to significant ring strain and the inability to achieve a planar geometry around the positively charged bridgehead carbon. This prevents effective hyperconjugation, a key stabilizing factor for carbocations. As a result, it readily rearranges to the more stable, non-classical 2-norbornyl cation.[1][2]

Q2: What is the expected outcome of a reaction designed to generate the 1-norbornyl cation?

In most experimental settings, particularly under solvolytic conditions, the generation of a 1-norbornyl cation is followed by a rapid rearrangement to the 2-norbornyl cation. For instance, the solvolysis of 1-chloronorbornane yields 2-norbornanol, indicating the transient nature of the 1-norbornyl cation.[1] Carbon-14 isotope labeling experiments have demonstrated that complex scrambling occurs, allowing the radioactive label to be distributed across all seven positions of the norbornyl system, further evidencing these rearrangements.[1]

Q3: How does the stability of the 1-norbornyl cation compare to the 2-norbornyl cation?

The 2-norbornyl cation is significantly more stable than the 1-norbornyl cation. This stability difference drives the rapid rearrangement. The 2-norbornyl cation adopts a non-classical, bridged structure where the positive charge is delocalized over three carbon atoms (C1, C2, and C6), which is energetically favorable.[1][3][4]

Troubleshooting Guides

Problem: My reaction involving a suspected 1-norbornyl cation intermediate yields exclusively 2-norbornyl products.

  • Plausible Cause: This is the expected outcome due to the inherent instability of the 1-norbornyl cation. It rapidly rearranges to the more stable 2-norbornyl cation via a Wagner-Meerwein shift.

  • Troubleshooting Steps:

    • Confirm Product Identity: Use spectroscopic methods like NMR (¹H and ¹³C) and mass spectrometry to unequivocally identify the product as a 2-substituted norbornane (B1196662) derivative.

    • Low-Temperature Studies: Attempt the reaction at very low temperatures (e.g., -70°C to -130°C) to potentially slow down the rearrangement and detect the transient 1-norbornyl cation or its immediate products.[5]

    • Superacid Conditions: Employing superacid media (e.g., SbF₅/SO₂ClF) can, in some cases, allow for the direct observation of carbocations by NMR. However, even under these conditions, the 1-norbornyl cation is often not observed, and the rearranged 2-norbornyl cation is detected.[2][6]

Problem: I am observing a mixture of rearranged products and am unsure of the reaction pathway.

  • Plausible Cause: The initial formation of the 1-norbornyl cation can lead to a cascade of rearrangements, including hydride shifts and Wagner-Meerwein shifts, resulting in a complex product mixture.

  • Troubleshooting Steps:

    • Isotopic Labeling: Perform isotopic labeling studies (e.g., using ¹³C or ¹⁴C) to trace the carbon skeleton's rearrangement pathways. This can help elucidate the specific shifts occurring.

    • Computational Modeling: Utilize computational chemistry to model the potential energy surface of the carbocation intermediates and transition states. This can provide insights into the most likely rearrangement pathways and the relative stabilities of different isomers.

Data Presentation

Table 1: Comparison of Solvolysis Rates of Norbornyl and Cyclopentyl Derivatives

SubstrateSolventRate Constant (k x 10⁸ sec⁻¹)Rate Ratio (Norbornyl/Cyclopentyl)
Norbornyl BrosylateMethanol1663.9
Cyclopentyl BrosylateMethanol42.5
Norbornyl BrosylateEthanol26.63.6
Cyclopentyl BrosylateEthanol7.34
Norbornyl BrosylateAcetic Acid88.212.4
Cyclopentyl BrosylateAcetic Acid6.28

Data adapted from Brown, H. C., Chloupek, F. J., & Rei, M. -H. (1964).[7]

Table 2: Computational Data for Norbornyl Cation Structures

MethodCation StructureC1-C2 Distance (Å)C1-C6 Distance (Å)C2-C6 Distance (Å)
B3LYP/6-311G(d,p)2-Norbornyl Cation1.75--
X-ray Crystallography2-Norbornyl Cation-1.8151.812

Computational data from Werstiuk, N. H. (2007) and X-ray data from Scholz, F., & Meyer, K. (2013).[3][8]

Experimental Protocols

Protocol 1: Solvolysis of 2-exo-Norbornyl Brosylate and 2-endo-Norbornyl Tosylate

This protocol, based on the work of Saul Winstein, is a classic experiment to demonstrate the formation of the non-classical 2-norbornyl cation.[1]

  • Materials: 2-exo-norbornyl brosylate, 2-endo-norbornyl tosylate, glacial acetic acid, sodium acetate (B1210297).

  • Procedure: a. Prepare separate solutions of 2-exo-norbornyl brosylate and 2-endo-norbornyl tosylate in glacial acetic acid containing sodium acetate. b. Maintain the reaction mixtures at a constant temperature (e.g., 25°C). c. Monitor the progress of the reaction by titrating the liberated p-bromobenzenesulfonic acid or p-toluenesulfonic acid with a standard base. d. After the reaction is complete, isolate the product by pouring the reaction mixture into water and extracting with a suitable organic solvent (e.g., diethyl ether). e. Analyze the product mixture using gas chromatography and NMR spectroscopy to determine the identity and stereochemistry of the resulting 2-norbornyl acetate.

  • Expected Outcome: Both starting materials will yield a racemic mixture of 2-exo-norbornyl acetate as the major product. The reaction of the 2-exo-norbornyl brosylate will be significantly faster (approximately 350 times) than the 2-endo-norbornyl tosylate.[1]

Mandatory Visualizations

G cluster_1 Generation of 1-Norbornyl Cation cluster_2 Rearrangement Cascade cluster_3 Product Formation 1_Norbornyl_Precursor 1-Norbornyl Precursor (e.g., 1-chloronorbornane) 1_Norbornyl_Cation 1-Norbornyl Cation (Unstable) 1_Norbornyl_Precursor->1_Norbornyl_Cation Ionization 2_Norbornyl_Cation 2-Norbornyl Cation (Non-classical, Stable) 1_Norbornyl_Cation->2_Norbornyl_Cation Wagner-Meerwein Rearrangement 2_Norbornyl_Product 2-Norbornyl Product (e.g., 2-norbornanol) 2_Norbornyl_Cation->2_Norbornyl_Product Nucleophilic Attack

Caption: Logical workflow of the formation and rearrangement of the 1-norbornyl cation.

G Start Start Experiment Product_Analysis Analyze Product Mixture (GC, NMR, MS) Start->Product_Analysis Is_Product_2_Norbornyl Is the major product a 2-substituted norbornane? Product_Analysis->Is_Product_2_Norbornyl Expected_Outcome Expected outcome due to 1-norbornyl cation instability. Is_Product_2_Norbornyl->Expected_Outcome Yes Unexpected_Product Unexpected Product Observed Is_Product_2_Norbornyl->Unexpected_Product No Troubleshoot Troubleshoot: - Isotopic Labeling - Low-Temperature Studies - Computational Modeling Unexpected_Product->Troubleshoot

Caption: Troubleshooting workflow for experiments involving the 1-norbornyl cation.

References

Technical Support Center: Optimizing Solvent Conditions for 1-Chlorobicyclo[2.2.1]heptane Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing solvent conditions in substitution reactions involving 1-chlorobicyclo[2.2.1]heptane. Due to the unique structural constraints of this bridgehead halide, it exhibits atypical reactivity that requires careful consideration of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in nucleophilic substitution reactions?

A: this compound is a tertiary alkyl halide, which would typically suggest reactivity via an S(_N)1 mechanism. However, its rigid bicyclic structure makes it exceptionally unreactive. The S(_N)1 mechanism proceeds through a planar, sp

2^22
-hybridized carbocation intermediate. The bridgehead carbon of the bicyclo[2.2.1]heptane system cannot achieve this planarity due to significant ring strain.[1] This instability of the carbocation intermediate dramatically increases the activation energy for the S(_N)1 pathway, rendering the compound virtually inert under standard S(_N)1 conditions.[1][2] It has been estimated to be 10
13^{-13}−13
times less reactive than tert-butyl chloride.[2] Backside attack required for an S(_N)2 reaction is also sterically hindered.

Q2: What is the expected mechanism for substitution reactions of this compound?

A: Given the high energy of the bridgehead carbocation, a pure S(_N)1 mechanism is highly unfavorable. While S(_N)2 is also hindered, under forcing conditions (high temperatures and with potent nucleophiles), substitution may occur. In many instances, the reaction proceeds through a solvolysis pathway, which can be extremely slow. The mechanism can be considered borderline, with significant S(_N)1 character, but without the formation of a fully stabilized carbocation.

Q3: How does solvent choice impact the reactivity of this compound?

A: Solvent polarity and proticity are critical factors.

  • Polar Protic Solvents (e.g., water, ethanol (B145695), acetic acid): These solvents are generally favored for S(_N)1 reactions because they can stabilize the developing carbocation and the leaving group through hydrogen bonding.[3][4] For the slow solvolysis of this compound, increasing the ionizing power of the solvent (e.g., by adding water to an alcohol) can increase the reaction rate, albeit the overall rate will remain low.

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents are typically used for S(_N)2 reactions as they solvate the cation but not the anionic nucleophile, thus enhancing its nucleophilicity.[4] Given the unreactivity of this compound towards both mechanisms, the choice of a polar aprotic solvent would be aimed at maximizing the effectiveness of an added strong nucleophile.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for substitution reactions of alkyl halides as they do not effectively solvate the charged intermediates or transition states.

Q4: Are there any quantitative data available on the solvolysis of this compound in different solvents?

A: Direct, comparative kinetic data across a range of solvents for this compound is scarce in the literature due to its low reactivity. However, some data for it and related compounds under specific, often forcing, conditions have been reported.

Data Presentation

Table 1: Solvolysis Rate Constants for this compound and a Related Compound

CompoundSolventTemperature (°C)Rate Constant (s
1^{-1}−1
)
This compoundm-Cresol3225 x 10
7^{-7}−7
1-Bromobicyclo[2.2.1]heptane40% EthanolNot specifiedUnusually high rate leading to an alkene

Note: Data is limited and collected under different conditions, highlighting the compound's low reactivity and the need for high temperatures.

Troubleshooting Guides

Issue 1: No reaction or extremely slow reaction rate.

  • Possible Cause 1: Inherent Unreactivity of the Substrate.

    • Solution: Be aware that this compound is highly unreactive. Significant energy input is required. Increase the reaction temperature, but be mindful of potential side reactions and solvent boiling points.

  • Possible Cause 2: Inappropriate Solvent Choice.

    • Solution: For solvolysis, use a highly ionizing solvent system. A mixture of water and a polar protic solvent like ethanol or formic acid is a good starting point. For reactions with an external nucleophile, a polar aprotic solvent like DMF or DMSO might be necessary to enhance nucleophilicity, but high temperatures will still be required.

  • Possible Cause 3: Poor Leaving Group.

    • Solution: The chloride ion is a reasonably good leaving group. However, for such an unreactive substrate, consider converting the corresponding alcohol to a better leaving group, such as a tosylate or mesylate, if your synthetic route allows.

Issue 2: Low product yield.

  • Possible Cause 1: Competing Elimination Reactions.

    • Solution: Especially at high temperatures, elimination can compete with substitution. The use of a less basic nucleophile or solvent can favor substitution. Product analysis by GC-MS or NMR is crucial to identify elimination byproducts.

  • Possible Cause 2: Reaction Not Gone to Completion.

    • Solution: Due to the slow reaction rate, the reaction may not have reached completion. Monitor the reaction over an extended period. If possible, use a higher reaction temperature or a more effective solvent system.

Issue 3: Formation of unexpected products.

  • Possible Cause 1: Solvent Participation.

    • Solution: In solvolysis reactions, the solvent acts as the nucleophile. Ensure the chosen solvent will yield the desired product (e.g., an alcohol in water, an ether in an alcohol solvent).

  • Possible Cause 2: Rearrangement of Intermediates.

    • Solution: Although a discrete, stable carbocation is not readily formed, the transition state has significant carbocationic character. Under forcing conditions, rearrangements, though less common for this specific substrate, cannot be entirely ruled out. Careful characterization of the product mixture is essential.

Experimental Protocols

Protocol 1: General Procedure for Measuring the Solvolysis Rate of this compound

This protocol is adapted from methods used for other slow solvolysis reactions and requires high temperatures.

1. Materials:

  • This compound

  • High-boiling polar protic solvent (e.g., m-cresol, ethylene (B1197577) glycol)

  • Non-nucleophilic base (e.g., 2,6-lutidine or sodium bicarbonate) to neutralize the HCl produced.

  • High-temperature oil bath or heating mantle with a temperature controller.

  • Reaction vessel with a condenser.

  • Titration setup (burette, indicator or pH meter).

2. Procedure:

  • Prepare a solution of this compound of known concentration in the chosen solvent.

  • Add a known amount of the non-nucleophilic base to the reaction mixture.

  • Heat the reaction mixture to the desired, constant temperature (e.g., 200-350°C, depending on the solvent).

  • At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction by cooling the aliquot rapidly.

  • Titrate the remaining base or the produced acid in the aliquot to determine the extent of the reaction.

  • The first-order rate constant (k) can be calculated from the plot of ln([substrate]) versus time.

Safety Note: These experiments involve high temperatures and potentially corrosive materials. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Solution (Substrate in Solvent) B Add Non-nucleophilic Base A->B C Heat to Constant High Temperature B->C D Take Aliquots at Intervals C->D E Quench Reaction D->E F Titrate Aliquot E->F G Calculate Rate Constant (k) F->G

Caption: Experimental workflow for kinetic analysis of solvolysis.

Caption: Reaction pathways for this compound.

References

Technical Support Center: Catalyst Selection for Functionalizing 1-Chloronorbornane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 1-chloronorbornane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for this challenging substrate.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of 1-chloronorbornane challenging?

A1: The functionalization of 1-chloronorbornane presents several challenges primarily due to its structure:

  • Steric Hindrance: The bridgehead position (C1) is sterically congested, which can hinder the approach of catalysts and reagents.

  • Inert C-Cl Bond: The carbon-chlorine bond at a tertiary carbon in a bicyclic system is relatively strong and less reactive compared to aryl or vinyl chlorides.

  • Strain: The bicyclo[2.2.1]heptane framework is strained, which can influence reactivity and lead to undesired rearrangements under harsh reaction conditions.

Q2: Which catalytic cross-coupling reactions are suitable for functionalizing 1-chloronorbornane?

A2: Several cross-coupling reactions can be adapted for the functionalization of 1-chloronorbornane. The choice of reaction depends on the desired functional group to be introduced. Commonly explored methods include:

  • Negishi Coupling: This reaction is often a good starting point as organozinc reagents are highly reactive. It couples 1-chloronorbornane with an organozinc reagent.[1][2]

  • Suzuki-Miyaura Coupling: While typically used for aryl halides, this reaction can be adapted for alkyl halides with the appropriate choice of catalyst, ligand, and base. It couples 1-chloronorbornane with an organoboron reagent.[3][4][5]

  • Buchwald-Hartwig Amination: For the introduction of nitrogen-containing functional groups, this palladium-catalyzed reaction is a powerful tool for coupling with amines.[6][7][8][9]

  • Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling, which uses a palladium catalyst and a copper co-catalyst, can be employed.[10][11][12][13]

Q3: What are the key components of a typical catalytic system for these reactions?

A3: A successful catalytic system for the functionalization of 1-chloronorbornane will generally consist of:

  • A Metal Precatalyst: Palladium and nickel complexes are the most common.

  • A Ligand: Bulky, electron-rich phosphine (B1218219) ligands are often required to promote oxidative addition and stabilize the catalytic species.

  • A Base: The choice of base is crucial and depends on the specific coupling reaction.

  • A Solvent: Anhydrous, aprotic solvents are typically used to prevent side reactions.

Troubleshooting Guides

Issue 1: Low or No Conversion of 1-Chloronorbornane
Potential Cause Troubleshooting Step Explanation
Inactive Catalyst Use a pre-catalyst or activate the catalyst in situ. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (Argon or Nitrogen).The active Pd(0) or Ni(0) species can be sensitive to air and moisture.[14][15]
Inefficient Oxidative Addition Increase reaction temperature. Switch to a more electron-rich and sterically demanding ligand (e.g., a biaryl phosphine ligand for palladium).The C-Cl bond at the bridgehead position is strong. More forcing conditions or a more reactive catalyst may be needed to initiate the catalytic cycle.
Poor Substrate Purity Purify the 1-chloronorbornane and the coupling partner before use.Impurities can poison the catalyst or lead to side reactions.[15]
Issue 2: Formation of Homocoupling Products
Potential Cause Troubleshooting Step Explanation
Oxygen Contamination (especially in Sonogashira) Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.Oxygen can promote the homocoupling of terminal alkynes (Glaser coupling).[16]
Side Reactions of Organometallic Reagent Add the organometallic reagent slowly to the reaction mixture. Optimize the stoichiometry of the reagents.High concentrations of the organometallic reagent can sometimes lead to homocoupling.
Issue 3: Low Yield of the Desired Product

| Potential Cause | Troubleshooting Step | Explanation | | Product Decomposition | Monitor the reaction progress closely (e.g., by GC-MS or TLC) and quench the reaction as soon as the starting material is consumed. Lower the reaction temperature if possible. | The product may be unstable under the reaction conditions.[14][17] | | Loss During Workup | Check the aqueous layer for product solubility. Ensure complete extraction. Be cautious during solvent removal if the product is volatile. | The product may be lost during the isolation and purification steps.[14][17] | | Protodeboronation (in Suzuki-Miyaura Coupling) | Use anhydrous conditions and a non-aqueous base if possible. Optimize the pH of the reaction medium. | The boronic acid or ester can be cleaved by water or basic conditions, leading to a deboronated byproduct.[18] |

Data Presentation: Catalyst System Comparison for Cross-Coupling Reactions

The following tables provide a template for comparing the effectiveness of different catalytic systems for the functionalization of 1-chloronorbornane. Representative conditions are provided based on general knowledge of these reactions; however, optimization for this specific substrate is crucial.

Table 1: Palladium-Catalyzed Negishi Coupling

EntryLigand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1P(t-Bu)₃ (2)-THF6012[User Data]
2XPhos (2)-Dioxane8012[User Data]
3SPhos (2)-Toluene8012[User Data]

Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

EntryNi Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1NiCl₂(dppp) (5)-K₃PO₄ (2)t-Amyl alcohol10024[User Data]
2Ni(COD)₂ (5)PCy₃ (10)Cs₂CO₃ (2)Dioxane11024[User Data]

Experimental Protocols

General Protocol for Palladium-Catalyzed Negishi Coupling of 1-Chloronorbornane

This is a general guideline and may require optimization.

  • Preparation of the Organozinc Reagent: In a flame-dried Schlenk flask under an argon atmosphere, prepare the organozinc reagent from the corresponding organohalide and zinc chloride.

  • Reaction Setup: In a separate, dry Schlenk flask under argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the 1-chloronorbornane (1.0 equiv) and the anhydrous solvent (e.g., THF, dioxane).

  • Reaction Execution: To the stirred solution, add the freshly prepared organozinc reagent (1.2-1.5 equiv) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor its progress by GC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1-Chloronorbornane Coupling Partner Catalyst & Ligand Base & Solvent setup Assemble Reaction (Inert Atmosphere) reagents->setup 1 heating Heating & Stirring setup->heating 2 monitoring Monitor Progress (GC-MS/TLC) heating->monitoring 3 quench Quench Reaction monitoring->quench 4 extract Extraction quench->extract 5 purify Column Chromatography extract->purify 6 product Isolated Product purify->product 7

Caption: A general experimental workflow for the cross-coupling functionalization of 1-chloronorbornane.

Troubleshooting_Logic start Low Yield or No Reaction check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions (temp, time) optimal? check_catalyst->check_conditions Yes optimize_catalyst Use pre-catalyst Change ligand check_catalyst->optimize_catalyst No check_reagents Are reagents pure and anhydrous? check_conditions->check_reagents Yes increase_severity Increase temperature Increase reaction time check_conditions->increase_severity No purify_reagents Purify starting materials Use dry solvents check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes optimize_catalyst->check_conditions increase_severity->check_reagents purify_reagents->success

Caption: A troubleshooting decision tree for low-yielding functionalization reactions of 1-chloronorbornane.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Chlorobicyclo[2.2.1]heptane and 1-Bromobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-chlorobicyclo[2.2.1]heptane and 1-bromobicyclo[2.2.1]heptane, focusing on their behavior in solvolysis reactions. The extreme low reactivity of these bridgehead halides is a classic illustration of the influence of stereoelectronic effects on chemical reactivity, a crucial concept in medicinal chemistry and drug design.

Executive Summary

Both this compound and 1-bromobicyclo[2.2.1]heptane are exceptionally unreactive in nucleophilic substitution reactions, particularly those proceeding via an SN1 mechanism. This inertness is a direct consequence of their rigid bicyclic structure, which prevents the formation of the necessary planar carbocation intermediate at the bridgehead carbon, a principle famously encapsulated in Bredt's Rule. While direct comparative kinetic data under identical conditions is scarce due to their extreme lack of reactivity, available data and theoretical principles indicate that both compounds undergo solvolysis at exceedingly slow rates, requiring harsh reaction conditions.

Introduction to Bridgehead Reactivity and Bredt's Rule

In the realm of organic chemistry, the structure of a molecule dictates its reactivity. For bicyclic systems, a key principle governing this relationship is Bredt's Rule. It states that a double bond cannot be placed at a bridgehead position of a small, rigid bicyclic system. This is because the atoms of a double bond and the atoms attached to them prefer a planar geometry, which is sterically impossible to achieve at the bridgehead of a strained bicyclic framework like the bicyclo[2.2.1]heptane system.

This principle extends to reaction intermediates that also favor a planar geometry, most notably carbocations, which are central to the SN1 solvolysis mechanism. The formation of a carbocation at the bridgehead of bicyclo[2.2.1]heptane would introduce immense angle strain, making it a high-energy, and therefore highly unstable, intermediate.

Comparative Reactivity in Solvolysis

Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. For tertiary alkyl halides, this reaction typically proceeds through an SN1 mechanism, which involves the formation of a carbocation intermediate in the rate-determining step.

Due to the constraints imposed by Bredt's Rule, both 1-chloro- and 1-bromobicyclo[2.2.1]heptane are extremely resistant to solvolysis. The rigid framework of the bicyclo[2.2.1]heptane system prevents the bridgehead carbon from adopting the trigonal planar geometry required for an sp2-hybridized carbocation.[1][2][3] This makes the formation of the carbocation intermediate energetically prohibitive.

While both compounds are exceptionally unreactive, general trends in halide reactivity (C-Br bonds are typically weaker and bromide is a better leaving group than chloride) would suggest that 1-bromobicyclo[2.2.1]heptane might be slightly more reactive than this compound under forcing conditions. However, the overwhelming structural inhibition of carbocation formation is the dominant factor for both molecules.

Quantitative Data

Table 1: Solvolysis Rate Data for this compound and Relative Reactivity of 1-Bromobicyclo[2.2.1]heptane

CompoundSolventTemperature (°C)Rate Constant (k, s⁻¹)Relative Rate
This compoundm-Cresol3225 x 10⁻⁷[4]-
tert-Butyl bromide80% Ethanol25-1[4]
1-Bromoadamantane80% Ethanol25-10⁻³[4]
1-Bromobicyclo[2.2.2]octane80% Ethanol25-10⁻⁷[4]
1-Bromobicyclo[2.2.1]heptane80% Ethanol25-10⁻¹⁴[4]

Note: The relative rates for the bromo-compounds are compared to tert-butyl bromide, a standard tertiary alkyl halide that readily undergoes SN1 solvolysis.

The data clearly demonstrates the dramatic decrease in reactivity for bridgehead halides as the ring system becomes more rigid and strained, with 1-bromobicyclo[2.2.1]heptane being astonishingly less reactive than a typical tertiary bromide.[4]

Experimental Protocols

Due to the extremely slow reaction rates, kinetic studies of the solvolysis of 1-halobicyclo[2.2.1]heptanes require forcing conditions (high temperatures and/or the use of Lewis acid catalysts) and sensitive analytical techniques to monitor the very slow progress of the reaction.

Representative Experimental Protocol for Solvolysis of this compound

This protocol is based on general methods for studying the kinetics of very slow solvolysis reactions and the specific conditions reported for this compound.

Objective: To determine the first-order rate constant for the solvolysis of this compound in a high-boiling solvent.

Materials:

  • This compound

  • m-Cresol (high-purity, anhydrous)

  • High-temperature oil bath or other suitable heating apparatus

  • Sealed ampoules or a high-pressure reactor

  • Gas chromatograph (GC) with a suitable column and flame ionization detector (FID)

  • Internal standard (e.g., a high-boiling, inert hydrocarbon like dodecane)

  • Standard laboratory glassware

Procedure:

  • Sample Preparation: A stock solution of this compound and an internal standard of known concentration is prepared in m-cresol.

  • Reaction Setup: The solution is dispensed into several small, thick-walled glass ampoules. The ampoules are then carefully sealed under an inert atmosphere (e.g., nitrogen or argon).

  • Kinetic Run: The sealed ampoules are placed in a high-temperature bath maintained at a constant temperature (e.g., 322 °C).

  • Sampling: At predetermined time intervals, an ampoule is removed from the bath and immediately cooled in an ice bath to quench the reaction.

  • Analysis: The contents of each ampoule are analyzed by GC-FID. The ratio of the peak area of this compound to the peak area of the internal standard is determined.

  • Data Analysis: The concentration of this compound at each time point is calculated from the GC data. A plot of the natural logarithm of the concentration of this compound versus time will yield a straight line for a first-order reaction, and the rate constant (k) can be determined from the slope of the line (slope = -k).

Reaction Mechanism and Visualization

The solvolysis of 1-halobicyclo[2.2.1]heptanes, although extremely slow, is understood to proceed through an SN1-like mechanism. The key feature is the highly unstable, non-planar bridgehead carbocation intermediate.

SN1_Mechanism cluster_step1 Step 1: Heterolysis (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Substrate 1-Halobicyclo[2.2.1]heptane TransitionState1 Transition State (High Energy) Substrate->TransitionState1 Slow Intermediate Bridgehead Carbocation (Highly Unstable) TransitionState1->Intermediate LeavingGroup Halide Ion (X⁻) TransitionState1->LeavingGroup Product_protonated Protonated Product Intermediate->Product_protonated Fast Nucleophile Solvent (SOH) Nucleophile->Product_protonated Final_Product Solvolysis Product Product_protonated->Final_Product Fast Protonated_Solvent Protonated Solvent (SOH₂⁺) Solvent_Base Solvent (SOH) Solvent_Base->Protonated_Solvent

Caption: SN1 Solvolysis Pathway for Bridgehead Halides.

The logical relationship preventing the facile formation of the bridgehead carbocation can be visualized as follows:

Bredts_Rule_Logic SN1 S_N1 Reaction Carbocation Carbocation Intermediate SN1->Carbocation requires Planar Planar Geometry (sp² hybridization) Carbocation->Planar prefers Strain High Angle Strain (Violation of Bredt's Rule) Planar->Strain incompatible with Bicyclic Rigid Bicyclo[2.2.1]heptane aystem Bicyclic->Strain leads to Unstable Highly Unstable Intermediate Strain->Unstable Slow Extremely Slow Reaction Rate Unstable->Slow

Caption: Bredt's Rule and Bridgehead Reactivity.

Conclusion

The comparison of this compound and 1-bromobicyclo[2.2.1]heptane serves as a powerful illustration of how stereoelectronic constraints dictate chemical reactivity. Both compounds are exceptionally unreactive towards solvolysis due to the inability of the rigid bicyclic framework to accommodate the formation of a planar bridgehead carbocation. This understanding is fundamental for medicinal chemists and drug development professionals, as the principles of steric and electronic effects govern molecular interactions and, ultimately, biological activity. While subtle differences in reactivity between the chloro and bromo analogues may exist under extreme conditions, their shared characteristic is their profound inertness in SN1-type reactions.

References

A Comparative Analysis of SN1 Reactivity: 1-Chloronorbornane vs. Tert-Butyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the SN1 (unimolecular nucleophilic substitution) reactivity of 1-chloronorbornane and tert-butyl chloride. Understanding the factors that govern the reactivity of such substrates is fundamental in medicinal chemistry and process development, where reaction kinetics and mechanisms play a crucial role in the synthesis of complex molecules. This comparison is supported by experimental data and established chemical principles.

Executive Summary

Tert-butyl chloride is highly reactive under SN1 conditions, readily undergoing solvolysis to form a stable tertiary carbocation. In stark contrast, 1-chloronorbornane is exceptionally unreactive in SN1 reactions. This dramatic difference in reactivity is primarily due to the profound instability of the bridgehead carbocation that would need to form from 1-chloronorbornane. The rigid, bicyclic structure of the norbornyl system prevents the carbocation from adopting the planar geometry required for stabilization.

Quantitative Reactivity Comparison

While direct, side-by-side kinetic data for the solvolysis of 1-chloronorbornane and tert-butyl chloride under identical conditions is scarce due to the extreme difference in their reactivity, we can infer the magnitude of this difference from related compounds. For instance, the relative solvolysis rate of tert-butyl bromide compared to a similar bridgehead halide, 1-bromobicyclo[2.2.2]octane, is approximately 1,000,000 to 1.[1] A similar ratio is expected for the chloride analogs.

CompoundStructureRelative Rate of Solvolysis (SN1)Key Stability Factor for Carbocation
Tert-Butyl Chloride ~106Highly Stable : Stabilized by hyperconjugation from nine C-H bonds and the inductive effect of three methyl groups. Can achieve a planar geometry.
1-Chloronorbornane 1Highly Unstable : Bridgehead carbocation is sterically constrained and cannot adopt the ideal planar geometry for a carbocation (Bredt's Rule).

Note: The relative rate is an estimate based on analogous bromide compounds.

Factors Influencing SN1 Reactivity

The SN1 reaction proceeds through a two-step mechanism, with the rate-determining step being the formation of a carbocation intermediate. The stability of this carbocation is the single most important factor governing the reaction rate.

Logical Flow of SN1 Reactivity Analysis

SN1_Reactivity sub Substrate (R-Cl) rds Rate-Determining Step (Ionization) sub->rds Slow carbocation Carbocation Intermediate (R+) rds->carbocation stability Carbocation Stability carbocation->stability product Product (R-Nu) carbocation->product Fast + Nucleophile (Nu)

Caption: The rate-determining step in an SN1 reaction is the formation of the carbocation intermediate.

Analysis of Tert-Butyl Chloride and 1-Chloronorbornane

Stability_Comparison cluster_tbu Tert-Butyl Chloride cluster_nor 1-Chloronorbornane tbu_cl tert-Butyl Chloride tbu_cation tert-Butyl Carbocation (Planar, sp2 hybridized) tbu_cl->tbu_cation Ionization tbu_stabilization Stabilization: - Hyperconjugation (9 α-H) - Inductive Effect tbu_cation->tbu_stabilization tbu_reactivity High SN1 Reactivity tbu_stabilization->tbu_reactivity nor_cl 1-Chloronorbornane nor_cation 1-Norbornyl Cation (Pyramidal, strained) nor_cl->nor_cation Ionization (very slow) nor_destabilization Destabilization: - Cannot achieve planarity - High ring strain nor_cation->nor_destabilization nor_reactivity Extremely Low SN1 Reactivity nor_destabilization->nor_reactivity

Caption: Comparison of the factors affecting the SN1 reactivity of tert-butyl chloride and 1-chloronorbornane.

Experimental Protocols

The rate of SN1 solvolysis is typically determined by monitoring the production of hydrochloric acid over time.

General Experimental Workflow

Experimental_Workflow start Prepare Solvent System (e.g., aqueous ethanol) add_indicator Add Indicator (e.g., Bromothymol Blue) start->add_indicator add_base Add known amount of NaOH add_indicator->add_base initiate Add Alkyl Halide & Start Timer add_base->initiate monitor Monitor for color change (acid neutralization) initiate->monitor record Record Time monitor->record repeat Add another aliquot of NaOH record->repeat plot Plot ln[R-Cl] vs. Time record->plot repeat->monitor calculate Calculate Rate Constant (k) plot->calculate

Caption: A typical experimental workflow for measuring SN1 solvolysis rates by titration.

Protocol for Tert-Butyl Chloride Solvolysis

This protocol is adapted from standard undergraduate organic chemistry experiments.[2][3]

  • Solvent Preparation : Prepare a 50:50 (v/v) mixture of water and 95% ethanol.

  • Reaction Setup : In an Erlenmeyer flask, combine 20 mL of the prepared solvent with a few drops of a suitable indicator (e.g., bromothymol blue).

  • Titration Setup : Add a small, precise volume (e.g., 0.50 mL) of a standardized dilute NaOH solution (e.g., 0.01 M) to the flask. The solution should be basic at this point.

  • Initiation : Add a known quantity (e.g., 0.5 mL of a 0.2 M solution in acetone) of tert-butyl chloride to the flask and immediately start a timer.

  • Data Collection : Record the time it takes for the solution to become acidic (indicated by a color change) as the solvolysis reaction produces HCl, neutralizing the added NaOH.

  • Repetition : Immediately upon the color change, add another precise aliquot of the NaOH solution and record the time for the next color change. Repeat this process for several data points.

  • Data Analysis : The concentration of tert-butyl chloride remaining at each time point can be calculated from the amount of NaOH consumed. A plot of the natural logarithm of the tert-butyl chloride concentration versus time will yield a straight line, the slope of which is the negative of the first-order rate constant (-k).

Challenges in Measuring the Reactivity of 1-Chloronorbornane

Applying the above protocol to 1-chloronorbornane would be impractical. Due to its extremely low reactivity, the rate of HCl production would be negligible under these conditions, and no discernible color change would occur in a reasonable timeframe. To measure the solvolysis rate of 1-chloronorbornane, one would need to employ much more forcing conditions, such as:

  • Higher Temperatures : Significantly increasing the thermal energy to overcome the high activation barrier.

  • More Ionizing Solvents : Using solvents with higher polarity and hydrogen-bonding ability to better solvate the transition state.

  • Sensitive Analytical Techniques : Employing techniques like gas chromatography or mass spectrometry to detect the very slow formation of product over an extended period.

Even under these conditions, the reaction would be exceptionally slow, underscoring its inertness to SN1 reactions. Bridgehead halides are generally considered unreactive towards nucleophilic substitution at the bridgehead carbon.[4][5]

Conclusion

The comparison between tert-butyl chloride and 1-chloronorbornane provides a classic and clear illustration of the paramount importance of carbocation stability in SN1 reactions. While tert-butyl chloride serves as a model substrate for this reaction mechanism, 1-chloronorbornane exemplifies how structural and steric constraints can effectively shut down this pathway. For professionals in drug development and chemical synthesis, this understanding is critical for predicting reactivity, designing synthetic routes, and avoiding undesirable reaction pathways.

References

Bridgehead vs. Non-Bridgehead Halide Reactivity in Bicyclic Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of alkyl halides is a cornerstone of organic synthesis and is central to the design of new chemical entities in drug discovery. In the realm of complex bicyclic systems, the position of a halide substituent—whether at a bridgehead or a non-bridgehead carbon—dramatically dictates its reactivity, often leading to counterintuitive outcomes for those accustomed to simpler acyclic systems. This guide provides an objective comparison of the reactivity of bridgehead and non-bridgehead halides, supported by experimental data, detailed methodologies, and mechanistic visualizations to illuminate the structural and electronic factors at play.

Executive Summary of Reactivity

Bridgehead halides are notoriously unreactive in nucleophilic substitution reactions that proceed via either an S(_N)1 or S(_N)2 mechanism. This inertness is a direct consequence of the rigid, strained framework of bicyclic systems. In contrast, non-bridgehead halides on the same bicyclic scaffold exhibit reactivity patterns more akin to their acyclic counterparts, although still influenced by the steric environment of the ring system.

Key Findings:

  • S(_N)1 Reactivity: Bridgehead halides are extremely reluctant to undergo S(_N)1 reactions due to the geometric impossibility of forming a stable, planar carbocation at the bridgehead carbon, a concept encapsulated by Bredt's Rule.

  • S(_N)2 Reactivity: The rigid structure of a bicyclic system completely shields the backside of the bridgehead carbon, making the requisite backside attack for an S(_N)2 reaction impossible.

  • Non-Bridgehead Reactivity: Non-bridgehead secondary halides in bicyclic systems can undergo substitution reactions, with the mechanism (S(_N)1 or S(_N)2) being influenced by the solvent, nucleophile, and the specific steric environment of the bicyclic system.

Quantitative Comparison of Solvolysis Rates

A classic comparison is made between 1-bromoadamantane (B121549) (a bridgehead halide) and tert-butyl bromide (a simple tertiary acyclic halide). This comparison highlights the electronic penalty of forming a non-planar carbocation. Furthermore, studies on the solvolysis of adamantyl acetates provide a qualitative insight into the reactivity difference between the bridgehead and non-bridgehead positions within the same bicyclic system.

CompoundPositionTypeSolvent SystemRelative Rate of SolvolysisRate Constant (k) at 25°C (s
1^{-1}−1
)
tert-Butyl bromide -Acyclic Tertiary80% Ethanol/Water~10001.3 x 10
3^{-3}−3
1-Bromoadamantane BridgeheadBicyclic Tertiary80% Ethanol/Water1~1.3 x 10
6^{-6}−6
1-Adamantyl acetate BridgeheadBicyclic TertiaryNot specifiedSignificantly more reactiveNot specified
2-Adamantyl acetate Non-bridgeheadBicyclic SecondaryNot specifiedSignificantly less reactiveNot specified

Note: The relative rate for 1-bromoadamantane is an estimation based on literature reports of its solvolysis being approximately 1000 times slower than that of tert-butyl bromide under similar conditions. The comparison between adamantyl acetates is qualitative, highlighting the greater stability of the tertiary bridgehead carbocation intermediate compared to the secondary non-bridgehead carbocation intermediate.

Mechanistic Insights

The dramatic differences in reactivity are rooted in the mechanisms of nucleophilic substitution and the unique structural constraints of bicyclic systems.

The S(_N)1 Pathway: The Challenge of the Bridgehead Carbocation

The S(N)1 reaction proceeds through a carbocation intermediate. For this intermediate to be stable, the carbon atom must adopt a trigonal planar geometry with sp

2^22
hybridization. At a bridgehead position in a small, rigid bicyclic system, this planarization is impossible due to severe angle strain. This principle is known as Bredt's Rule, which states that a double bond (and by extension, a carbocation) cannot be formed at a bridgehead position of a small bicyclic system.[1] The resulting bridgehead carbocation is highly unstable, leading to a prohibitively high activation energy for the S(_N)1 reaction.[2]

A non-bridgehead halide, on the other hand, is on a carbon that has more conformational flexibility. While still part of a ring, a secondary carbocation at a non-bridgehead position can achieve a geometry closer to the ideal trigonal planar arrangement, making the S(_N)1 pathway energetically more accessible than at the bridgehead, though generally less favorable than for a tertiary bridgehead position if it were able to planarize.

SN1 reaction pathways for bridgehead and non-bridgehead halides.
The S(_N)2 Pathway: The Impossibility of Backside Attack

The S(_N)2 reaction is a concerted process that requires the nucleophile to attack the carbon atom from the side opposite to the leaving group (backside attack). In a bicyclic system, the ring structure completely blocks access to the back of a bridgehead carbon. The rigid framework of the molecule makes it sterically impossible for a nucleophile to approach from the required trajectory to displace the leaving group. Consequently, S(_N)2 reactions at bridgehead positions are not observed.

For a non-bridgehead halide, backside attack is sterically hindered by the bicyclic framework but not entirely impossible, depending on the specific geometry of the system. However, these positions are often sterically congested, making the S(_N)2 reaction slow compared to less hindered acyclic secondary halides.

SN2 reaction pathways for bridgehead and non-bridgehead halides.

Experimental Protocols

The following are representative experimental protocols for the synthesis of bridgehead and non-bridgehead bromides in the adamantane (B196018) system and a general method for comparing their solvolysis rates.

Synthesis of 1-Bromoadamantane (Bridgehead Halide)

Reaction: Adamantane + Br(_2) → 1-Bromoadamantane + HBr

Materials:

Procedure:

  • In a fume hood, combine adamantane and an excess of liquid bromine in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture at reflux for 4-6 hours. The reaction mixture will become a dark red-brown solution.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the excess bromine by slowly adding a saturated solution of sodium bisulfite until the red color disappears.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the 1-bromoadamantane by recrystallization from methanol to obtain a white crystalline solid.

Synthesis of 2-Bromoadamantane (B1268071) (Non-Bridgehead Halide)

The synthesis of 2-bromoadamantane is more complex than that of the 1-bromo isomer and often involves a multi-step sequence starting from adamantanone or other functionalized adamantanes. One common route involves the Hunsdiecker reaction of the corresponding carboxylic acid, or the reaction of adamantane-2-ol with a brominating agent like PBr(_3) or HBr. A more direct, albeit lower-yielding, method involves the photobromination of adamantane.

Reaction (from Adamantan-2-ol): Adamantan-2-ol + PBr(_3) → 2-Bromoadamantane

Materials:

  • Adamantan-2-ol

  • Phosphorus tribromide (PBr(_3))

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • In a fume hood, dissolve adamantan-2-ol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude 2-bromoadamantane by column chromatography on silica (B1680970) gel or by sublimation to yield a white solid.

Comparative Solvolysis Kinetics

The rate of solvolysis can be monitored by measuring the rate of production of HBr using a pH-stat or by quenching aliquots of the reaction mixture at various time points and titrating the liberated acid with a standardized base.

Objective: To determine and compare the first-order rate constants for the solvolysis of 1-bromoadamantane and 2-bromoadamantane in 80% aqueous ethanol.

Materials:

  • 1-Bromoadamantane

  • 2-Bromoadamantane

  • 80% (v/v) ethanol/water solution

  • Standardized 0.01 M sodium hydroxide (B78521) solution

  • Phenolphthalein or other suitable indicator

  • Constant temperature bath (e.g., 25°C)

Procedure:

  • Prepare a stock solution of each adamantyl bromide (e.g., 0.1 M) in a small amount of acetone.

  • Place a known volume (e.g., 50 mL) of the 80% ethanol/water solvent into a reaction flask and allow it to equilibrate to the desired temperature in the constant temperature bath.

  • Add a few drops of indicator to the solvent.

  • Initiate the reaction by adding a small, known volume of the adamantyl bromide stock solution to the reaction flask and start a timer.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench it in a flask containing a known amount of a non-reactive solvent (e.g., acetone) at low temperature.

  • Titrate the quenched aliquot with the standardized NaOH solution to determine the concentration of HBr produced.

  • Continue taking aliquots until the reaction has proceeded to at least 70-80% completion or for a sufficiently long period for the slow-reacting isomer.

  • The first-order rate constant (k) can be determined by plotting ln(--INVALID-LINK--/--INVALID-LINK--) versus time, where the slope of the line is -k.

Workflow for the synthesis and kinetic analysis of adamantyl bromides.

Conclusion

The distinction in reactivity between bridgehead and non-bridgehead halides in bicyclic systems is a clear and powerful demonstration of the influence of molecular structure and stereoelectronics on reaction pathways. Bridgehead halides are exceptionally unreactive in both S(_N)1 and S(_N)2 reactions due to the inherent instability of the corresponding carbocation and the steric impossibility of backside attack, respectively. Non-bridgehead halides, while still influenced by the steric bulk of the bicyclic framework, exhibit reactivity that is more in line with their acyclic counterparts. For researchers in drug development and synthetic chemistry, a thorough understanding of these principles is crucial for the rational design of synthetic routes and the prediction of the chemical behavior of complex molecules.

References

A Comparative Guide to the Synthesis of 1-Substituted Norbornanes: Exploring Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigid bicyclo[2.2.1]heptane, or norbornane (B1196662), scaffold is a valuable structural motif. Its three-dimensional structure provides a unique framework for introducing substituents with well-defined spatial orientations, a desirable feature in the design of bioactive molecules. The synthesis of 1-substituted norbornanes, where the substituent occupies a bridgehead position, presents a particular synthetic challenge due to the steric hindrance and the inherent strain of the bicyclic system. This guide provides a comparative overview of various synthetic routes to 1-substituted norbornanes, focusing on the use of alternative precursors and providing experimental data to facilitate informed decisions in synthetic planning.

Comparison of Synthetic Precursors and Methods

The choice of precursor significantly impacts the efficiency, scalability, and functional group tolerance of the synthesis of 1-substituted norbornanes. This section compares different starting materials and the methodologies employed to achieve bridgehead functionalization.

Target CompoundPrecursorReagents and ConditionsYield (%)Reference
1-Aminonorbornanes Aminocyclopropanes and NorborneneVisible light, LiBF₄ or ZnCl₂Varies[1]
Camphor (B46023)1. Tf₂O; 2. TfOH; 3. MeCN; 4. H₂/Pd(0) or LiAlH₄Not specified[2]
N-Halo-N-alkylnorbornane derivativesAcid (e.g., H₂SO₄), heat or UV lightVaries[1]
1-Chloronorbornane 2,2-Dichloronorbornane (B20958)AlCl₃, pentaneNot specified
1-Allylnorbornane Derivatives Norbornene Derivatives1. NaH, THF; 2. Allyl bromide28% (C-allylation)[3][4]
1-(3-Oxonorborn-1-yl)ethanone 2-Norbornene-1-carboxylic acid1. MeLi, ether/THF; 2. H₃O⁺; 3. Oxymercuration-demercuration; 4. OxidationMultistep[5]

Synthetic Pathways and Methodologies

The following sections detail the experimental protocols for the synthesis of various 1-substituted norbornanes from different precursors, accompanied by diagrams illustrating the reaction pathways.

Synthesis of 1-Aminonorbornanes

This method utilizes a visible light-mediated formal [3+2] cycloaddition between an aminocyclopropane and norbornene. The reaction is facilitated by Lewis acids, which improve conversion and isolated yields.[1]

Experimental Protocol:

A typical procedure involves dissolving the aminocyclopropane, norbornene, and a Lewis acid catalyst (e.g., LiBF₄ or ZnCl₂) in a suitable solvent. The reaction mixture is then irradiated with visible light for a specified period. After completion, the product is isolated and purified using standard chromatographic techniques.

G cluster_start Starting Materials cluster_conditions Reaction Conditions Aminocyclopropane Aminocyclopropane Conditions Visible Light, LiBF₄ or ZnCl₂ Aminocyclopropane->Conditions Norbornene Norbornene Norbornene->Conditions Product 1-Aminonorbornane Derivative Conditions->Product

Photochemical synthesis of 1-aminonorbornanes.

Substituted 1-norbornylamines can be synthesized from camphor through a multi-step sequence involving a Nametkin rearrangement.[2]

Experimental Protocol:

The synthesis begins with the reaction of camphor with triflic anhydride (B1165640) to yield a bridgehead triflate. Treatment with triflic acid induces a Nametkin rearrangement. Subsequent solvolysis in acetonitrile (B52724) affords the corresponding N-acetyl-1-norbornylamine, which can then be reduced to the primary or secondary amine.[2]

G Camphor Camphor Triflate Bridgehead Triflate Camphor->Triflate Tf₂O Rearranged Rearranged Triflate Triflate->Rearranged TfOH (Nametkin Rearrangement) Amide N-Acetyl-1-norbornylamine Rearranged->Amide MeCN Amine 1-Norbornylamine Derivative Amide->Amine H₂/Pd(0) or LiAlH₄

Synthesis of 1-norbornylamines from camphor.

The Hofmann-Löffler-Freytag reaction offers a potential route for the synthesis of 1-aminonorbornane derivatives through the intramolecular cyclization of an N-haloamine precursor. This radical-based reaction typically proceeds via a 1,5-hydrogen atom transfer.[1]

Experimental Protocol:

An N-alkyl-N-halonorbornane derivative is treated with a strong acid, such as sulfuric acid, and heated or irradiated with UV light to initiate the reaction. The resulting protonated aminyl radical undergoes an intramolecular hydrogen abstraction from the bridgehead position, followed by cyclization to form the 1-aminonorbornane derivative.

G NHaloamine N-Halo-N-alkylnorbornane Derivative Radical Protonated Aminyl Radical NHaloamine->Radical Acid, Heat or UV HAT Intramolecular 1,5-H Abstraction Radical->HAT Cyclization Cyclization HAT->Cyclization Product 1-Aminonorbornane Derivative Cyclization->Product

Hofmann-Löffler-Freytag approach to 1-aminonorbornanes.
Synthesis of 1-Halonorbornanes

1-Chloronorbornane can be obtained from 2,2-dichloronorbornane through a Lewis acid-catalyzed rearrangement.

Experimental Protocol:

2,2-Dichloronorbornane is treated with aluminum chloride in an inert solvent like pentane. The reaction proceeds through the formation of a 2-chloro-2-norbornyl cation, which undergoes a Wagner-Meerwein shift to the more stable 1-chloro-2-norbornyl cation, followed by hydride abstraction to yield 1-chloronorbornane.

G Dichloro 2,2-Dichloronorbornane Cation1 2-Chloro-2-norbornyl Cation Dichloro->Cation1 AlCl₃ Cation2 1-Chloro-2-norbornyl Cation Cation1->Cation2 Wagner-Meerwein Shift Product 1-Chloronorbornane Cation2->Product Hydride Abstraction

Synthesis of 1-chloronorbornane via rearrangement.
Synthesis of 1-Allylnorbornane Derivatives

Bridgehead C-H bonds of norbornene derivatives can be functionalized to introduce allyl groups.[3][4]

Experimental Protocol:

A norbornene derivative is treated with a strong base, such as sodium hydride, to generate a carbanion at the bridgehead position. Subsequent reaction with an allyl halide, like allyl bromide, introduces the allyl group at the 1-position.[3][4]

G NorborneneDeriv Norbornene Derivative Carbanion Bridgehead Carbanion NorborneneDeriv->Carbanion NaH Product 1-Allylnorbornane Derivative Carbanion->Product Allyl Bromide

Bridgehead allylation of norbornene derivatives.

Conclusion

The synthesis of 1-substituted norbornanes can be approached from a variety of precursors, each with its own advantages and limitations. Direct C-H functionalization of the norbornane core, while attractive for its atom economy, often requires harsh conditions and can lead to mixtures of products. Syntheses starting from functionalized precursors like camphor or norbornene derivatives offer greater control over regioselectivity but typically involve multiple steps. The choice of the most suitable synthetic route will depend on the desired substituent, the availability of starting materials, and the required scale of the synthesis. The experimental data and protocols presented in this guide are intended to assist researchers in navigating these choices and developing efficient strategies for the synthesis of these valuable molecular scaffolds.

References

The Inert Nature of Bridgehead Halides: A Comparative Guide to Nucleophilic Substitution on 1-Halobicyclo[2.2.1]heptanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.1]heptane framework, a rigid and strained carbocyclic system, has long served as a fundamental model for probing the limits of nucleophilic substitution reactions. At the bridgehead position (C1), where the bicyclic rings converge, the reactivity of a halide leaving group deviates dramatically from that of its acyclic or less constrained counterparts. This guide provides a comparative analysis of the mechanistic studies of nucleophilic substitution on 1-halobicyclo[2.2.1]heptanes, contrasting their behavior with other relevant substrates and supported by experimental data.

The Profound Unreactivity of 1-Halobicyclo[2.2.1]heptanes

Experimental studies have unequivocally demonstrated that 1-halobicyclo[2.2.1]heptanes are exceptionally resistant to nucleophilic substitution via both SN1 and SN2 pathways. This pronounced lack of reactivity is a direct consequence of the unique structural constraints imposed by the bicyclic framework.

Mechanistic Barriers to Substitution

SN1 Inviability: The SN1 mechanism proceeds through a carbocation intermediate, which preferentially adopts a trigonal planar geometry to maximize orbital overlap and stability. However, the rigid structure of the bicyclo[2.2.1]heptane cage prevents the bridgehead carbon from achieving this planarity upon ionization.[1][2] The resulting carbocation would be highly strained and energetically unfavorable, thus presenting a formidable activation barrier for the reaction.[1][3] It has been estimated that 1-chlorobicyclo[2.2.1]heptane is approximately 10-13 times less reactive than the tertiary acyclic analogue, tert-butyl chloride, in SN1 reactions.[4]

SN2 Impossibility: The SN2 mechanism requires a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. In the case of 1-halobicyclo[2.2.1]heptanes, the bicyclic framework completely shields the backside of the bridgehead carbon, making it sterically impossible for a nucleophile to approach from the required trajectory.[2][5]

SN1_SN2_Barriers cluster_SN1 SN1 Pathway Inhibition cluster_SN2 SN2 Pathway Inhibition 1-halobicyclo[2.2.1]heptane_SN1 1-Halobicyclo[2.2.1]heptane Carbocation_Intermediate Bridgehead Carbocation (Highly Strained) Product_SN1 Substitution Product 1-halobicyclo[2.2.1]heptane_SN2 1-Halobicyclo[2.2.1]heptane Transition_State_SN2 Pentacoordinate Transition State Product_SN2 Substitution Product Nucleophile_SN2 Nucleophile

Comparative Solvolysis Data

Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is a common method for quantifying the reactivity of alkyl halides. The table below compares the relative solvolysis rates of various bridgehead bromides, highlighting the dramatic decrease in reactivity with increasing ring strain.

CompoundStructureRelative Solvolysis Rate (in 80% Ethanol, 25 °C)
tert-Butyl bromide1
1-Bromoadamantane~10-3
1-Bromobicyclo[2.2.2]octane~10-6
1-Bromobicyclo[2.2.1]heptane~10-14

Data compiled from various sources, providing approximate relative rates to illustrate the trend.[2]

The data clearly illustrates that as the bicyclic system becomes more constrained, from the relatively flexible adamantane (B196018) to the highly rigid bicyclo[2.2.1]heptane, the rate of solvolysis plummets. This trend strongly supports the notion that the stability of the bridgehead carbocation is the dominant factor controlling reactivity in these SN1-type reactions.

Experimental Protocols

Synthesis of 1-Bromobicyclo[2.2.1]heptane via the Hunsdiecker Reaction

A common method for the preparation of bridgehead halides is the Hunsdiecker reaction, which involves the decarboxylation of the silver salt of a carboxylic acid.

Materials:

Procedure:

  • Preparation of the Silver Salt:

    • Dissolve bicyclo[2.2.1]heptane-1-carboxylic acid in a minimal amount of hot water containing a stoichiometric amount of sodium hydroxide.

    • To the hot solution, add a solution of silver nitrate in water with vigorous stirring.

    • The silver salt of the carboxylic acid will precipitate. Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the silver salt by vacuum filtration, wash with cold distilled water, and then with acetone.

    • Dry the salt thoroughly in a vacuum oven at 60-70 °C for several hours. It is crucial that the salt is completely dry.

  • Hunsdiecker Reaction:

    • Suspend the dry silver bicyclo[2.2.1]heptane-1-carboxylate in dry carbon tetrachloride in a flask equipped with a reflux condenser and a dropping funnel.

    • From the dropping funnel, add a solution of dry bromine in dry carbon tetrachloride dropwise to the stirred suspension. The reaction is often initiated by gentle warming.

    • After the addition is complete, reflux the mixture until the evolution of carbon dioxide ceases and the color of bromine disappears.

    • Cool the reaction mixture and filter off the silver bromide precipitate.

    • Wash the filtrate with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, then with water, and finally with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous calcium sulfate.

    • Remove the solvent by distillation. The crude 1-bromobicyclo[2.2.1]heptane can be purified by fractional distillation under reduced pressure.

Hunsdiecker_Workflow Start Bicyclo[2.2.1]heptane-1-carboxylic Acid Preparation Prepare Silver Salt (NaOH, AgNO3) Start->Preparation Drying Thoroughly Dry Silver Salt Preparation->Drying Reaction React with Br2 in CCl4 (Reflux) Drying->Reaction Filtration Filter off AgBr Reaction->Filtration Workup Aqueous Workup (Na2S2O3, H2O, NaHCO3) Filtration->Workup Drying_Final Dry Organic Layer Workup->Drying_Final Purification Purify by Distillation Drying_Final->Purification Product 1-Bromobicyclo[2.2.1]heptane Purification->Product

Kinetic Measurement of Solvolysis (Acetolysis)

The rate of solvolysis can be determined by monitoring the production of acid over time.

Materials:

Procedure:

  • Reaction Setup:

    • Prepare a solution of the 1-halobicyclo[2.2.1]heptane and anhydrous sodium acetate (to buffer the produced acid) in glacial acetic acid.

    • Place the reaction flask in a constant temperature bath to ensure precise temperature control.

  • Kinetic Runs:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a flask of ice-cold water.

    • Titrate the liberated acid in the quenched aliquot with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.

    • The initial aliquot (t=0) should also be titrated to determine any initial acidity.

  • Data Analysis:

    • Calculate the concentration of the halide remaining at each time point based on the amount of acid produced.

    • The reaction follows first-order kinetics. The rate constant (k) can be determined by plotting ln([RX]t/[RX]0) versus time, where the slope of the line is -k.

Alternative Reaction Pathways

While SN1 and SN2 reactions are effectively shut down at the bridgehead of bicyclo[2.2.1]heptane, under specific conditions, other mechanistic pathways can be observed, particularly when activating functional groups are present. For instance, radical nucleophilic substitution (SRN1) has been shown to occur in systems containing an appropriately positioned carbonyl group, which can accept an electron to initiate a radical chain reaction.[6]

Conclusion

The study of nucleophilic substitution on 1-halobicyclo[2.2.1]heptanes provides a compelling illustration of how stereoelectronic factors govern chemical reactivity. The inherent rigidity of this bicyclic system creates insurmountable barriers for both SN1 and SN2 mechanisms, rendering these compounds remarkably inert under typical nucleophilic substitution conditions. Comparative analysis with less strained bicyclic and acyclic analogues quantitatively demonstrates the profound impact of carbocation stability on reaction rates. For drug development professionals, this understanding of bridgehead reactivity is crucial, as the bicyclo[2.2.1]heptane scaffold is a common motif in medicinal chemistry, and its inherent stability can be strategically exploited in drug design.

References

A Comparative Guide to the Computational Analysis of the 1-Norbornyl Carbocation

Author: BenchChem Technical Support Team. Date: December 2025

The 1-norbornyl carbocation has been a subject of intense debate and investigation in the field of physical organic chemistry for decades. Its unique bridged structure challenges the classical understanding of carbocation stability and reactivity. This guide provides a comparative analysis of the computational methods used to study the 1-norbornyl carbocation, presenting key data and methodologies for researchers, scientists, and drug development professionals.

The Enduring Debate: Classical vs. Non-Classical Carbocations

The central controversy surrounding the norbornyl carbocation is whether it exists as a pair of rapidly equilibrating classical ions or as a single, stable, non-classical bridged structure.

  • Classical Carbocation Hypothesis: This theory, championed by H.C. Brown, posits that the 2-norbornyl cation is a pair of rapidly interconverting classical carbocations.[1] Brown argued that the observed reactivity and racemic products could be explained by this rapid equilibrium.[1]

  • Non-Classical Carbocation Hypothesis: Proposed by S. Winstein and J. D. Roberts, this theory suggests a single, symmetrical, non-classical ion with a delocalized three-center, two-electron bond.[1][2] This structure, where the positive charge is shared over three carbon atoms, was invoked to explain the unusual stability and reactivity of the norbornyl system.[1][3]

Decades of research, employing both experimental and computational techniques, have largely settled this debate in favor of the non-classical structure.[4][5]

classical_vs_nonclassical cluster_classical Classical Hypothesis Classical1 Classical Cation 1 Classical2 Classical Cation 2 Classical1->Classical2 Rapid Equilibrium NonClassical Single Bridged Ion (3-center-2-electron bond)

Caption: The classical vs. non-classical debate of the norbornyl carbocation.

Computational Methodologies in Carbocation Analysis

The accuracy of computational studies on carbocations is highly dependent on the chosen theoretical methods and basis sets. A comprehensive benchmark study evaluated 107 different Density Functional Theory (DFT) methods for their performance on a set of classical and non-classical carbocations.[6]

Key findings from these benchmark studies include:

  • Double hybrid density functionals like DSD-PBEP86-NL and ωB97X-2-D3(BJ) showed the best overall performance.[6]

  • The popular B3LYP functional exhibited one of the worst performances and is not recommended for carbocation studies.[6]

  • For basis sets, cc-pVTZ and def2-TZVP provide a good balance between accuracy and computational cost.[6]

  • High-level ab initio methods such as DLPNO-CCSD(T) at the complete basis set (CBS) limit and W1-F12 are used as reference methods for benchmarking.[6]

computational_workflow start Define Carbocation System method_selection Select Computational Method (e.g., DFT, MP2, CCSD(T)) Select Basis Set (e.g., cc-pVTZ) start->method_selection geometry_optimization Geometry Optimization method_selection->geometry_optimization frequency_analysis Frequency Analysis (Confirm Minimum Energy Structure) geometry_optimization->frequency_analysis property_calculation Calculate Properties (Energies, NMR shifts, etc.) frequency_analysis->property_calculation analysis Analyze and Compare with Experimental Data property_calculation->analysis conclusion Draw Conclusions analysis->conclusion

Caption: A generalized workflow for the computational analysis of a carbocation.

Comparative Computational Data

The following table summarizes key computational findings for the norbornyl carbocation and related species.

CarbocationComputational MethodCalculated PropertyKey Finding
2-Norbornyl Cation B3LYP/6-311G(d,p)C1-C2 distance: 1.75 ÅA bond path connects C1 and C2, but the non-classical structure is not fully supported by this method.[7]
2-Norbornyl Cation PBE1PBE/6-311G(d,p)Optimized StructureThe structure is little changed from the B3LYP result.[7]
2-Norbornyl Cation CCSD/6-311G(d,p)Optimized StructureThe structure is little changed from the B3LYP result.[7]
2-Norbornyl Cation GIAO-MBPT(2)¹³C NMR Chemical ShiftsCalculated shifts are in good agreement with experimental values for the non-classical structure at low temperatures.[8]
2-Norbornyl Cation EOM-CCSD¹J(¹³C-¹³C) Coupling ConstantsPredicts negative coupling constants for the pentacoordinate bridged carbon, a key feature of the non-classical structure.[8]
Substituted Norbornyl Cations DFTStabilitySubstituents can influence whether the structure is classical or non-classical.[9][10]

Experimental Validation of Computational Models

Experimental data has been crucial in validating the computational predictions regarding the non-classical nature of the norbornyl carbocation.

  • NMR Spectroscopy: Low-temperature ¹H and ¹³C NMR studies have provided strong evidence for the symmetrical, bridged structure.[4][8][11] At temperatures as low as -159°C, hydride shifts are "frozen out," and the spectra are consistent with the non-classical ion.[12] The observation of equivalent C1 and C2 chemical shifts supports the symmetrical bridged structure.[8]

  • X-ray Crystallography: In 2013, a crystal structure of the 2-norbornyl cation was obtained, providing definitive proof of its non-classical, bridged geometry in the solid state.[4][5]

  • Raman Spectroscopy: Raman spectra of the 2-norbornyl cation in certain acidic solvents show an absorption band indicative of an electron-depleted cyclopropane (B1198618) ring, further supporting the non-classical model.[11]

Experimental Protocols

Low-Temperature ¹³C NMR Spectroscopy of the 2-Norbornyl Cation

This protocol is based on the pioneering work of George Olah and his colleagues.[4]

  • Preparation of the Superacid Medium: A superacid solution, typically SbF₅ in a mixture of SO₂ClF and SO₂F₂, is prepared in an NMR tube at low temperature (e.g., -78°C).

  • Generation of the Carbocation: A precursor, such as 2-exo-norbornyl chloride, is slowly added to the stirred superacid solution at low temperature. This generates the stable 2-norbornyl carbocation.

  • NMR Data Acquisition: The NMR tube is then cooled to the desired temperature (e.g., -159°C) within the NMR spectrometer.

  • ¹³C NMR Spectrum Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. The spectrometer is locked on a deuterium (B1214612) signal from a coaxial capillary containing a suitable solvent.

  • Data Analysis: The resulting spectrum is analyzed for the chemical shifts of the different carbon atoms. The observation of equivalent chemical shifts for C1 and C2, and a significantly shielded chemical shift for C6, is indicative of the symmetrical non-classical structure.[8]

Conclusion

The long-standing controversy over the structure of the 1-norbornyl carbocation has been a driving force in the development of both experimental and computational techniques in physical organic chemistry. The overwhelming body of evidence from advanced computational studies, corroborated by definitive experimental data from NMR spectroscopy and X-ray crystallography, has led to a firm consensus: the 2-norbornyl cation exists as a non-classical, bridged ion. This understanding has profound implications for our knowledge of chemical bonding and reactivity, particularly the ability of sigma bonds to participate in electron delocalization. The computational methods benchmarked and validated through the study of this enigmatic carbocation are now invaluable tools for researchers in various fields, including drug development, where understanding reaction mechanisms and intermediate stability is paramount.

References

Experimental evidence for the unreactivity of 1-Chlorobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the stark contrast in reactivity between the bridgehead halide, 1-chlorobicyclo[2.2.1]heptane, and its acyclic analog, tert-butyl chloride, in SN1 solvolysis reactions.

The structural constraints inherent in bicyclic systems dramatically influence their chemical reactivity. A classic illustration of this principle is the pronounced unreactivity of this compound in SN1 reactions, especially when compared to a typical tertiary alkyl halide like tert-butyl chloride. It has been estimated that this compound is approximately 10-13 times as reactive as tert-butyl chloride, rendering it virtually inert under standard solvolysis conditions[1]. This guide delves into the experimental evidence and theoretical underpinnings of this phenomenon.

The Decisive Role of Carbocation Geometry

The vast difference in reactivity is rooted in the stability of the carbocation intermediate formed during the rate-determining step of an SN1 reaction. For tert-butyl chloride, the departure of the chloride ion results in the formation of a planar tert-butyl carbocation. This carbocation is sp2-hybridized, with bond angles of 120°, a geometry that minimizes steric strain and allows for effective hyperconjugation, thus stabilizing the positive charge[2][3][4].

In stark contrast, the rigid, caged structure of this compound prevents the bridgehead carbon from achieving the preferred planar geometry upon ionization[3][5]. The resulting bicyclo[2.2.1]heptyl-1-cation is forced to maintain a pyramidal, sp3-like geometry. This non-planar configuration introduces significant angle strain and prevents the proper alignment of p-orbitals, thereby destabilizing the carbocation intermediate[2][4]. This principle is encapsulated in Bredt's Rule, which states that a double bond (or in this case, a carbocation center which is isoelectronic to a double bond) cannot be formed at a bridgehead position in a small, rigid bicyclic system because it would lead to excessive ring strain[2][3][4].

G a tert-Butyl Chloride b tert-Butyl Cation (Planar, sp², Stable) a->b c This compound d Bicyclo[2.2.1]heptyl-1-cation (Pyramidal, Strained, Unstable) c->d Solvolysis (Extremely Slow) G cluster_workflow Solvolysis Kinetics Experimental Workflow A Prepare 0.1 M Alkyl Halide in 80% Ethanol B Equilibrate solution in constant temp. bath A->B C Withdraw 5 mL aliquots at timed intervals B->C D Quench aliquot in cold acetone C->D E Titrate with standardized NaOH using phenolphthalein D->E F Record NaOH volume and calculate [HCl] E->F G Plot ln( [R-Cl]₀ / ([R-Cl]₀ - [HCl]t) ) vs. time F->G H Determine rate constant (k) from the slope G->H

References

A Comparative Guide to the Synthetic Routes of Functionalized Norbornanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, bicyclic framework of norbornane (B1196662) and its derivatives has made it a valuable scaffold in medicinal chemistry and materials science. The unique stereochemical and conformational constraints of the norbornane cage allow for the precise spatial orientation of functional groups, making it an attractive building block for designing bioactive molecules and advanced polymers. This guide provides a comparative overview of three key synthetic strategies for accessing functionalized norbornanes: the Diels-Alder reaction, Ring-Opening Metathesis Polymerization (ROMP), and C-H bond activation. We will delve into the underlying principles of each method, present quantitative data for comparison, provide detailed experimental protocols for key reactions, and visualize the reaction pathways.

The Diels-Alder Reaction: A Classic Approach to the Norbornane Core

The Diels-Alder reaction is a cornerstone of organic synthesis and the most traditional and widely used method for constructing the norbornane skeleton. This [4+2] cycloaddition reaction involves the concerted reaction of a conjugated diene with a dienophile to form a six-membered ring. In the context of norbornane synthesis, cyclopentadiene (B3395910) is the most common diene.

The stereoselectivity of the Diels-Alder reaction is a key feature, often governed by the "endo rule," which states that the dienophile's substituent preferentially occupies the endo position of the resulting bicyclic product. Furthermore, the use of chiral Lewis acids or chiral auxiliaries can facilitate asymmetric Diels-Alder reactions, providing enantiomerically enriched norbornane derivatives.[1][2]

Quantitative Data for Diels-Alder Reactions
DieneDienophileCatalyst/AuxiliaryYield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Excess (ee, %)Reference
CyclopentadieneMethyl acrylate (B77674)AlCl₃8993:7-[3]
CyclopentadieneEthyl acrylateChiral Oxazaborolidine>99Single isomer>99[4]
CyclopentadieneChiral acrylate 7MicrowaveHigh>96:4up to 98[5]
5-(Benzyloxymethyl)cyclopentadieneAcrylate esterAlCl₃96 (total)89:7-[3]
AnthroneMethyl 4-hydroxy-2-butenoatePhenylboronic acidHigh--[6]
Experimental Protocol: Asymmetric Diels-Alder Reaction

Synthesis of a Chiral Norbornene Derivative using a Chiral Oxazaborolidine Catalyst [4]

  • Materials: 2-Substituted cyclopentadiene, ethyl acrylate, chiral oxazaborolidine catalyst, Brønsted acid activator (C₆F₅CHTf₂), dichloromethane (B109758) (CH₂Cl₂).

  • Procedure: To a solution of the chiral oxazaborolidine catalyst (10 mol%) and the Brønsted acid activator (12 mol%) in CH₂Cl₂ at -78 °C is added ethyl acrylate (1.0 equiv). The mixture is stirred for 10 minutes, followed by the addition of a pre-cooled solution of the 2-substituted cyclopentadiene (1.2 equiv) in CH₂Cl₂. The reaction is stirred at -78 °C for 2-4 hours.

  • Work-up: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel chromatography to afford the desired norbornene adduct.

Reaction Pathway: Lewis Acid Catalyzed Diels-Alder Reaction

Diels_Alder cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Cyclopentadiene TS [Diene---Dienophile---LA]‡ Diene->TS Dienophile Dienophile (e.g., Acrylate) Dienophile->TS Catalyst Lewis Acid (LA) Catalyst->Dienophile Product Functionalized Norbornene TS->Product

Lewis Acid Catalyzed Diels-Alder Reaction

Ring-Opening Metathesis Polymerization (ROMP): Crafting Polymeric Norbornanes

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of polymers with functionalized norbornene repeating units. This chain-growth polymerization is typically initiated by well-defined transition metal catalysts, most notably Grubbs-type ruthenium catalysts.[7][8] The driving force for the polymerization is the relief of ring strain in the norbornene monomer.

ROMP allows for excellent control over polymer molecular weight and dispersity, and the properties of the resulting polymer can be tuned by the choice of functional groups on the norbornene monomer. The stereochemistry of the double bonds in the polymer backbone (cis vs. trans) can also be influenced by the catalyst and reaction conditions.

Quantitative Data for ROMP of Norbornene Derivatives
MonomerCatalystMonomer:Catalyst RatioYield (%)Mn (kDa)PDI (Mw/Mn)Reference
NorborneneGrubbs 3rd Gen400:1Highup to 91Low[9]
Norbornene Imide (M1)HG-II15000:1 (with CTA)854.0-[8]
Symmetric Norbornadiene DiestersGrubbs 3rd Gen200:176-952.73-5.961.04-1.10[10][11]
Aryl-substituted amine-containing norbornenesUmicore M31100:1up to 68--[9]
NorborneneMo Initiator100:1~100~10-[12]
Experimental Protocol: ROMP of a Functionalized Norbornene

Synthesis of a Polynorbornene Derivative using Grubbs 3rd Generation Catalyst [11]

  • Materials: Functionalized norbornene monomer, Grubbs 3rd generation catalyst, anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure: In a glovebox, the functionalized norbornene monomer is dissolved in anhydrous THF. To this solution, a solution of Grubbs 3rd generation catalyst in THF is added. The monomer to catalyst ratio is typically between 50:1 and 200:1. The reaction mixture is stirred at room temperature for a specified time (e.g., 1-2 hours).

  • Work-up: The polymerization is quenched by the addition of ethyl vinyl ether. The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent such as methanol. The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Experimental Workflow: Ring-Opening Metathesis Polymerization

ROMP_Workflow Monomer Functionalized Norbornene Monomer Reaction Polymerization Monomer->Reaction Catalyst Grubbs Catalyst Catalyst->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Quenching Quenching (e.g., Ethyl Vinyl Ether) Reaction->Quenching Precipitation Precipitation (e.g., Methanol) Quenching->Precipitation Polymer Functionalized Polynorbornene Precipitation->Polymer

ROMP Experimental Workflow

C-H Bond Activation: A Modern Approach to Norbornane Functionalization

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of organic molecules. In the context of norbornane chemistry, the Catellani reaction is a notable example.[13][14] This palladium-catalyzed reaction utilizes norbornene as a transient mediator to achieve ortho-functionalization of aryl halides.[15]

The reaction proceeds through a cascade involving oxidative addition of the aryl halide to a Pd(0) catalyst, migratory insertion of norbornene, ortho-C-H activation to form a palladacycle, and subsequent reaction with an electrophile.[14] This methodology allows for the introduction of a wide range of functional groups at the ortho position of an aryl group, which can be attached to a norbornane scaffold.

Quantitative Data for C-H Activation/Functionalization
Aryl HalideElectrophileCatalyst SystemYield (%)SelectivityReference
Aryl Chlorides (57 examples)AlkenesPd/Norbornene derivative/XPhosModerate to goodortho-C-H alkylation/ipso-olefination[16][17]
Aryl IodidesAlkyl HalidesPd(0)/Norbornene-ortho-alkylation[18]
Aryl IodidesN-TosylhydrazonesPd/NorborneneSatisfactory-[19]
Imidazopyridines2-Halobenzoic AcidsPd/Norbornene-[3+2] Annulation[16]
Experimental Protocol: Catellani-Type Reaction

ortho-Alkylation of an Aryl Halide with Norbornene Mediator [17]

  • Materials: Aryl halide, alkyl halide, norbornene, palladium catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand (e.g., PPh₃), base (e.g., K₂CO₃), and a solvent (e.g., DMF).

  • Procedure: A mixture of the aryl halide, norbornene (2-3 equivalents), the palladium catalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base are placed in a reaction vessel under an inert atmosphere. The alkyl halide (1.5-2 equivalents) and the solvent are then added. The reaction mixture is heated at a specified temperature (e.g., 100-120 °C) for several hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Logical Relationship: The Catellani Reaction Cycle

Catellani_Cycle Start Pd(0) A Oxidative Addition (Ar-X) Start->A Ar-X B Ar-Pd(II)-X A->B C Norbornene Insertion B->C Norbornene D Palladacycle Formation (ortho-C-H Activation) C->D E Five-membered Palladacycle D->E F Reaction with Electrophile (E+) E->F E+ G Pd(IV) Intermediate F->G H Reductive Elimination G->H I Functionalized Norbornane-Aryl H->I J Regeneration of Pd(0) H->J J->Start

The Catalytic Cycle of the Catellani Reaction

Comparison and Conclusion

FeatureDiels-Alder ReactionRing-Opening Metathesis Polymerization (ROMP)C-H Bond Activation (Catellani Reaction)
Primary Application Synthesis of monomeric functionalized norbornenes.Synthesis of polymeric materials with norbornene repeating units.Functionalization of aryl-substituted norbornanes, primarily at the ortho-position.
Key Advantages Well-established, high stereocontrol, access to enantiomerically pure compounds.Excellent control over polymer properties, high functional group tolerance.High atom economy, direct functionalization of C-H bonds.
Limitations Often requires stoichiometric reagents (e.g., Lewis acids), limited to the formation of the basic norbornane skeleton.Requires transition metal catalysts, may not be suitable for small molecule synthesis.Primarily for aryl functionalization, can require specific directing groups.
Typical Reagents Cyclopentadiene, dienophiles, Lewis acids, chiral auxiliaries.Functionalized norbornene monomers, Grubbs-type catalysts.Aryl halides, norbornene (mediator), palladium catalysts, electrophiles.

References

Unraveling Solvolysis Rates: A Comparative Analysis of 1-Chlorobicyclo[2.2.1]heptane and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of molecular frameworks is paramount. This guide provides a comparative analysis of the solvolysis rate of 1-chlorobicyclo[2.2.1]heptane against common benchmarks, tert-butyl chloride and 1-chloroadamantane (B1585529). The profound differences in their reaction rates, supported by experimental data, offer critical insights into the structural and electronic factors governing SN1 reactions.

The solvolysis of alkyl halides, a cornerstone of physical organic chemistry, proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. The rate of this reaction is critically dependent on the stability of the carbocation intermediate formed upon the departure of the leaving group. This guide delves into the striking unreactivity of the bridgehead halide, this compound, a consequence of the geometric constraints imposed by its rigid bicyclic structure.

Comparative Solvolysis Rates

The solvolysis of this compound is extraordinarily slow compared to its acyclic and less-strained polycyclic counterparts. The following table summarizes the available quantitative data, highlighting the dramatic differences in reactivity. Due to the extreme unreactivity of this compound, direct rate constants under standard conditions are often not measurable. Therefore, relative rates and data from more forcing conditions are included to provide a comprehensive comparison.

CompoundSolventTemperature (°C)Rate Constant (s⁻¹)Relative Rate
This compound m-Cresol3225 x 10⁻⁷~10⁻¹³
tert-Butyl chloride 80% Ethanol (B145695)/Water251.4 x 10⁻⁴1
1-Chloroadamantane 80% Ethanol/Water253.3 x 10⁻⁶2.4 x 10⁻²

Note: The relative rate for this compound is an estimation based on its profound unreactivity in typical solvolysis conditions. It has been estimated to be approximately 10⁻¹³ times as reactive as tert-butyl chloride[1]. The rate constant provided is from high-temperature studies, as the reaction is imperceptible at lower temperatures[2]. In fact, this compound is recovered unchanged after prolonged treatment with hot ethanolic silver nitrate, a reagent used to promote carbocation formation.

The Decisive Role of Carbocation Stability

The vast differences in solvolysis rates are directly attributable to the stability of the carbocation intermediates formed during the rate-determining step of the SN1 reaction.

G cluster_0 Solvolysis of tert-Butyl Chloride cluster_1 Solvolysis of this compound tBuCl tert-Butyl Chloride tBu_cation tert-Butyl Cation (Trigonal Planar, Stable) tBuCl->tBu_cation Ionization (Rate-Determining) tBu_product Solvolysis Products tBu_cation->tBu_product Nucleophilic Attack (Fast) BicycloCl This compound Bicyclo_cation Bridgehead Cation (Pyramidal, Highly Unstable) BicycloCl->Bicyclo_cation Ionization (Extremely Slow) No_Reaction No Reaction under Normal Conditions Bicyclo_cation->No_Reaction

A comparison of carbocation stability in solvolysis.

Tert-butyl chloride readily forms a relatively stable tertiary carbocation with optimal trigonal planar geometry, allowing for effective hyperconjugation. Similarly, 1-chloroadamantane, despite being a bridgehead halide, can achieve a nearly planar carbocation geometry due to the strain-free nature of the adamantane (B196018) cage.

In stark contrast, the rigid, bicyclic structure of this compound prevents the bridgehead carbon from adopting the required trigonal planar geometry for a stable carbocation. The resulting carbocation is forced into a highly strained and unstable pyramidal configuration, leading to an exceedingly high activation energy for its formation and thus, a negligible rate of solvolysis under normal conditions.

Experimental Protocols

The rate of solvolysis for compounds like tert-butyl chloride and 1-chloroadamantane can be determined by monitoring the production of hydrochloric acid over time. The following is a generalized experimental protocol that can be adapted for these substrates.

Objective: To determine the first-order rate constant for the solvolysis of an alkyl chloride in an aqueous ethanol solution.

Materials:

  • Alkyl chloride (e.g., tert-butyl chloride, 1-chloroadamantane)

  • 80:20 (v/v) Ethanol:Water solution

  • Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.01 M)

  • Bromothymol blue indicator solution

  • Erlenmeyer flasks

  • Buret

  • Pipettes

  • Stopwatch

  • Constant temperature water bath

Procedure:

  • Prepare a stock solution of the alkyl chloride in a small amount of a non-reactive solvent like acetone.

  • In an Erlenmeyer flask, place a known volume of the 80% ethanol/water solvent and add a few drops of bromothymol blue indicator.

  • Place the flask in a constant temperature water bath (e.g., 25°C) and allow it to equilibrate.

  • To initiate the reaction, add a precise volume of the alkyl chloride stock solution to the solvent mixture and immediately start the stopwatch.

  • As the solvolysis proceeds, hydrochloric acid is produced, which will cause the indicator to change color from blue to yellow.

  • Titrate the reacting solution with the standardized NaOH solution. As the endpoint is reached (the solution turns blue), record the volume of NaOH added and the time.

  • Immediately add another known aliquot of the alkyl chloride solution to continue the reaction and repeat the titration process at regular intervals.

  • Continue taking readings for at least two half-lives of the reaction.

  • The concentration of the alkyl chloride at any given time can be calculated from the amount of NaOH used to neutralize the HCl produced.

  • The first-order rate constant (k) can then be determined by plotting the natural logarithm of the concentration of the alkyl chloride versus time. The slope of the resulting straight line will be equal to -k.

G Start Start Prepare_Solutions Prepare Alkyl Chloride and NaOH Solutions Start->Prepare_Solutions Equilibrate Equilibrate Solvent with Indicator in Water Bath Prepare_Solutions->Equilibrate Initiate_Reaction Add Alkyl Chloride to Solvent and Start Timer Equilibrate->Initiate_Reaction Monitor_Color_Change Monitor Indicator Color Change (Blue to Yellow) Initiate_Reaction->Monitor_Color_Change Titrate Titrate with NaOH to Blue Endpoint Monitor_Color_Change->Titrate Record_Data Record Time and Volume of NaOH Titrate->Record_Data Repeat Repeat Titration at Regular Intervals Record_Data->Repeat Repeat->Monitor_Color_Change for multiple data points Plot_Data Plot ln[Alkyl Chloride] vs. Time Repeat->Plot_Data Calculate_k Determine Rate Constant (k) from the Slope Plot_Data->Calculate_k End End Calculate_k->End

References

Spectroscopic Comparison of Exo- and Endo-2-Chloronorbornane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic differences between the exo- and endo- isomers of 2-chloronorbornane is crucial for their accurate identification and characterization in research and drug development. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols for their synthesis and analysis.

The rigid bicyclic structure of the norbornane (B1196662) skeleton imparts distinct spatial orientations to substituents at the C-2 position, leading to significant and predictable differences in the spectroscopic signatures of the exo- and endo- isomers. The exo- isomer, with the chlorine atom oriented away from the six-membered ring, is generally the thermodynamically more stable product. Conversely, the endo- isomer, with the chlorine atom positioned under the bicyclic ring system, often exhibits unique spectroscopic features due to steric interactions and through-space effects.

Comparative Spectroscopic Data

A comprehensive analysis of the NMR, IR, and MS data reveals key distinguishing features between the two isomers. The following tables summarize the expected and reported spectroscopic data for exo- and endo-2-chloronorbornane.

¹H NMR Spectroscopy Data

The proton chemical shifts are highly sensitive to the stereochemistry of the chlorine substituent. In the endo- isomer, the proximity of the C-2 proton to the C-7 bridge and the anisotropic effect of the C-C bonds of the norbornane framework typically result in a more shielded (upfield) resonance for the H-2 proton compared to the exo- isomer. Conversely, protons on the opposite face of the molecule may experience deshielding effects.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Exo- and Endo-2-Chloronorbornane

Protonexo-2-Chloronorbornane (Expected)endo-2-Chloronorbornane (Expected)Key Differentiating Features
H-2~3.9 - 4.1~4.2 - 4.4H-2 proton in the exo isomer is typically more shielded (upfield shift) than in the endo isomer.
H-1, H-4~2.3 - 2.5~2.4 - 2.6Bridgehead protons show minor differences.
H-3 (exo)~1.9 - 2.1~2.2 - 2.4
H-3 (endo)~1.5 - 1.7~1.2 - 1.4
H-7 (syn)~1.6 - 1.8~1.1 - 1.3Significant shielding of the syn-H-7 proton in the endo isomer due to proximity to the chlorine atom.
H-7 (anti)~1.1 - 1.3~1.4 - 1.6

Note: Exact chemical shifts can vary depending on the solvent and instrument used.

¹³C NMR Spectroscopy Data

The carbon chemical shifts also reflect the stereochemical differences. The carbon bearing the chlorine (C-2) and the adjacent carbons (C-1 and C-3) are particularly informative. The "gamma-gauche" effect is a key principle in interpreting the ¹³C NMR spectra of these isomers. In the endo- isomer, the steric interaction between the endo-chlorine and the syn-proton on C-7 leads to a shielding (upfield shift) of the C-7 carbon.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Exo- and Endo-2-Chloronorbornane

Carbonexo-2-Chloronorbornane (Reported/Expected)endo-2-Chloronorbornane (Expected)Key Differentiating Features
C-1~43.0~42.0
C-2~65.0~63.0C-2 is slightly more shielded in the endo isomer.
C-3~40.0~38.0
C-4~35.5~35.0
C-5~28.5~24.0C-5 is noticeably shielded in the endo isomer.
C-6~25.0~29.0
C-7~35.0~31.0Significant shielding of C-7 in the endo isomer due to the gamma-gauche effect.

Note: The provided ¹³C NMR data for "2-Endo-chlorobornane" is for a trimethylated analog and not directly comparable[1][2]. The expected values for endo-2-chloronorbornane are based on established trends in substituted norbornanes.

Infrared (IR) Spectroscopy Data

The IR spectra of both isomers are expected to be broadly similar, showing characteristic C-H and C-C bond vibrations of the norbornane skeleton. The most diagnostic feature is the C-Cl stretching vibration. The frequency of this vibration can be influenced by the steric environment of the chlorine atom.

Table 3: Comparative IR Frequencies (cm⁻¹) for Exo- and Endo-2-Chloronorbornane

Vibrational Modeexo-2-Chloronorbornane (Expected)endo-2-Chloronorbornane (Expected)Key Differentiating Features
C-H stretch (sp³)~2850 - 3000~2850 - 3000Similar for both isomers.
C-H bend~1450~1450Similar for both isomers.
C-Cl stretch~700 - 750~650 - 700The C-Cl stretch in the more sterically hindered endo isomer may appear at a slightly lower wavenumber.
Mass Spectrometry (MS) Data

The electron ionization mass spectra of both isomers are expected to show a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of compounds containing one chlorine atom. The fragmentation patterns, however, can differ due to the different stereochemistry, which can influence the stability of the resulting carbocations and the pathways of elimination reactions. The exo- isomer often undergoes a more facile elimination of HCl.

Table 4: Comparative Mass Spectrometry Fragmentation for Exo- and Endo-2-Chloronorbornane

m/zIonexo-2-Chloronorbornane (Expected)endo-2-Chloronorbornane (Expected)Key Differentiating Features
130/132[C₇H₁₁Cl]⁺ (M⁺)PresentPresentIsotopic pattern confirms the presence of chlorine.
94[C₇H₁₀]⁺AbundantLess AbundantLoss of HCl is often more pronounced in the exo isomer.
67[C₅H₇]⁺PresentPresentCommon fragment in norbornane systems.

Experimental Protocols

Synthesis of Exo- and Endo-2-Chloronorbornane

The synthesis of the individual isomers is typically achieved by the reaction of the corresponding alcohol (exo- or endo-2-norborneol) with a chlorinating agent, most commonly thionyl chloride (SOCl₂). The stereochemical outcome of the reaction can be influenced by the reaction conditions.

Synthesis of exo-2-Chloronorbornane from exo-2-Norborneol [3]

  • Materials: exo-2-Norborneol, thionyl chloride (SOCl₂), pyridine (B92270), anhydrous diethyl ether.

  • Procedure:

    • Dissolve exo-2-norborneol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the solution in an ice bath.

    • Slowly add a solution of thionyl chloride in diethyl ether to the cooled solution.

    • Add a small amount of pyridine to the reaction mixture.

    • Allow the reaction to stir at room temperature for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it over crushed ice.

    • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by distillation or column chromatography to obtain pure exo-2-chloronorbornane.

Synthesis of endo-2-Chloronorbornane from endo-2-Norborneol [3]

The procedure is similar to the synthesis of the exo- isomer, but starting with endo-2-norborneol. It is important to note that the reaction of endo-2-norborneol with thionyl chloride can sometimes lead to a mixture of exo- and endo- chlorides due to competing reaction mechanisms (Sₙi and Sₙ2). Careful control of reaction conditions (e.g., temperature, solvent, and the use of pyridine) is necessary to favor the formation of the endo- product.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The fragmentation patterns are analyzed to identify the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the synthesis and comparative spectroscopic analysis of exo- and endo-2-chloronorbornane.

Spectroscopic_Comparison cluster_synthesis Synthesis cluster_comparison Data Comparison Exo_Norborneol exo-2-Norborneol SOCl2_Py SOCl₂ / Pyridine Exo_Norborneol->SOCl2_Py Endo_Norborneol endo-2-Norborneol Endo_Norborneol->SOCl2_Py Exo_Chloro exo-2-Chloronorbornane SOCl2_Py->Exo_Chloro  Retention Endo_Chloro endo-2-Chloronorbornane SOCl2_Py->Endo_Chloro  Inversion/Retention NMR NMR (¹H, ¹³C) Exo_Chloro->NMR IR IR Spectroscopy Exo_Chloro->IR MS Mass Spectrometry Exo_Chloro->MS Endo_Chloro->NMR Endo_Chloro->IR Endo_Chloro->MS Compare_NMR Compare Chemical Shifts (H-2, C-7 shielding) NMR->Compare_NMR Compare_IR Compare C-Cl Stretch IR->Compare_IR Compare_MS Compare Fragmentation (HCl loss) MS->Compare_MS

Figure 1: Workflow for synthesis and spectroscopic comparison of chloronorbornane isomers.

References

Safety Operating Guide

Proper Disposal of 1-Chlorobicyclo[2.2.1]heptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of 1-Chlorobicyclo[2.2.1]heptane, this document outlines operational plans and procedural guidance for researchers, scientists, and drug development professionals. Strict adherence to these protocols is crucial for ensuring laboratory safety and environmental compliance.

This compound, a chlorinated bicyclic organic compound, requires careful handling and disposal due to its potential hazards. As a member of the chlorinated hydrocarbon family, it is classified as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. Therefore, it is imperative to follow established protocols for its deactivation and disposal.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors. Emergency eyewash and shower stations should be readily accessible.

Disposal Plan

The primary route for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Collection and Storage

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container must be made of a material compatible with chlorinated hydrocarbons.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Step 2: Consultation and Labeling

  • Consult your institution's Environmental Health and Safety (EH&S) office for specific guidance on waste characterization and labeling requirements.

  • The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.

Step 3: Arrange for Pickup

  • Contact your institution's hazardous waste management service to schedule a pickup for the waste container.

Hazardous Waste Classification

While a specific Resource Conservation and Recovery Act (RCRA) waste code for this compound is not explicitly listed, it falls under the category of halogenated organic compounds. The following table provides potential RCRA waste codes for chlorinated hydrocarbon waste. Your EH&S office will provide the definitive classification.

Waste CodeDescription
F001 The following spent halogenated solvents used in degreasing: tetrachloroethylene, trichloroethylene, methylene (B1212753) chloride, 1,1,1-trichloroethane, carbon tetrachloride, and chlorinated fluorocarbons; all spent solvent mixtures/blends used in degreasing containing, before use, a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those solvents listed in F002, F004, and F005; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.
F002 The following spent halogenated solvents: tetrachloroethylene, methylene chloride, trichloroethylene, 1,1,1-trichloroethane, chlorobenzene, 1,1,2-trichloro-1,2,2-trifluoroethane, ortho-dichlorobenzene, trichlorofluoromethane, and 1,1,2-trichloroethane; all spent solvent mixtures/blends containing, before use, a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those listed in F001, F004, or F005; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.
F024 Wastes, including but not limited to, distillation residues, heavy ends, tars, and reactor clean-out wastes from the production of certain chlorinated aliphatic hydrocarbons by free radical catalyzed processes.
F025 Condensed light ends, spent filters and filter aids, and spent desiccant wastes from the production of certain chlorinated aliphatic hydrocarbons by free radical catalyzed processes.

Experimental Protocol: Laboratory-Scale Neutralization (Use with Caution)

Disclaimer: The following is a generalized protocol for the hydrolysis of a reactive organohalide. The reactivity of this compound via SN1/SN2 pathways is known to be slow. This procedure should only be performed by trained personnel and after thorough consultation with your institution's safety officer. Small-scale pilot testing is recommended to validate the reaction conditions.

Objective: To convert this compound to the less reactive bicyclo[2.2.1]heptan-1-ol through hydrolysis before final disposal.

Materials:

  • Waste this compound

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Acetone (B3395972) or other suitable solvent

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • pH paper or pH meter

Procedure:

  • In a chemical fume hood, dissolve the waste this compound in a minimal amount of a water-miscible solvent like acetone in a round-bottom flask equipped with a stir bar.

  • Slowly add an excess of 1 M NaOH solution to the flask while stirring. The reaction may be slow at room temperature.

  • Attach a condenser to the flask and gently heat the mixture using a heating mantle to reflux. The reaction time will need to be determined by monitoring the disappearance of the starting material (e.g., by TLC or GC analysis).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the resulting solution by the dropwise addition of a suitable acid (e.g., 1 M HCl) until the pH is between 6 and 8.

  • The neutralized aqueous solution, containing bicyclo[2.2.1]heptan-1-ol and sodium chloride, can then be collected as aqueous hazardous waste.

Disposal Decision Workflow

DisposalWorkflow A Start: Have this compound Waste B Is the waste mixed with other chemicals? A->B C Segregate and characterize each waste component B->C Yes D Pure or known composition waste B->D No E Consult Institutional EH&S Office for guidance C->E F Collect in a labeled, sealed, compatible container D->F E->F G Store in a designated hazardous waste area F->G H Is laboratory-scale neutralization feasible and approved? G->H I Follow approved neutralization protocol H->I Yes K Arrange for pickup by licensed hazardous waste disposal company H->K No J Collect neutralized waste for disposal I->J J->K L End: Waste properly disposed K->L

Caption: Decision workflow for the proper disposal of this compound.

Personal protective equipment for handling 1-Chlorobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1-Chlorobicyclo[2.2.1]heptane. It outlines operational and disposal plans with step-by-step procedural guidance.

Immediate Safety and Logistical Information

This compound is a chlorinated organic compound.[1] While specific hazard data is limited, it should be handled with care, assuming potential for toxicity, irritation, and environmental hazard.

Personal Protective Equipment (PPE):

Proper PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for various handling scenarios.

Scenario Eye/Face Protection Skin Protection Respiratory Protection
Low Volume/Well-Ventilated Area Safety glasses with side shieldsNitrile or neoprene gloves, lab coatNot generally required if in a certified chemical fume hood
High Volume/Potential for Splash Chemical safety goggles and face shieldChemical-resistant gloves (nitrile or neoprene), chemical-resistant apron or suit, closed-toe shoesAir-purifying respirator with organic vapor cartridges
Spill Cleanup Chemical safety goggles and face shieldChemical-resistant gloves, boots, and suitSelf-Contained Breathing Apparatus (SCBA) for large spills or in confined spaces

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Operational Plan: Handling this compound

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Waste Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_dispense Carefully Dispense the Required Amount prep_materials->handle_dispense Proceed to Handling handle_reaction Perform the Chemical Reaction handle_dispense->handle_reaction handle_monitor Monitor the Reaction Progress handle_reaction->handle_monitor cleanup_decontaminate Decontaminate Glassware and Surfaces handle_monitor->cleanup_decontaminate Reaction Complete cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose start Waste Generated is_halogenated Is the waste a halogenated organic compound? start->is_halogenated is_solid Is the waste solid or liquid? start->is_solid halogenated_waste Dispose in 'Halogenated Organic Waste' Container is_halogenated->halogenated_waste Yes (e.g., this compound) non_halogenated_waste Dispose in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_waste No (e.g., Acetone, Hexane) solid_waste Dispose in 'Solid Chemical Waste' Container is_solid->solid_waste Yes (e.g., contaminated gloves, paper towels) aqueous_waste Is the waste aqueous? is_solid->aqueous_waste No aqueous_waste->is_halogenated No (Organic Liquid) inorganic_waste Dispose in 'Aqueous/Inorganic Waste' Container aqueous_waste->inorganic_waste Yes (e.g., acidic or basic solutions)

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.